4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDXJVAQDQYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Chemical Properties and Scientific Insights
This guide provides a comprehensive technical overview of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolone class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential applications. The narrative integrates established chemical principles with data from analogous structures to present a well-rounded scientific profile.
Introduction and Significance
Quinolines, and particularly their fluoro-substituted derivatives, represent a cornerstone in medicinal chemistry.[1] The fluoroquinolone scaffold is central to a wide array of antibacterial agents, and ongoing research continues to uncover novel applications, including anticancer and antiviral activities.[2] 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a specific analogue within this class, featuring key functional groups that are expected to modulate its physicochemical and biological properties. The presence of an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position creates a unique electronic and steric environment, making it a compound of interest for further investigation.
Synthesis and Plausible Methodologies
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester [5][6]
-
In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, initially at a lower temperature (e.g., 100-120 °C) to facilitate the initial condensation and elimination of ethanol, forming the anilinomethylenemalonate intermediate.
-
Increase the temperature to induce thermal cyclization (typically in a high-boiling solvent like diphenyl ether or under microwave irradiation for improved efficiency).[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the cyclized product, which may precipitate. Purify by recrystallization.
Step 2: Ethoxylation
-
Suspend the 4-hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After stirring for a short period, add ethyl iodide and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting 4-ethoxy-8-fluoroquinoline-2-carboxylic acid ethyl ester by column chromatography.
Step 3: Saponification
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Physicochemical Properties
| Property | Value (for related compounds) | Source |
| Molecular Weight | 249.22 g/mol | (Calculated) |
| Molecular Formula | C₁₂H₁₀FNO₃ | (Calculated) |
| Melting Point (°C) | ~126.3 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |
| Boiling Point (°C) | ~342.51 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |
| XLogP3-AA | ~1.8 (for 4-Fluoroquinoline-8-carboxylic acid) | [8] |
Note: The values for melting point, boiling point, and XLogP3-AA are for structurally similar compounds and should be considered as estimates for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Spectral Data and Characterization
The structural elucidation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral features are detailed below.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely be characteristic of quinoline carboxylic acids.[9][10]
Expected Fragmentation Pathways:
Caption: Predicted mass spectrometry fragmentation of the target molecule.
-
Primary Fragmentation: Loss of the carboxylic acid group as a radical (•COOH, 45 Da) or as carbon dioxide (CO₂, 44 Da).[9]
-
Secondary Fragmentation: Loss of the ethyl group from the ethoxy moiety.
-
Ring Fragmentation: Subsequent fragmentation of the quinoline ring, often involving the loss of hydrogen cyanide (HCN).[10]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C-H (Aliphatic) | 2980 - 2850 | Sharp, medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |
| C=C, C=N (Aromatic) | 1620 - 1450 | Medium to strong, sharp |
| C-O (Ether) | 1250 - 1050 | Strong, sharp |
| C-F | 1100 - 1000 | Strong, sharp |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[12] The C=O stretch is also a very prominent and useful diagnostic peak.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides insight into the electronic environment of the protons and carbons.
¹H NMR (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically > 10 ppm.
-
Aromatic Protons (Quinoline Ring): A set of multiplets in the aromatic region (7.0 - 8.5 ppm). The fluorine at the 8-position will introduce coupling to the adjacent protons.
-
Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (~4.2-4.5 ppm) and a triplet for the methyl protons (~1.4-1.6 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon (-COOH): A signal in the range of 165-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.
-
Ethoxy Group Carbons: Signals for the methylene carbon (~65-70 ppm) and the methyl carbon (~15 ppm).
Chemical Reactivity
The reactivity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is governed by its constituent functional groups.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
-
Quinoline Ring System: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group will deactivate the ring towards electrophilic substitution. Conversely, the electron-donating ethoxy group will activate the ring. The interplay of these effects will direct the regioselectivity of any substitution reactions.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 8-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than with fluorine at other positions in the quinoline ring.
Potential Applications in Drug Discovery
Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[13] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The specific substitutions on the quinoline core are crucial for determining the antibacterial spectrum and potency. The 8-fluoro substituent, in particular, has been explored in various quinolone derivatives.
Beyond their antibacterial properties, some quinolone derivatives have shown promise as anticancer agents, often by targeting eukaryotic topoisomerases.[2] The structural features of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid make it a candidate for screening in these and other therapeutic areas. The ethoxy group may enhance cell permeability and modulate interactions with biological targets.
Conclusion
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a fascinating molecule with significant potential for further research. While direct experimental data is sparse, a comprehensive chemical profile can be constructed based on established principles and data from analogous compounds. The synthetic route proposed herein offers a viable method for its preparation, which would enable detailed experimental characterization and biological evaluation. This in-depth guide serves as a valuable resource for scientists interested in exploring the chemistry and potential applications of this and related fluoroquinolone derivatives.
References
-
BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from BenchChem website.[9]
-
Nováková, L., & Kouřilová, H. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[10]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia.[3]
-
ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group.[11]
-
ResearchGate. (n.d.). Infrared spectrum of ofloxacin (adapted from Clarke's analysis of drugs and Poisons).[12]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction.[4]
-
MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[6]
-
MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.[1]
-
MDPI. (2011). Nonclassical Biological Activities of Quinolone Derivatives.[2]
-
MDPI. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.[13]
-
PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Retrieved from PubChem.[8]
-
Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2).[7]
-
PubMed Central. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.[14]
Sources
- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a foundational structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. From the historical significance of quinine as an antimalarial to the modern clinical success of fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, potentially novel derivative: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid .
While a specific CAS number for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is not readily found in public databases, suggesting its novelty or limited commercial availability, its structural components are of significant interest to drug development professionals. The presence of a fluorine atom at the 8-position and an ethoxy group at the 4-position on the quinoline-2-carboxylic acid backbone suggests a molecule designed with intent. Fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom on the quinoline ring, which is known to enhance their antibacterial potency.[1][2] The carboxylic acid at the 2-position is a common feature in many biologically active quinolines, contributing to their interaction with molecular targets. This guide will, therefore, serve as a comprehensive technical exploration of this promising molecular structure, providing insights into its synthesis, potential biological activity, and analytical characterization.
Physicochemical Properties: A Predictive Overview
A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. The following table summarizes the predicted properties of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5 |
Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: A Plausible Synthetic Route
The synthesis of substituted quinoline-2-carboxylic acids can be achieved through several established synthetic methodologies. The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a versatile method for preparing quinoline-4-carboxylic acids and can be adapted for 2-carboxylic acid synthesis.[3][4] Another powerful method is the Pfitzinger reaction, which utilizes the condensation of isatin with a carbonyl compound.[5][6]
For the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a plausible approach would be a modification of the Doebner-von Miller reaction or a similar cyclization strategy. A potential synthetic workflow is outlined below:
Sources
- 1. ldh.la.gov [ldh.la.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iipseries.org [iipseries.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a substituted quinoline derivative of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, and its targeted functionalization is critical for developing novel therapeutic agents. This document outlines a scientifically-grounded, four-step synthesis commencing from readily available starting materials. The selected pathway leverages a foundational Conrad-Limpach-type reaction to construct the core heterocyclic system, followed by sequential etherification and saponification to yield the target molecule. Each step is detailed with mechanistic insights, explaining the causality behind procedural choices, and is accompanied by step-by-step experimental protocols. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Quinoline Scaffold and Rationale for the Synthetic Approach
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a frequent motif in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents, such as fluorine at the C8 position and an ethoxy group at the C4 position, can profoundly influence the molecule's physicochemical properties and biological efficacy.
Numerous classical methods for quinoline synthesis have been developed, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions.[1][2] While each has its merits, the synthesis of a 4-alkoxy-2-carboxylic acid derivative requires a specific strategy. The Gould-Jacobs reaction, for instance, reliably produces 4-hydroxyquinoline-3-carboxylic acid esters, which is not suitable for our target.[3] The Friedländer synthesis, reacting an o-aminoaryl aldehyde with a compound containing an α-methylene group, is excellent for producing quinolines but does not inherently install the C4-hydroxy group necessary for subsequent etherification.[4]
Therefore, the pathway detailed herein was strategically designed around a Conrad-Limpach-type synthesis.[5][6] This approach is exceptionally well-suited for our objective as it utilizes the condensation of an aniline with a β-ketoester to directly construct a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1][5] By selecting diethyl oxalacetate as the β-ketoester, we can strategically introduce the required carboxylic acid precursor at the C2 position. The subsequent 4-hydroxy group serves as a perfect handle for introducing the desired ethoxy substituent via a standard Williamson ether synthesis.[7] This multi-step approach provides a logical, controllable, and high-yielding route to the target molecule.
Overall Synthetic Pathway
The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is accomplished via a four-step sequence. The pathway begins with the condensation of 2-fluoroaniline and diethyl oxalacetate, followed by thermal cyclization, O-ethylation of the C4-hydroxyl group, and concluding with the saponification of the C2-ethyl ester.
Caption: Overall four-step synthetic route.
Detailed Synthesis and Mechanistic Discussion
Step 1 & 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate via Conrad-Limpach Cyclization
The cornerstone of this synthesis is the construction of the functionalized quinoline core. This is achieved in two sequential but often fluid stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on one of the carbonyl carbons of diethyl oxalacetate, a β-ketoester. This is followed by dehydration to form a stable enamine intermediate. The subsequent and most critical step is the thermal cyclization. This reaction requires significant thermal energy (typically 250-260 °C) to overcome the substantial activation barrier associated with the temporary disruption of the aniline ring's aromaticity during the 6-electron electrocyclization.[1][6] High-boiling, inert solvents like diphenyl ether or Dowtherm A are employed to achieve these requisite temperatures, ensuring the reaction proceeds to completion.[1][8] The cyclization is followed by the elimination of ethanol to re-aromatize the system, yielding the stable 4-hydroxyquinoline product. This product exists as a tautomeric mixture of the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the quinolone form often predominating.[5]
Caption: Conrad-Limpach condensation and cyclization.
Experimental Protocol: Steps 1 & 2
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq), diethyl oxalacetate (1.1 eq), and toluene (approx. 2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 2-4 hours), indicating the formation of the enamine intermediate.
-
Cool the mixture and remove the toluene under reduced pressure to yield the crude enamine as an oil.
-
Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as diphenyl ether.
-
Heat the mixture with vigorous stirring to 250-260 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product often precipitates from the solvent.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Value | Rationale / Reference |
| Reaction Type | Conrad-Limpach Synthesis | Condensation of aniline with a β-ketoester.[5][6] |
| Key Reagents | 2-Fluoroaniline, Diethyl Oxalacetate | Starting materials for the quinoline core. |
| Cyclization Temp. | ~250-260 °C | Required to overcome the activation energy for electrocyclization.[1] |
| Solvent | Diphenyl Ether / Dowtherm A | High-boiling point, inert solvent to achieve necessary reaction temperature.[8] |
| Expected Yield | 60-80% | Typical for this type of thermal cyclization. |
Step 3: Synthesis of Ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate
With the 4-hydroxyquinoline core established, the next step is to install the ethoxy group. This is achieved through a classic Williamson ether synthesis.
Causality and Mechanism: The 4-hydroxyl group of the quinoline is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic quinolin-4-olate anion.[7] This anion then readily attacks the electrophilic carbon of an ethylating agent, like ethyl iodide (EtI), in an Sₙ2 reaction. The iodide is displaced as a leaving group, resulting in the formation of the desired ether linkage. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they solvate the cation of the base while leaving the nucleophile reactive.
Experimental Protocol: Step 3
-
Suspend Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous DMF.
-
To this stirred suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it thoroughly. Recrystallization from ethanol can be performed for further purification if necessary.
Step 4: Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester at the C2 position to the target carboxylic acid. This is accomplished via base-catalyzed hydrolysis, also known as saponification.
Causality and Mechanism: The reaction proceeds by the nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[9]
Experimental Protocol: Step 4
-
Dissolve Ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2-3.
-
The final product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the pure 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Summary and Conclusion
This guide has detailed a logical and efficient four-step synthetic pathway for the preparation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The strategy relies on the robust Conrad-Limpach reaction to construct the key 8-fluoro-4-hydroxyquinoline-2-carboxylate intermediate, which is then elaborated through standard O-alkylation and saponification reactions. The provided protocols are based on well-established chemical principles and are designed to be reproducible and scalable for research purposes. The causality-driven explanations for each step aim to provide researchers with the necessary insights to troubleshoot and adapt these procedures for the synthesis of other related quinoline derivatives. The final product is a valuable building block for further investigation in medicinal chemistry and drug discovery programs.
References
-
Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Gould, R. G. & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from SynArchive. [Link]
-
IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from Wikipedia. [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
-
Matsubara, R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(2), 593-596. [Link]
-
Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Hart, B. P., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 44(2), 149-156. [Link]
-
Navarrete-Vazquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(8), 6636-6646. [Link]
-
Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(1), 75-80. [Link]
-
ResearchGate. (2018). Alkylation of 4-hydroxyquinolin-2(1H)-ones. [Link]
-
ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
-
Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922. [Link]
-
ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
- Google Patents. (1990). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
-
ResearchGate. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Empowering Drug Discovery and Development
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for acquiring and interpreting high-quality spectroscopic data. The methodologies detailed herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation and purity assessment of this important molecule.
Introduction: The Significance of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Quinoline carboxylic acids are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitutions of an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position of the quinoline ring system create a unique molecule with distinct physicochemical properties. These features can significantly influence its biological activity, pharmacokinetic profile, and potential as a drug candidate. Accurate and thorough spectroscopic analysis is therefore paramount for its unambiguous identification, characterization, and quality control throughout the research and development process.
This guide will delve into the core spectroscopic techniques essential for the comprehensive analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid with the conventional numbering system for the quinoline ring.
Caption: Molecular structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments provide a wealth of information about the molecular framework, the electronic environment of each atom, and the connectivity between them.
A. ¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons.
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. These predictions are based on established values for similar quinoline derivatives and the known effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | 12.0 - 14.0 | br s | 1H |
| H-3 | ~8.2 | s | 1H |
| H-5 | ~7.8 | d | 1H |
| H-6 | ~7.5 | t | 1H |
| H-7 | ~7.9 | d | 1H |
| O-CH₂-CH₃ | ~4.2 | q | 2H |
| O-CH₂-CH₃ | ~1.5 | t | 3H |
Causality of Chemical Shifts:
-
The carboxylic acid proton is expected to be highly deshielded, appearing at a very downfield chemical shift (12-14 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding.[1] Its signal is often broad.
-
The quinoline ring protons (H-3, H-5, H-6, H-7) will resonate in the aromatic region (7-9 ppm). The specific chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and carboxylic acid groups.
-
The ethoxy group protons will show a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with each other.[2][3] The methylene protons are deshielded due to the adjacent oxygen atom.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.[4][5]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[4][6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]
B. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-2 | ~150 - 155 |
| C-3 | ~110 - 115 |
| C-4 | ~160 - 165 |
| C-4a | ~120 - 125 |
| C-5 | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-7 | ~120 - 125 |
| C-8 | ~155 - 160 (d, JC-F) |
| C-8a | ~140 - 145 |
| O-C H₂-CH₃ | ~65 - 70 |
| O-CH₂-C H₃ | ~14 - 16 |
Causality of Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.[7][8]
-
The quinoline ring carbons have chemical shifts that are influenced by the substituents. Carbons directly attached to the electronegative nitrogen, oxygen, and fluorine atoms (C-2, C-4, C-8, C-8a) will be deshielded. The C-8 signal is expected to be a doublet due to coupling with the fluorine atom.
-
The ethoxy group carbons will appear in the aliphatic region of the spectrum.[9][10]
-
Sample Preparation: Accurately weigh 20-50 mg of the compound.[5]
-
Solvent Selection: Dissolve in 0.6-0.7 mL of a deuterated solvent as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
C. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.
The ⁸F atom in the molecule is expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift will be influenced by its position on the aromatic ring. For fluoroquinoline derivatives, the chemical shifts can vary over a wide range.[11][12][13]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| F-8 | -110 to -140 |
Causality of Chemical Shift:
-
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Its position on the quinoline ring and the presence of other substituents will determine its precise chemical shift.[14][15]
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) is typically used for chemical shift calibration.
-
Data Processing: Process the FID to obtain the final spectrum.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
| Ion | Predicted m/z |
| [M+H]⁺ | 250.07 |
| [M-H]⁻ | 248.06 |
| [M-COOH]⁺ | 204.08 |
Causality of Fragmentation:
-
Under electrospray ionization (ESI), the molecule is expected to readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
A common fragmentation pathway for quinoline carboxylic acids is the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).[16] The loss of the ethoxy group is also a possible fragmentation pathway.[17][18]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19][20] Further dilution may be necessary.[21][22][23]
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the spectrum in both positive and negative ion modes using ESI.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
III. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic acid) | 1725 - 1700 |
| C=C and C=N stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ether) | 1250 - 1000 |
| C-F stretch | 1100 - 1000 |
Causality of Absorptions:
-
The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[24]
-
The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption.
-
The C-O stretch of the ethoxy group will appear in the fingerprint region.[25][26][27][28]
-
The C-F stretch will also be present in the fingerprint region.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[29][30][31]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.[32][33]
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
| Solvent | Expected λmax (nm) |
| Ethanol | ~250 and ~330 |
Causality of Absorptions:
-
The quinoline ring system is a chromophore that absorbs UV radiation. The presence of substituents will shift the absorption maxima (λmax).[34][35][36][37][38] The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Caption: Generalized workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is essential for its successful application in drug discovery and development. By employing a combination of NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can obtain a detailed and unambiguous understanding of its molecular structure and purity. The protocols and expected spectral data presented in this guide provide a solid foundation for the analysis of this promising compound and its analogues, thereby facilitating the advancement of new therapeutic agents.
References
-
Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Kansas Bio. Available at: [Link]
-
IR Studies of Ethoxy Groups on CeO2. MDPI. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]
-
UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available at: [Link]
-
NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]
-
The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Available at: [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
-
Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central. Available at: [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry | OpenStax. Available at: [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? ResearchGate. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]
-
infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. Available at: [Link]
-
Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
-
UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. Available at: [Link]
-
NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]
-
29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
NMR Spectroscopy. MSU chemistry. Available at: [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Ethene, ethoxy-. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
19Flourine NMR. The University of Arizona. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]
-
C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]
-
Chemical shifts. University of Cambridge. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. compoundchem.com [compoundchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. IR Studies of Ethoxy Groups on CeO2 [mdpi.com]
- 26. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. Ethene, ethoxy- [webbook.nist.gov]
- 28. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. agilent.com [agilent.com]
- 30. drawellanalytical.com [drawellanalytical.com]
- 31. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 32. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 33. jascoinc.com [jascoinc.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. researchgate.net [researchgate.net]
- 38. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Primacy of Solubility in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
In the trajectory of a new chemical entity (NCE) from laboratory bench to patient bedside, solubility is a fundamental physicochemical property that dictates its ultimate success or failure. It is the gatekeeper to bioavailability, influencing the rate and extent to which a drug is absorbed into the systemic circulation to exert its pharmacological effect.[1][2][3] A compound with poor aqueous solubility often faces significant hurdles, including inadequate absorption, high dose requirements, and formulation challenges, all of which can lead to costly late-stage attrition in the development pipeline.[1][3] Therefore, a comprehensive understanding and characterization of a candidate's solubility profile is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy employed in the earliest stages of drug discovery.[3]
This guide provides an in-depth technical analysis of the solubility profile of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid , a substituted quinoline derivative of interest. We will dissect its molecular structure to predict solubility behavior, outline authoritative experimental protocols for its determination, interpret the resulting data, and discuss the profound implications for its development. The framework for this analysis is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, providing a regulatory and scientific standard for predicting in vivo performance.[4][5][6][7]
Section 1: Molecular Structure and Physicochemical Causality
The solubility of a molecule is intrinsically linked to its structure. The interplay of its functional groups with the solvent dictates the energy balance between the solid state (crystal lattice) and the solvated state.
Chemical Structure: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
A predictive analysis of the key structural motifs provides a strong foundation for understanding its solubility:
-
Quinoline Scaffold: This bicyclic aromatic heterocycle is the core of the molecule. By itself, the quinoline ring system is largely non-polar and hydrophobic, a characteristic that generally contributes to poor solubility in aqueous media.[8]
-
Carboxylic Acid Group (-COOH): This is the most influential functional group regarding aqueous solubility. As a weak acid, its ionization state is dependent on the pH of the surrounding medium.[9]
-
At a pH below its acid dissociation constant (pKa), the group remains in its protonated, neutral form (R-COOH). This form is significantly less polar and thus less soluble in water.
-
At a pH above its pKa, the group deprotonates to form the carboxylate anion (R-COO⁻). This ionic form can readily participate in favorable ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[10]
-
-
8-Fluoro Group (-F): The fluorine atom is highly electronegative and its inclusion can have complex effects. While often increasing lipophilicity, which can decrease aqueous solubility, its strong electron-withdrawing nature can also lower the pKa of the nearby carboxylic acid.[11][12] A lower pKa means the compound will ionize at a more acidic pH, potentially improving its solubility in the upper gastrointestinal tract compared to a non-fluorinated analog.
-
4-Ethoxy Group (-OCH₂CH₃): This ether group is more lipophilic than a corresponding hydroxyl (-OH) group and will likely decrease the overall aqueous solubility of the molecule by contributing to its hydrophobic character.[13]
Based on this structural analysis, we can hypothesize that 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid will exhibit poor intrinsic solubility in its neutral form and a pronounced pH-dependent solubility profile, with solubility dramatically increasing as the pH rises above its pKa.
Section 2: The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In drug discovery, solubility is not a single value but is assessed through two distinct experimental lenses: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions at different stages of the research and development process.[14]
-
Kinetic Solubility: This measurement reflects the concentration of a compound in solution before it has had time to equilibrate and precipitate as its most stable solid form. It is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[15][16] This method is rapid and requires minimal compound, making it ideal for high-throughput screening (HTS) in early discovery to quickly flag potentially problematic compounds.[15] However, it often overestimates the true solubility by measuring a transient, supersaturated state.[17]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration in solution becomes constant.[17] This value is critical for lead optimization, preclinical studies, and formulation development, as it reflects the maximum achievable concentration under equilibrium conditions.[15][16]
Section 3: Authoritative Experimental Protocols
To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following methods represent best practices for characterizing the solubility profile of an NCE like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.[10]
Objective: To measure the saturation concentration of the compound in a specific medium at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The presence of undissolved solid throughout the experiment is critical.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study should be conducted to validate this duration.[17]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample serially with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Analysis: Quantify the compound concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. A calibration curve prepared from known concentrations of the compound is used for accurate quantification.[18]
-
Validation: The pH of the final saturated solution should be measured to confirm it has not shifted significantly during the experiment.[19] The solid residue can be analyzed (e.g., by microscopy or XRPD) to check for any changes in crystal form.[18]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. biorelevant.com [biorelevant.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. List of carboxylic acids - Wikipedia [en.wikipedia.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inventivapharma.com [inventivapharma.com]
- 15. enamine.net [enamine.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ovid.com [ovid.com]
- 19. who.int [who.int]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Preamble: Navigating the Uncharted Territory of a Novel Quinolone Derivative
In the landscape of drug discovery, we often encounter novel chemical entities whose biological activities are yet to be defined. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of direct mechanistic studies for this specific compound. This guide, therefore, deviates from a simple recitation of established facts. Instead, it serves as a strategic framework for the modern researcher, outlining a series of rational, evidence-based hypotheses on its mechanism of action, grounded in the extensive pharmacology of the broader quinoline carboxamide family.
Our approach is built on a foundation of chemical structure deconstruction and analogy to well-characterized relatives. We will propose several potential mechanisms, ranging from antibacterial to anticancer and anti-inflammatory activities, and for each, we will provide the detailed experimental protocols required to rigorously test these hypotheses. This document is designed not just to inform, but to empower the investigator with the tools and logical workflows necessary to elucidate the true biological function of this promising compound.
Part 1: Molecular Deconstruction and Primary Hypotheses
The structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid presents three key features that inform our mechanistic hypotheses: the quinoline-2-carboxylic acid core, the C-8 fluorine substitution, and the C-4 ethoxy group.
-
The Quinoline-2-Carboxylic Acid Scaffold: Unlike the classic fluoroquinolone antibiotics which feature a 3-carboxylic acid moiety critical for DNA gyrase binding, the 2-carboxylic acid scaffold is associated with a different spectrum of activities. Notably, derivatives of quinoline-2-carboxylic acid have been reported to possess antiallergic and anti-inflammatory properties.[1][2] Additionally, the parent compound, quinoline-2-carboxylic acid, has demonstrated inhibitory effects against α-glucosidase and α-amylase, suggesting a potential role in metabolic regulation.[3]
-
C-8 Fluoro Substitution: The fluorine atom at the C-8 position is a hallmark of many potent fluoroquinolone antibiotics. This substitution is known to enhance the activity of these drugs against bacterial DNA gyrase and topoisomerase IV.[4][5] Its presence in our molecule of interest strongly suggests that an antibacterial mechanism should be considered a primary hypothesis.
-
C-4 Ethoxy Substitution: The impact of a C-4 ethoxy group is less defined in the literature. However, substitutions on the quinoline core are known to modulate target specificity, potency, and pharmacokinetic properties.
Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Hypothesis A: Inhibition of Bacterial Type II Topoisomerases
The most compelling hypothesis, driven by the 8-fluoro substitution, is that the compound functions as an antibacterial agent by targeting DNA gyrase and/or topoisomerase IV.[6][7] In this model, the compound would stabilize the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks that are fatal to the bacterium.[8] While the 2-carboxylic acid position is unconventional for this mechanism, the overall pharmacophore may still allow for effective binding within the enzyme-DNA complex.
Caption: A logical workflow for determining the mechanism of action.
Stage 1: Experimental Protocols for Phenotypic Screening
The initial step is to perform broad, unbiased screening to determine the primary pharmacological space in which the compound is active.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria (e.g., ESKAPE pathogens).
-
Methodology:
-
Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). Final concentrations should range from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection; it is the lowest concentration at which no turbidity (bacterial growth) is observed.
-
-
Causality: A low MIC value (<16 µg/mL) against specific bacteria provides a strong rationale to proceed with Hypothesis A and investigate topoisomerase inhibition.
Protocol 2: MTT Assay for Antiproliferative Activity
-
Objective: To assess the compound's ability to inhibit the metabolic activity of cancer cells, serving as a proxy for cytotoxicity or cytostatic effects. [9]* Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [9] 2. Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. [9] 5. Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
-
Causality: A potent IC₅₀ value provides the impetus to investigate anticancer mechanisms, such as DHODH inhibition (Hypothesis B).
Stage 2: Experimental Protocols for Target Validation
If a clear phenotype is observed in Stage 1, the next step is to validate the hypothesized molecular target.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the compound on the supercoiling activity of bacterial DNA gyrase.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and ATP.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.
-
Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the DMSO control.
-
-
Causality: Direct inhibition in this biochemical assay provides strong evidence for Hypothesis A. The IC₅₀ can be determined to quantify potency.
Caption: Workflow for a DHODH enzyme inhibition assay.
Quantitative Data Summary (Hypothetical)
| Assay Type | Target/Cell Line | Endpoint | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Positive Control |
| Antibacterial | S. aureus | MIC | 4 µg/mL | Ciprofloxacin (1 µg/mL) |
| Antiproliferative | HCT-116 | IC₅₀ | 2.5 µM | Brequinar (0.1 µM) |
| Enzyme Inhibition | Human DHODH | IC₅₀ | 0.5 µM | Brequinar (0.05 µM) |
| Enzyme Inhibition | E. coli DNA Gyrase | IC₅₀ | 8 µg/mL | Ciprofloxacin (0.5 µg/mL) |
Conclusion: A Path Forward
This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. While its precise biological role remains to be discovered, its structural features point toward several exciting therapeutic possibilities, including antibacterial and antiproliferative activities. By employing the systematic workflow and detailed protocols outlined herein, researchers can efficiently navigate the path from a novel compound to a well-characterized lead molecule with a defined mechanism. The key to success lies not in assuming a mechanism based on analogy alone, but in rigorous, multi-faceted experimental validation.
References
-
Lee H W, et al. (2014). Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. Journal of the Korean Society for Applied Biological Chemistry, 57: 441-444. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]
-
Costakes, M. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(21), 12836–12854. [Link]
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
-
Sygnature Discovery. Mechanism of Action (MOA). Sygnature Discovery. [Link]
-
Li, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biotechnology & Biotechnological Equipment, 38(1), 2337785. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
-
Wade, J. J., et al. (1978). Antiallergic Activity of Tetracyclic Derivatives of quinoline-2-carboxylic Acids. 1. Journal of Medicinal Chemistry, 21(9), 984-8. [Link]
-
ResearchGate. Known experimental techniques to identify drug targets. ResearchGate. [Link]
-
Kovalenko, S., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 57(5), 629-635. [Link]
- Carling, R. W. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12294. [Link]
-
Liu, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869698. [Link]
-
Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320. [Link]
-
Gootz, T. D., et al. (1996). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(11), 2691–2697. [Link]
-
National Center for Biotechnology Information. 4-Fluoroquinoline-8-carboxylic acid. PubChem. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]
-
Al-Trawneh, S. A. (2023). Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(3), 648. [Link]
-
Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]
-
Jin, Y., et al. (2024). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology, 31(1), 86-100.e12. [Link]
-
Crysdot LLC. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. Crysdot LLC. [Link]
-
Kumar, P., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 27(19), 6667. [Link]
Sources
- 1. Antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of Fluoroquinolones
This in-depth technical guide chronicles the remarkable journey of fluoroquinolone compounds, from a serendipitous discovery to their establishment as a cornerstone of antibacterial therapy. We will dissect the key scientific breakthroughs, explore the intricate structure-activity relationships, and provide a detailed look at the mechanism of action that has made this class of synthetic agents indispensable in the fight against bacterial infections. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of fluoroquinolones.
A Serendipitous Beginning: The Dawn of the Quinolone Era
The story of quinolones does not begin with a targeted search for a new antibacterial agent, but rather as an unexpected byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his team isolated a compound with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2][3] This accidental discovery marked the birth of the quinolone class of antibiotics.[4][5] Further investigation and structural modification of this initial lead compound led to the synthesis of nalidixic acid, the first quinolone to be introduced into clinical practice in 1967.[5][6][7][8]
Nalidixic acid, technically a naphthyridone, exhibited activity primarily against Gram-negative bacteria and was largely used for the treatment of urinary tract infections.[5][9][10] However, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[5][6] Despite these limitations, the discovery of nalidixic acid laid the crucial groundwork for the development of a new generation of more potent and broad-spectrum antibacterial agents.
The Fluorine Revolution: Emergence of the Fluoroquinolones
The significant breakthrough in quinolone research came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom into the quinolone nucleus.[9][11][12] Researchers at Kyorin Pharmaceutical Company in Japan synthesized norfloxacin in 1978 by adding a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core.[4][13] This structural modification dramatically enhanced the antibacterial activity and broadened the spectrum to include some Gram-positive bacteria and Pseudomonas aeruginosa.[2][4][12] The addition of the fluorine atom at C-6 was found to significantly improve the inhibition of DNA gyrase and enhance bacterial cell penetration.[14][15] Norfloxacin, introduced in 1986, became the first of the "fluoroquinolones."[4][9]
This pivotal discovery opened the floodgates for the synthesis of thousands of new fluoroquinolone analogs, each with unique structural modifications aimed at optimizing their therapeutic properties.[11][14] The general structure of fluoroquinolones and the key positions for modification are illustrated below.
Caption: Core chemical structure of fluoroquinolones highlighting key positions for modification.
Generations of Innovation: The Evolution of Fluoroquinolones
The continuous efforts in medicinal chemistry to enhance the efficacy, safety, and spectrum of fluoroquinolones have led to their classification into distinct generations.
| Generation | Key Compounds | Structural Features & Improvements | Antibacterial Spectrum |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Non-fluorinated quinolones. | Narrow spectrum, primarily Gram-negative enteric bacteria.[4][5] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin, Enoxacin | Addition of a fluorine atom at C-6 and a piperazine ring at C-7. | Expanded Gram-negative activity, including P. aeruginosa. Some activity against Gram-positive cocci.[4][16][17] |
| Third | Levofloxacin, Sparfloxacin, Gatifloxacin | Modifications at C-7 and N-1 positions. | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[4][18][19] |
| Fourth | Moxifloxacin, Trovafloxacin, Gemifloxacin | C-8 methoxy group or other bulky substituents. | Broadest spectrum, including activity against anaerobic bacteria.[12][17][18] |
Table 1: Generations of Fluoroquinolones and their Key Characteristics.
The development of each generation was driven by a deeper understanding of the structure-activity relationships (SAR). For instance, the introduction of a cyclopropyl group at the N-1 position, as seen in ciprofloxacin, significantly enhanced activity against Gram-negative bacteria.[11] Modifications at the C-7 position with various piperazine or pyrrolidine derivatives were crucial for improving activity against Gram-positive organisms.[4][20] The addition of a methoxy group at the C-8 position, as in moxifloxacin, not only enhanced potency but also reduced the potential for phototoxicity.[18]
The Molecular Target: Unraveling the Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[21][22][23] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[22][24]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[21][22]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes.[21][25] This stabilized complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[21][23] The dual-targeting mechanism of later-generation fluoroquinolones, which inhibit both DNA gyrase and topoisomerase IV with similar potency, is thought to contribute to their broader spectrum of activity and a lower propensity for the development of resistance.[19][22]
Caption: Mechanism of action of fluoroquinolones, illustrating the inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols: A Glimpse into Fluoroquinolone Discovery
The discovery and development of fluoroquinolones involved a series of meticulous experimental workflows. Below is a generalized protocol for the synthesis and initial screening of novel fluoroquinolone analogs, reflecting the type of research that would have been conducted.
Protocol 1: Synthesis of a Novel Fluoroquinolone Analog (General Procedure)
-
Core Synthesis: Begin with the synthesis of the 1-substituted-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core. A common method is the Gould-Jacobs reaction.
-
Fluorination: Introduce a fluorine atom at the C-6 position, often through a nucleophilic aromatic substitution reaction on a suitable precursor.
-
Side-Chain Introduction: React the fluorinated quinolone core with a desired amine (e.g., a piperazine derivative) at the C-7 position. This is typically a nucleophilic aromatic substitution reaction.
-
Purification: Purify the final product using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Antibacterial Activity Screening
-
Bacterial Strains: Prepare cultures of a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a series of twofold dilutions of the synthesized fluoroquinolone compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
The Challenge of Resistance
The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance.[21][23] The primary mechanisms of resistance include:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) that reduce the binding affinity of fluoroquinolones.[21][25]
-
Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[22][23]
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying genes that confer resistance, such as qnr genes which protect the target enzymes from fluoroquinolone action.[23]
The ongoing challenge for researchers is to develop new fluoroquinolones or other antibacterial agents that can overcome these resistance mechanisms.
Conclusion
The discovery and development of fluoroquinolones represent a triumph of medicinal chemistry and a testament to the power of both serendipity and rational drug design. From an accidental discovery, a powerful class of synthetic antibacterial agents has emerged, saving countless lives. Understanding the historical context, the intricate structure-activity relationships, and the molecular mechanism of action of fluoroquinolones provides a valuable framework for the development of future generations of antibiotics to combat the ever-evolving threat of bacterial resistance.
References
- Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, C. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320.
- King, D. E., Malone, R., & Lilley, S. H. (2000). New classification and update on the quinolone antibiotics. American family physician, 61(9), 2741-2748.
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5, 1063-1065.
- Mandell, L., & Tillotson, G. (2002). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 1-2.
- Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592.
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- Lee, S. D., Park, T. H., & Lee, Y. H. (2003). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 33(3), 197-206.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
- Greenwood, D. (2008). Antimicrobial drugs: chronicle of a twentieth century medical triumph. Oxford University Press.
- Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
- Ito, A., Hirai, K., Inoue, M., Koga, H., Suzue, S., Irikura, T., ... & Mitsuhashi, S. (1980). In vitro antibacterial activity of AM-715, a new nalidixic acid analog. Antimicrobial agents and chemotherapy, 17(2), 103-108.
- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of medicinal chemistry, 58(10), 4096-4110.
- The Pharma Innovation. (2019). A review on recent development on fluoroquinolones.
- Rittenband, D. C. (2003).
- Review of Optometry. (2003).
- Martinez, M. N., Papich, M. G., & Drusano, G. L. (2022). Quinolone generations: Natural history or natural selection?. Journal of veterinary pharmacology and therapeutics, 45(4), 283-300.
- Nakayama, K. (1990). The history of the development and changes of quinolone antibacterial agents. Nihon kagaku ryoho gakkai zasshi. The Japanese journal of chemotherapy, 38(1), 1-10.
- Centers for Disease Control and Prevention. (2016). Etymologia: Fluoroquinolone. Emerging infectious diseases, 22(10), 1833.
- Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2014). Third-and fourth-generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles. Current drug safety, 9(2), 89-105.
- Bisacchi, G. S., & Hale, M. R. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4096–4110.
- Wikipedia. (2024). Quinolone antibiotic.
- ResearchGate. (n.d.). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”.
- El-Gendy, M. A., Ayyad, R. R., & El-Sherbiny, D. A. (2019).
- Academia.edu. (n.d.). (PDF) Improved method for the synthesis of norfloxacin.
- Husain, A., Ahmad, A., & Alam, M. M. (2014). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences, 2(10), 1269-1274.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. mdpi.com [mdpi.com]
- 13. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. crstoday.com [crstoday.com]
- 19. reviewofoptometry.com [reviewofoptometry.com]
- 20. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
The Quinoline Scaffold: A Technical Guide to Unlocking Novel Therapeutic Frontiers
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a diverse array of biological targets have cemented its importance in drug development.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of emerging research areas for novel quinoline derivatives. Moving beyond established applications, this guide illuminates promising, underexplored avenues including the modulation of autophagy in cancer, targeting the tumor microenvironment, combating neglected tropical diseases, harnessing immunomodulatory potential, and developing advanced bioimaging probes. Each section is supported by field-proven insights into the scientific rationale, detailed experimental protocols for synthesis and biological evaluation, and quantitative data to guide future research endeavors.
Introduction: The Enduring Legacy and Future Potential of the Quinoline Moiety
Since the isolation of quinine from cinchona bark in the 19th century, the quinoline nucleus has been a cornerstone of pharmacotherapy, most notably in the fight against malaria.[5] The subsequent development of synthetic quinolines like chloroquine revolutionized infectious disease treatment.[6] Today, the versatility of the quinoline scaffold is evident in its presence in drugs spanning anticancer (e.g., topotecan), antibacterial (e.g., ciprofloxacin), and anti-inflammatory applications.[2]
The unique physicochemical properties of the quinoline ring system—its rigidity, planarity, and capacity for hydrogen bonding and π-π stacking—allow for precise interactions with the active sites of enzymes and receptors.[7] Furthermore, the multiple positions on the bicyclic structure are amenable to functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8] This guide will delve into the next generation of quinoline-based research, highlighting areas ripe for innovation.
Caption: The fundamental quinoline ring structure with numbered positions.
Novel Anticancer Strategies: Beyond Cytotoxicity
While quinoline derivatives have a history as anticancer agents, primarily as topoisomerase inhibitors and kinase inhibitors, new research is unveiling more nuanced mechanisms of action that offer the potential for greater selectivity and efficacy.[4][9][10]
Modulation of Autophagy
Autophagy, a cellular self-degradation process, plays a dual role in cancer. In some contexts, it promotes cancer cell survival, while in others, its overactivation can lead to cell death.[11] This makes it an attractive, albeit complex, therapeutic target. Novel quinoline derivatives have been identified as potent modulators of autophagy.[12][13]
Scientific Rationale: Certain quinoline-based compounds can induce autophagic cell death by targeting key proteins in the autophagy pathway, such as ATG5, or by inducing endoplasmic reticulum (ER) stress, which in turn triggers autophagy.[12][14] For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce both apoptosis and autophagy in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway.[14] This dual mechanism can be particularly effective against highly resistant cancers.[14]
Key Data:
| Compound ID | Cancer Cell Line | Target/Mechanism | Reported IC50 (µM) | Reference |
| 10k | HCT-116 (Colon) | Induces autophagy via ATG5 stabilization | 0.35 | [12] |
| 10k | A549 (Lung) | Induces autophagy via ATG5 stabilization | 0.39 | [12] |
| DFIQ | NSCLC (Lung) | Induces apoptosis and autophagy | 4.16 (24h) | [13] |
| 6MN-4-AQ | PANC-1 (Pancreatic) | Induces ER stress, inhibits Akt/mTOR | ~4.0 | [14] |
Targeting the Tumor Microenvironment (TME)
The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a critical role in tumor progression and metastasis.[15] Quinoline derivatives are being explored for their ability to modulate the TME, for example, by inhibiting key signaling pathways that support angiogenesis or by modulating immune responses.
Scientific Rationale: Vascular endothelial growth factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several 2,4-disubstituted quinazoline (a related scaffold) derivatives have shown potent anti-angiogenesis activities, suggesting that quinolines could be similarly effective.[16] Additionally, the immunosuppressive cytokine TGF-β is abundant in the TME and helps tumors evade the immune system.[15] Developing quinoline derivatives that inhibit TGF-β signaling could restore anti-tumor immunity.
Combating Neglected Tropical Diseases (NTDs)
Neglected tropical diseases, such as leishmaniasis and Chagas disease, affect billions of people worldwide, yet drug development for these conditions has been historically underfunded.[6] The quinoline scaffold, with its proven anti-parasitic properties, offers a promising starting point for the development of new therapies for NTDs.[17]
Scientific Rationale: The mechanism of action of quinolines against trypanosomatid parasites, the causative agents of many NTDs, is thought to be similar to their antimalarial activity, involving interference with vital metabolic pathways within the parasite.[6] The synthetic accessibility of quinolines allows for the creation of large libraries of compounds that can be screened for activity against a range of NTD-causing organisms.
Key Data:
| Compound Class | Pathogen | Reported MIC/IC50 | Reference |
| Quinoline-Chalcone Hybrids | Plasmodium falciparum (NF54) | 0.10–4.45 µM | [18][19][20] |
| 4,7-dichloroquinoline derivative | Plasmodium falciparum (CQ-s) | 6.7 nM | [15] |
| 4,7-dichloroquinoline derivative | Plasmodium falciparum (CQ-r) | 8.5 nM | [15] |
Immunomodulation and Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[21] Quinoline derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties, opening up new therapeutic avenues.[22]
Scientific Rationale: The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, and the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[21] Some derivatives have also been identified as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[18][23]
Key Data:
| Compound ID | Target/Assay | Reported IC50 (µM) | Reference |
| f4 | NO production (LPS-stimulated RAW264.7) | 20.40 | [23] |
| f4 | IL-1β production (LPS-stimulated RAW264.7) | 18.98 | [23] |
| f4 | TNF-α production (LPS-stimulated RAW264.7) | 23.48 | [23] |
| f4 | PDE4B enzyme inhibition | 0.94 | [23] |
Quinoline-Based Probes for Bioimaging
Fluorescent probes are indispensable tools in biomedical research and clinical diagnostics. The inherent photophysical properties of the quinoline scaffold make it an excellent platform for the development of novel bioimaging agents.[1][6]
Scientific Rationale: By employing a donor-π-acceptor (D-π-A) architecture, quinoline-based probes can be designed to have large Stokes shifts, high quantum yields, and sensitivity to their microenvironment.[21] These properties are highly desirable for applications such as sentinel lymph node mapping, where high contrast and deep tissue penetration are crucial.[9][24] The synthetic versatility of quinolines allows for the incorporation of targeting moieties to achieve specificity for particular cells or biomolecules.[6]
Caption: Conceptual design of a quinoline-based fluorescent probe.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of novel quinoline derivatives. These protocols are based on established and reliable methods from the scientific literature.
Synthesis Protocols
6.1.1. Microwave-Assisted Friedländer Annulation
The Friedländer synthesis is a classic method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[25][26] Microwave assistance dramatically reduces reaction times and often improves yields.[14]
Caption: Workflow for microwave-assisted Friedländer synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the α-methylene-containing compound (1.2 mmol), and a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid, 10 mol%).[26]
-
Solvent Addition (if necessary): While many microwave syntheses can be performed neat (solvent-free), a minimal amount of a high-boiling point solvent like ethanol or DMF can be added to ensure efficient energy absorption.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction vessel to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biological Evaluation Protocols
6.2.1. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents.[24]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[24]
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[24]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[24]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
6.2.2. In Vitro Antimalarial Activity: SYBR Green I Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying its DNA content.[1]
Step-by-Step Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at 2-4% hematocrit in complete RPMI-1640 medium.
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds. Add 100 µL of a parasite culture (1% parasitemia, 2% hematocrit) to each well.[1]
-
Incubation: Incubate the plate for 72 hours under a gassed atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[1]
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well. Incubate in the dark at room temperature for 1-2 hours.[1]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
6.2.3. In Vitro Immunomodulatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[27]
Step-by-Step Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
-
Nitrite Measurement (Griess Assay): Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[27]
-
Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.
Conclusion and Future Outlook
The quinoline scaffold continues to be a remarkably versatile and productive platform for drug discovery. The potential research areas highlighted in this guide—from modulating complex cellular processes like autophagy to addressing the challenges of neglected diseases and developing sophisticated diagnostic tools—underscore the vast, untapped potential of quinoline derivatives. By integrating rational design with efficient synthetic methodologies, such as microwave-assisted synthesis, and employing robust biological evaluation protocols, researchers can accelerate the discovery of the next generation of quinoline-based therapeutics. The path forward lies in exploring these novel mechanisms of action and expanding the therapeutic reach of this "privileged" heterocyclic system to address unmet medical needs across a wide spectrum of diseases.
References
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]
-
Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021). Journal of Materials Chemistry B. [Link]
-
Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021). PubMed. [Link]
-
Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2021). Current Pharmaceutical Design. [Link]
-
Some anti-inflammatory compounds containing quinoline moieties. (n.d.). ResearchGate. [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021). National Institutes of Health. [Link]
-
Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2025). ResearchGate. [Link]
-
Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021). Semantic Scholar. [Link]
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). National Institutes of Health. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]
-
Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. (2022). PubMed. [Link]
-
DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.). PMC. [Link]
-
Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. (n.d.). PMC. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC. [Link]
-
Macrophage Inflammatory Assay. (n.d.). PMC. [Link]
-
Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. (2022). PubMed. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. [Link]
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). PMC. [Link]
-
Friedlander synthesis of quinoline derivatives. (n.d.). ResearchGate. [Link]
-
Quinoline Alkaloids Against Neglected Tropical Diseases. (2025). ResearchGate. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed. [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. [Link]
-
Autophagy Modulators in Cancer: Focus on Cancer Treatment. (n.d.). MDPI. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health. [Link]
-
Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). ResearchGate. [Link]
-
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. [Link]
-
Understanding immune-modulatory efficacy in vitro. (n.d.). PMC. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]
-
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (n.d.). National Institutes of Health. [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Revie. (n.d.). Neuroquantology. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. (n.d.). PubMed. [Link]
-
The schema of the in vitro experiments (A) on macrophages after the... (n.d.). ResearchGate. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). National Institutes of Health. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). MDPI. [Link]
Sources
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Friedlander quinoline synthesis [quimicaorganica.org]
- 18. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities. Specifically, 4-alkoxy-8-fluoroquinoline-2-carboxylic acids are key pharmacophores in various developmental therapeutics. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, the 4-ethoxy group modulates lipophilicity and target engagement, and the 2-carboxylic acid moiety often serves as a critical anchor for receptor binding. This document provides a comprehensive, step-by-step guide for the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, structured to provide both procedural clarity and mechanistic insight. The synthetic strategy is built upon the robust Gould-Jacobs reaction for the initial ring formation, followed by a series of functional group interconversions, and culminates in a Reissert reaction to install the final carboxylic acid group.
Overview of the Synthetic Strategy
The synthesis of the target compound is a multi-step process that requires careful execution and control at each stage. The chosen pathway maximizes the use of well-established and reliable chemical transformations to ensure reproducibility. The overall strategy is as follows:
-
Quinoline Core Formation: The synthesis begins with the classical Gould-Jacobs reaction, which constructs the foundational 8-fluoro-4-hydroxyquinoline ring system from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).[1][2]
-
Intermediate Modification: The initial product from the Gould-Jacobs reaction is systematically modified. This involves saponification and decarboxylation to remove the ester group at the 3-position.[1]
-
Functional Group Interconversion: The 4-hydroxy group is converted to a 4-ethoxy group via a two-step chlorination-ethoxylation sequence. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of chlorination.[3][4]
-
Final Carboxylation: The final and key transformation is the introduction of a carboxylic acid group at the 2-position. This is achieved via the Reissert reaction, a classic method for the functionalization of quinolines, which involves the formation of a 2-cyano intermediate that is subsequently hydrolyzed to the desired carboxylic acid.[5]
The complete synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Experimental Protocols and Methodologies
Safety Precaution: This synthesis involves hazardous reagents such as phosphorus oxychloride and potassium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Steps 1 & 2: Gould-Jacobs Condensation and Cyclization
This two-part stage first involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then subjected to high-temperature cyclization to form the quinoline core.[6]
Protocol:
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1.5 hours. During this time, ethanol is eliminated.
-
Remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-((2-fluoroanilino)methylene)malonate intermediate.
-
Cyclization: To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 10 volumes).
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization reaction is driven by this high thermal energy.[6]
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add hexane or cyclohexane to the cooled mixture to further facilitate precipitation.
-
Collect the solid product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, by vacuum filtration. Wash the solid with hexane and dry under vacuum.
Scientist's Insight: The high temperature required for the cyclization step facilitates a 6-electron electrocyclization.[6] The choice of a high-boiling, inert solvent is critical to reach the necessary temperature without the solvent interfering with the reaction. Microwave-assisted protocols can significantly shorten the reaction time for this step.[7]
Step 3: Saponification and Decarboxylation
This step converts the ethyl ester at the 3-position to a carboxylic acid, which is then thermally removed.
Protocol:
-
Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2 hours, or until TLC analysis indicates complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
To decarboxylate, heat the dried solid product above its melting point (typically 240-260 °C) until the evolution of CO₂ ceases. This can be done neat or in a high-boiling solvent like diphenyl ether.[1]
-
The resulting solid, 8-fluoro-4-hydroxyquinoline, can be purified by recrystallization.
Scientist's Insight: Decarboxylation occurs readily in β-keto acids or their vinylogous counterparts, such as 4-hydroxyquinoline-3-carboxylic acids. The process is believed to proceed through a cyclic transition state.[8]
Step 4: Chlorination of the 4-Hydroxy Group
This protocol converts the 4-hydroxyquinoline into a 4-chloroquinoline, a versatile intermediate for nucleophilic substitution.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 8-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approx. 10 eq).[4]
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a fume hood. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.
-
Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-8-fluoroquinoline.[9]
Scientist's Insight: POCl₃ converts the hydroxyl group into a good leaving group (a dichlorophosphate ester), which is then displaced by a chloride ion in a nucleophilic substitution reaction.[3] For some less reactive substrates, the addition of a catalytic amount of a tertiary amine or using a mixture of POCl₃ and PCl₅ can enhance the reaction rate.[10]
Step 5: Ethoxylation of the 4-Position
This step introduces the target ethoxy group via a Williamson ether synthesis.
Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-chloro-8-fluoroquinoline (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-ethoxy-8-fluoroquinoline, which can be purified by column chromatography.
Scientist's Insight: This is a classic SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack by the ethoxide ion. The reaction must be conducted under anhydrous conditions as water would compete with the ethoxide nucleophile.
Step 6: Reissert Reaction and Hydrolysis for 2-Carboxylation
This final stage introduces the carboxylic acid at the 2-position. It is a two-part process involving the formation of a stable cyano intermediate (a Reissert compound) followed by acid-catalyzed hydrolysis.[5]
Protocol:
-
Reissert Compound Formation: In a two-phase system, dissolve 4-ethoxy-8-fluoroquinoline (1.0 eq) in dichloromethane. In a separate flask, dissolve potassium cyanide (KCN, 1.5 eq) in a minimal amount of water. Caution: KCN is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.
-
Combine the two solutions and cool the mixture in an ice bath.
-
With vigorous stirring, slowly add benzoyl chloride (1.2 eq) to the mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Reissert compound (2-benzoyl-1-cyano-4-ethoxy-8-fluoro-1,2-dihydroquinoline).
-
Hydrolysis: Add concentrated hydrochloric acid to the crude Reissert compound.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize it to a pH of 3-4, which should cause the product to precipitate.
-
Collect the solid 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Scientist's Insight: The Reissert reaction proceeds by the formation of a quinolinium salt with the acyl chloride, which is then attacked by the cyanide nucleophile at the 2-position. The subsequent acid hydrolysis cleaves both the benzoyl group and hydrolyzes the nitrile to a carboxylic acid.
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Product |
| 1 & 2 | 2-Fluoroaniline | DEEM | Dowtherm A | 120-130 then 250-260 | 1.5 then 0.5-0.75 | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate |
| 3 | Product from Step 1/2 | NaOH, HCl | Water | Reflux then Heat | 2 then ~1 | 8-Fluoro-4-hydroxyquinoline |
| 4 | Product from Step 3 | POCl₃ | Neat | ~110 (Reflux) | 3-4 | 4-Chloro-8-fluoroquinoline |
| 5 | Product from Step 4 | Na, Ethanol | Ethanol | Reflux | 4-6 | 4-Ethoxy-8-fluoroquinoline |
| 6 | Product from Step 5 | KCN, Benzoyl Chloride, HCl | CH₂Cl₂/H₂O, then neat HCl | RT then Reflux | 12 then 4-6 | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid |
References
-
Cambridge University Press. Reissert Reaction. Available from: [Link]
- Google Patents. Process for the preparation of 4-chloroquinolines. US4277607A.
- Radl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
-
Wikipedia. Reissert reaction. Available from: [Link]
-
Cambridge University Press. Gould-Jacobs Reaction. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. (2011). Available from: [Link]
-
National Institutes of Health. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Available from: [Link]
- Google Patents. A process for synthesis of fluoroquinolonic derivatives. WO2003010144A2.
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available from: [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. (2011). Available from: [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Available from: [Link]
-
Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. (2021). Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Chloro-8-fluoroquinoline 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
Application Notes and Protocols for the Analytical Characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Introduction: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a quinoline derivative of significant interest in pharmaceutical research and development due to its structural similarity to fluoroquinolone antibiotics and other biologically active quinoline compounds.[1][2] Robust and reliable analytical methods are paramount for ensuring the quality, purity, and stability of this active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures and ICH Q14 for analytical procedure development.[3][4][5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C12H10FNO3 | Inferred from structure |
| Molecular Weight | 235.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for quinoline derivatives |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Inferred from similar structures[7] |
Chromatographic Methods for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
The carboxylic acid and aromatic quinoline core make RP-HPLC with UV detection a suitable method for routine analysis.
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like quinoline carboxylic acids.[7]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer or formic/acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection: The quinoline chromophore exhibits strong UV absorbance, typically in the range of 280-330 nm, allowing for sensitive detection.
Caption: RP-HPLC workflow for the analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standard of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
-
Sample of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a final concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Assay: Calculate the percentage of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
-
Purity: Determine the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
5. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For the identification of unknown impurities, coupling HPLC with a mass spectrometer is a powerful technique.
-
Ionization: Electrospray ionization (ESI) is suitable for polar molecules like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid and is generally operated in both positive and negative ion modes to maximize the information obtained.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements, which aids in the elemental composition determination of impurities.
1. Instrumentation and Materials:
-
LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Sample of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
2. LC-MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on the impurity profile from HPLC-UV |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | m/z 100-1000 |
3. Data Analysis:
-
Extract ion chromatograms for potential impurities.
-
Determine the accurate mass of the parent and fragment ions.
-
Propose potential structures for the impurities based on the mass spectral data and knowledge of the synthetic process.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the identity and structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
Aromatic protons of the quinoline ring.
-
Protons of the ethoxy group (a quartet and a triplet).
-
A carboxylic acid proton (a broad singlet, may be exchangeable with D₂O).
-
Carbons of the quinoline ring system.
-
A carbonyl carbon of the carboxylic acid.
-
Carbons of the ethoxy group.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary for complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
-
O-H stretch of the carboxylic acid (broad band).
-
C=O stretch of the carboxylic acid.
-
C-O stretch of the ethoxy group.
-
Aromatic C-H and C=C stretches of the quinoline ring.
-
C-F stretch.
1. Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory.
-
Sample of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
2. Data Acquisition:
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Titrimetric Method for Assay
For a simple and cost-effective assay, a potentiometric or indicator-based acid-base titration can be employed.
The carboxylic acid functionality of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid allows for its quantification by titration with a standardized base.
Caption: Workflow for the titrimetric assay of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
1. Instrumentation and Materials:
-
Burette (50 mL).
-
Potentiometer with a pH electrode or a suitable indicator (e.g., phenolphthalein).
-
Magnetic stirrer.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
Water (deionized).
-
Sample of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
2. Procedure:
-
Accurately weigh approximately 200 mg of the sample into a beaker.
-
Dissolve the sample in a suitable volume of neutralized ethanol (e.g., 50 mL).
-
Add a few drops of indicator or immerse the pH electrode.
-
Titrate with the standardized 0.1 M NaOH solution until the endpoint is reached.
-
Perform a blank titration with the solvent.
3. Calculation: Calculate the percentage assay using the following formula: Assay (%) = [(V_sample - V_blank) * M_NaOH * MW] / (W_sample * 10)
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method is designed to be precise, accurate, and specific, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development strategy, a complete protocol, and validation considerations based on International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, which are pivotal scaffolds in medicinal chemistry.[1][2] The accurate quantification of this molecule is critical for ensuring the quality and stability of pharmaceutical preparations. The primary analytical challenge lies in developing a method that is not only able to quantify the intact molecule but can also resolve it from any impurities and degradation products that may form under various stress conditions. This necessitates a stability-indicating method, as mandated by regulatory bodies for shelf-life determination and product release testing.[3][4]
Physicochemical Properties of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Structure:
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₂H₁₀FNO₃ | Used for accurate mass determination and concentration calculations. |
| Molecular Weight | 235.21 g/mol | Essential for preparing standard solutions of known concentration. |
| pKa (acidic) | ~2.5 - 3.5 | The carboxylic acid moiety is expected to be the most acidic proton. Maintaining the mobile phase pH at least 2 units below this pKa will ensure the analyte is in its neutral, more retained form, leading to better peak shape and retention on a reversed-phase column.[5] |
| pKa (basic) | ~4.5 - 5.5 | The quinoline nitrogen can be protonated. A mobile phase pH below this pKa will result in a positively charged species, which can lead to peak tailing on silica-based C18 columns due to interaction with residual silanols.[6] |
| LogP | ~2.0 - 3.0 | This moderate lipophilicity suggests good retention on a reversed-phase (C18) column with a typical acetonitrile or methanol and water mobile phase. |
| Aqueous Solubility | Predicted to be low | The ethoxy and fluoro groups increase lipophilicity. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. The use of an organic co-solvent in the sample diluent is recommended. |
| UV λmax | ~240 nm, ~320 nm | Quinoline derivatives typically exhibit multiple UV absorbance maxima.[2][7] Monitoring at a longer wavelength can provide greater selectivity against potential interferences. |
Estimations are based on predictions from tools such as ChemAxon's pKa and Solubility Predictors and by comparing with structurally similar compounds.[8]
HPLC Method Development Strategy
Our strategy is to develop a simple, isocratic RP-HPLC method with UV detection that is both robust and stability-indicating. The logical flow for method development is outlined below.
Caption: A logical workflow for HPLC method development.
Recommended HPLC Method and Protocol
Based on the analysis of similar compounds and the estimated physicochemical properties, the following HPLC method is recommended.[1][9][10]
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) | The acidic mobile phase ensures the carboxylic acid is protonated, leading to good peak shape and retention. Acetonitrile is chosen for its lower viscosity and good UV transparency.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 320 nm | Offers good sensitivity and selectivity for the quinoline chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient for the elution of the main peak and any potential early-eluting impurities. |
Detailed Protocol: Standard and Sample Preparation
Reagents and Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Sample Preparation:
The sample preparation procedure will depend on the specific matrix. For a bulk drug substance:
-
Accurately weigh an amount of the sample powder equivalent to about 10 mg of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid into a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Stability-Indicating Aspect: Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[3][4][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Caption: Workflow for forced degradation studies.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C. Withdraw aliquots at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time and dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C. At various time points, weigh a portion of the sample, dissolve in acetonitrile, and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
The developed HPLC method should be able to resolve the main peak of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid from all degradation products formed under these stress conditions. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is free from co-eluting impurities.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: Demonstrated through forced degradation studies and analysis of a placebo matrix.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is typically expected.
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the sample on different days, with different analysts, and/or on different instruments. The relative standard deviation (RSD) for precision studies should typically be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The proposed method, based on a systematic approach to method development and leveraging an understanding of the analyte's physicochemical properties, is designed to be robust and stability-indicating. Adherence to the detailed protocol and thorough validation according to ICH guidelines will ensure the generation of reliable and accurate data for quality control and drug development purposes.
References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Cazedey, E. C. L., & Salgado, H. R. N. (2012). Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. Advances in Analytical Chemistry, 2(5), 74–79.
-
ChemAxon. (2024). Calculators & Predictors. [Link]
- Gouda, A. A., & Al-Ghobashy, M. A. (2014). Development and validation of a stability-indicating HPLC method for the determination of ciprofloxacin hydrochloride in pharmaceutical dosage forms.
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
- Maheshwari, D. G., Thula, K. C., & Patel, K. B. (2014). Stability Indicating HPLC Method for Simultaneous Estimation of Ciprofloxacin and Phenylephrine in Pharmaceutical Dosage form. Pharmacophore, 5(2), 262-272.
- Patel, S. A., Patel, N. M., & Patel, M. M. (2006). Simultaneous spectrophotometric estimation of ciprofloxacin and ornidazole in tablets. Indian journal of pharmaceutical sciences, 68(5), 665.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Wu, S.-S., Chein, C.-Y., & Wen, Y.-H. (2008). Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and antibacterial activity of new 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. Bioorganic & medicinal chemistry, 12(12), 3225-3233.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]
-
UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... (n.d.). ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemaxon.com [chemaxon.com]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 10. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. fastsolv Solubility Predictor [fastsolv.mit.edu]
NMR spectroscopy of substituted quinoline carboxylic acids
An Application Guide to the Structural Elucidation of Substituted Quinoline Carboxylic Acids by NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
Substituted quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The precise determination of their molecular structure, including the specific substitution pattern and isomeric purity, is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for providing this detailed structural information.[1][3] This comprehensive guide details the principles, advanced 2D NMR methodologies, and field-proven protocols for the complete structural characterization of this important class of molecules. We will explore not just the "how" but the fundamental "why" behind experimental choices, providing researchers with a robust framework for their analytical workflows.
Foundational Principles: Understanding the Quinoline Core
The quinoline ring is a bicyclic aromatic heterocycle, and a systematic understanding of its NMR signature is the first step in analyzing its more complex derivatives. The standard numbering system, which is crucial for spectral assignment, is shown below.
Caption: IUPAC numbering of the quinoline ring system.
In a typical ¹H NMR spectrum, the protons of the quinoline core resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm.[3] The electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons, causing them to appear at a lower field.[3] Consequently, H-2 is often the most downfield signal, followed by H-8, which is influenced by the peri-effect of the nitrogen lone pair.[3] In ¹³C NMR, the carbons also exhibit predictable shifts, with C-2, C-4, and C-8a being notably deshielded due to the adjacent nitrogen. The carboxylic acid carbon itself typically resonates far downfield, often above δ 165 ppm.[4]
The Impact of Substituents and Carboxylic Acid Position
The introduction of substituents and the placement of the carboxylic acid group are the primary sources of structural diversity and, consequently, the main challenge in spectral interpretation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -Cl will generally deshield (shift downfield) ortho and para protons and carbons. Conversely, electron-donating groups (EDGs) such as -OCH₃ or -NH₂ will shield (shift upfield) these same positions.
-
Positional Isomerism: The position of the carboxylic acid group dramatically influences the chemical shifts of the neighboring protons. For instance, in quinoline-2-carboxylic acid, the H-3 and H-4 protons are significantly affected, whereas in quinoline-4-carboxylic acid, H-2 and H-3 experience the most pronounced shifts.
-
Intermolecular Interactions: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts in the ¹H NMR spectrum.[5] This phenomenon is attributed to intermolecular π-π stacking, where the aromatic rings of two or more molecules align, inducing changes in the local magnetic fields.[5] Researchers should be aware that spectra of highly concentrated samples may show broader lines and shifted peaks compared to more dilute solutions.
Data Presentation: Representative NMR Data
The following tables provide typical ¹H and ¹³C NMR chemical shift values for quinoline-2-carboxylic acid as a reference. Note that values can vary slightly based on the solvent, concentration, and temperature.[1]
Table 1: Typical ¹H NMR Data for Quinoline-2-Carboxylic Acid [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.30 | d | 8.6 |
| H-4 | 8.20 | d | 8.6 |
| H-5 | 8.15 | d | 8.4 |
| H-6 | 7.75 | t | 7.6 |
| H-7 | 7.90 | t | 7.8 |
| H-8 | 7.85 | d | 8.0 |
| COOH | 13.0-14.0 | br s | - |
| d = doublet, t = triplet, br s = broad singlet |
Table 2: Typical ¹³C NMR Data for Quinoline-2-Carboxylic Acid
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 122.0 |
| C-4 | 138.0 |
| C-4a | 128.5 |
| C-5 | 130.0 |
| C-6 | 127.5 |
| C-7 | 131.0 |
| C-8 | 129.5 |
| C-8a | 148.0 |
| COOH | 167.0 |
Unambiguous Structure Elucidation with 2D NMR
While 1D NMR provides essential information, complex substitution patterns often lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities by revealing the connectivity between nuclei.[1]
Caption: Logical workflow for NMR-based structure elucidation.
-
COSY (COrrelation SpectroscopY): This is the workhorse experiment for establishing proton-proton connectivity.[6] It generates cross-peaks between protons that are spin-spin coupled (typically through 2 or 3 bonds). For a quinoline system, COSY will clearly delineate the coupling network of the protons on the benzene ring (e.g., H-5 through H-8) and the pyridine ring (e.g., H-3 and H-4), confirming their relative positions.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation).[7] It is exceptionally sensitive and provides a direct link between the ¹H and ¹³C spectra.[7] An edited HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with superior sensitivity.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[7] This long-range information is critical for:
-
Connecting Fragments: Linking the benzene and pyridine rings via correlations to the bridgehead carbons (C-4a, C-8a).
-
Positioning Substituents: A proton on the ring will show a correlation to the carbon where a substituent is attached.
-
Locating the Carboxyl Group: Protons ortho to the carboxylic acid (e.g., H-3 in quinoline-4-carboxylic acid) will show a crucial HMBC cross-peak to the carboxyl carbon, definitively confirming its position.
-
Experimental Protocols: A Self-Validating System
The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: Sample Preparation
The objective is to create a homogenous solution free of particulate matter, which can severely degrade spectral resolution.[8]
-
Weighing the Sample: Accurately weigh the sample. For a standard 5 mm NMR tube and a 400-600 MHz spectrometer:
-
¹H NMR: 5-10 mg is typically sufficient.[1]
-
¹³C and 2D NMR: 20-50 mg is recommended to ensure a good signal-to-noise ratio in a reasonable time.[1]
-
Causality: These quantities balance obtaining a strong signal against solubility limits and material cost. 2D experiments, being inherently less sensitive, require more concentrated samples.
-
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.
-
Recommended: DMSO-d₆ is an excellent first choice for quinoline carboxylic acids. It readily dissolves polar compounds and, importantly, the acidic COOH proton is often observed as a broad singlet, which can be useful for confirmation.[1]
-
Alternatives: CDCl₃, Methanol-d₄. Be aware that commercial CDCl₃ can be slightly acidic, which may cause exchange and loss of the COOH proton signal.[9]
-
Causality: Deuterated solvents are used because the deuterium lock signal is essential for the spectrometer to maintain magnetic field stability. They are also "invisible" in the ¹H spectrum, preventing a massive solvent peak from obscuring the analyte signals.[9]
-
-
Dissolution and Transfer:
-
Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean, dry glass vial.[1]
-
Construct a microfilter by tightly packing a small piece of glass wool or cotton into a Pasteur pipette.[1][8]
-
Using the pipette, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4.5-5.5 cm.[6][8]
-
Causality: Filtration is a non-negotiable step. Suspended solid particles create magnetic field inhomogeneities, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[8]
-
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[10] However, for most structural elucidation purposes, referencing to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) is sufficient and more convenient.[9]
Protocol 2: NMR Data Acquisition
The parameters below are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
Table 3: Typical NMR Data Acquisition Parameters [1]
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | Covers the full range of expected proton chemical shifts. |
| Number of Scans | 16 | Provides good signal-to-noise for a moderately concentrated sample. | |
| Relaxation Delay (d1) | 1.0 s | Allows for sufficient relaxation of protons between pulses for accurate integration. | |
| ¹³C NMR | Spectral Width | 240 ppm | Encompasses the entire range of carbon chemical shifts from aliphatic to carbonyl. |
| Number of Scans | 1024+ | ¹³C is inherently insensitive; more scans are needed to achieve a good signal. | |
| Relaxation Delay (d1) | 2.0 s | Longer delay is needed, especially for quaternary carbons which relax slowly. | |
| COSY | Number of Scans | 2-4 | Proton-detected experiment, relatively sensitive. |
| F2 (¹H) Spectral Width | 12 ppm | Set to cover only the aromatic and relevant regions to improve resolution. | |
| F1 (¹H) Spectral Width | 12 ppm | Symmetrical to F2. | |
| HSQC | Number of Scans | 2-8 | Highly sensitive proton-detected experiment. |
| F2 (¹H) Spectral Width | 12 ppm | Focused on the proton region of interest. | |
| F1 (¹³C) Spectral Width | 160 ppm | Set to cover the expected carbon chemical shift range. | |
| HMBC | Number of Scans | 8-32 | Less sensitive than HSQC; requires more scans. |
| F2 (¹H) Spectral Width | 12 ppm | Focused on the proton region of interest. | |
| F1 (¹³C) Spectral Width | 220 ppm | Wider range needed to observe correlations to all carbons, including the carboxyl. | |
| Long-Range J-Coupling | 8 Hz | A good compromise value to observe both ²J and ³J correlations.[7] |
Concluding Remarks
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive pathway for the structural characterization of substituted quinoline carboxylic acids. By following a logical workflow from basic 1D spectra to advanced 2D correlation experiments, and by adhering to rigorous sample preparation and data acquisition protocols, researchers can unambiguously determine substitution patterns, confirm isomeric identity, and validate the structures of novel compounds. This analytical rigor is fundamental to advancing drug discovery programs built upon this vital heterocyclic scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- UNCW Institutional Repository.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
-
Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]
- Iowa State University. NMR Sample Preparation.
- University of Alberta.
- University of Ottawa.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Columbia University. HSQC and HMBC. NMR Core Facility.
- Organomation.
- Oregon St
- University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Applications of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives, particularly quinoline-4-carboxylic acids, are associated with a diverse range of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1] The versatility of the quinoline scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of a compound's physicochemical and pharmacological profiles.[2]
The introduction of a fluorine atom, particularly in fluoroquinolones, has been a highly successful strategy in the development of potent antibacterial agents.[] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Furthermore, alkoxy groups, such as the ethoxy group at the 4-position, can also modulate the electronic and steric properties of the quinoline ring, potentially enhancing its therapeutic efficacy.
This document provides a detailed guide on the potential applications of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid , a specific derivative of the versatile quinoline scaffold. While direct experimental data on this particular molecule is not extensively available in the public domain, its structural features suggest significant potential as a lead compound or a key intermediate in drug discovery. The following application notes and protocols are based on the established activities of structurally related quinoline and fluoroquinolone derivatives and are intended to guide researchers in exploring the therapeutic promise of this compound.
PART 1: Potential Applications in Medicinal Chemistry
Based on the extensive body of research on analogous compounds, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid holds potential in several therapeutic areas.
As an Enzyme Inhibitor
The fluoroquinolone core is famously associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[][7] The 8-fluoro substituent in 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a common feature in antibacterial quinolones, suggesting a potential antibacterial application through a similar mechanism of action.[2]
Beyond antibacterial targets, quinoline derivatives have demonstrated inhibitory activity against a range of other enzymes implicated in human diseases:
-
Histone Deacetylases (HDACs): Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors, a promising target in cancer therapy.[8][9] The core structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid could serve as a starting point for the design of novel HDAC inhibitors.
-
Aurora Kinases: A related quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been reported as a selective inhibitor of Aurora A kinase, another important target in oncology.[10][11] This suggests that the 8-fluoroquinoline scaffold could be explored for kinase inhibitory activity.
-
Dehydrogenase Enzymes: 4-hydroxyquinoline-3-carboxylic acids have been studied as inhibitors of cellular respiration through the inhibition of dehydrogenase enzymes.[12]
As a Versatile Scaffold for Further Drug Design
The carboxylic acid moiety at the 2-position is a key functional group that can serve as a handle for further chemical modifications.[13] This allows for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The carboxylic acid can be converted to a variety of other functional groups, such as amides, esters, and heterocycles, which can act as bioisosteres to modulate the compound's properties.[13][14][15]
For instance, the carboxylic acid could be coupled with various amines to generate a series of amides. This approach has been successfully used to develop potent bioactive compounds from the related 2-phenyl-quinoline-4-carboxylic acid scaffold.[1][16]
PART 2: Detailed Application Note & Protocol
Application Note: Evaluation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid as a Putative Topoisomerase II Inhibitor
Rationale: The fluoroquinolone scaffold is a well-established inhibitor of bacterial topoisomerase II (DNA gyrase).[5][7] Some fluoroquinolones have also shown activity against human topoisomerase II, leading to their investigation as potential anticancer agents.[17][18] Given the structural similarity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid to known fluoroquinolones, it is a logical first step to evaluate its inhibitory activity against human topoisomerase II.
Principle of the Assay: A common method to assess topoisomerase II inhibition is the DNA cleavage assay. Topoisomerase II introduces transient double-strand breaks in DNA to allow for strand passage. Inhibitors of this enzyme trap the covalent complex formed between topoisomerase II and DNA, leading to an accumulation of cleaved DNA. This can be visualized by agarose gel electrophoresis.
Protocol: In Vitro Human Topoisomerase IIα DNA Cleavage Assay
Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (dissolved in DMSO)
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM ATP)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Proteinase K
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Etoposide (positive control)
-
DMSO (vehicle control)
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice.
-
To each tube, add the following in order:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Assay Buffer.
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL).
-
1 µL of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (etoposide, e.g., 50 µM).
-
1 µL of human Topoisomerase IIα enzyme.
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 µL of Stop Solution/Loading Dye containing SDS and EDTA.
-
Add 1 µL of Proteinase K (e.g., 10 mg/mL) to each tube to digest the enzyme.
-
Incubate at 50°C for 30 minutes.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate fastest, followed by linear DNA, and then nicked circular DNA.
-
An increase in the amount of linear DNA compared to the control indicates topoisomerase II-mediated DNA cleavage stabilized by the inhibitor.
-
Quantify the band intensities using densitometry software to determine the concentration-dependent effect of the compound.
-
PART 3: Proposed Synthetic Protocol
Rationale: A common and effective method for synthesizing quinoline-2-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. A variation of this approach, or a Gould-Jacobs type reaction followed by further modifications, can be envisioned for the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The following is a plausible synthetic route.
Protocol: A Potential Synthetic Route to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
This protocol is based on established synthetic methodologies for related quinoline derivatives.[19][20]
Step 1: Synthesis of Diethyl 2-((2-fluoro-6-ethoxyphenyl)amino)maleate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-6-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).
-
Reaction Conditions: Heat the mixture at 120-130°C for 2-3 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the crude product can often be used directly in the next step. If purification is necessary, it can be achieved by column chromatography on silica gel.
Step 2: Cyclization to Ethyl 4-hydroxy-8-fluoroquinoline-2-carboxylate
-
Reaction Setup: Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry.
Step 3: Ethylation to Ethyl 4-Ethoxy-8-fluoroquinoline-2-carboxylate
-
Reaction Setup: Suspend the product from Step 2 (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base such as potassium carbonate (K2CO3) (2-3 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then add ethyl iodide (1.5 equivalents). Heat the reaction to 60-70°C and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Hydrolysis to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
-
Reaction Setup: Dissolve the ethyl ester from Step 3 in a mixture of ethanol and water.
-
Reaction Conditions: Add an excess of a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar solvent to remove any unreacted ester. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the final product.
PART 4: Data Presentation
The following table summarizes the reported biological activities of structurally related quinoline derivatives to provide a context for the potential efficacy of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
| Compound/Derivative Class | Target | Biological Activity | IC50/GI50 | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | Selective HDAC3 Inhibition | 24.45 µM | [8][9] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Selective Aurora A Inhibition | 168.78 µM (MCF-7 cell line) | [10] |
| Fluoroquinolone Analog (VIb) | Topoisomerase II | Cytotoxic Activity | 0.42 µM (MCF-7 cell line) | [18] |
| Ciprofloxacin | Bacterial DNA Gyrase & Topoisomerase IV | Antibacterial | Varies by bacterial strain | [5] |
PART 5: Visualizations
Proposed Synthetic Workflow for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Caption: Proposed synthetic route to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Mechanism of Fluoroquinolone Action on Bacterial Topoisomerase
Caption: Inhibition of bacterial topoisomerase by fluoroquinolones.
References
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available from: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available from: [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Available from: [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. Available from: [Link]
- US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof. Google Patents.
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC - NIH. Available from: [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available from: [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Available from: [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available from: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available from: [Link]
-
Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. Available from: [Link]
- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Google Patents.
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH. Available from: [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available from: [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available from: [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Application Notes & Protocols: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The versatility of this chemotype stems from its rigid bicyclic structure, which allows for precise three-dimensional orientation of substituents, and its heterocyclic nature, which facilitates key interactions with biological targets. Within this class, quinoline-2-carboxylic acids are particularly valuable as synthetic intermediates. The carboxylic acid moiety not only serves as a critical pharmacophoric element in many cases but also provides a robust chemical handle for diversification through amide bond formation, esterification, and other transformations.[2]
This guide focuses on a specific, highly functionalized intermediate: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid . The strategic placement of its substituents enhances its utility:
-
C2-Carboxylic Acid: The primary site for synthetic modification, enabling the exploration of structure-activity relationships (SAR) through the generation of amide or ester libraries.[3]
-
C4-Ethoxy Group: This group modulates the electronic properties of the quinoline ring and can influence metabolic stability and cell permeability.
-
C8-Fluoro Group: The presence of fluorine can significantly impact physicochemical properties such as lipophilicity and pKa. It can also block metabolic oxidation at that position and form favorable interactions with target proteins, often enhancing binding affinity and efficacy.[4][5]
These features make 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid an exemplary building block for researchers aiming to develop novel therapeutics targeting a range of diseases.
Physicochemical Properties & Safe Handling
While specific experimental data for this exact compound is not publicly cataloged, its properties can be inferred from closely related analogs. Researchers should always obtain a certificate of analysis and a Safety Data Sheet (SDS) from the supplier.
| Property | Estimated Value / Information |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid. |
| Solubility | Expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and moderately soluble in Dichloromethane (DCM) and Tetrahydrofuran (THF), particularly in the presence of a base. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[6] Protect from light. |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[6]
-
Contact: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water. May cause skin and eye irritation.[6]
-
Ingestion: Do not ingest. May be harmful if swallowed.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Amide Bond Formation
The most prevalent application of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is its use as a scaffold for the synthesis of diverse amide libraries. Amide bonds are central to pharmaceuticals, present in approximately 25% of all commercialized drugs.[9] The direct coupling of the carboxylic acid with a primary or secondary amine is the most efficient route to these valuable derivatives.
Mechanistic Rationale for Amide Coupling:
Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[10] To overcome this, a "coupling reagent" is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3][10]
Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, minimize side reactions, and are particularly effective at preventing racemization when coupling chiral amines or acids.[11]
The HATU-mediated coupling process proceeds in two key stages:
-
Activation: The carboxylate anion, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester intermediate.[11][12][13]
-
Coupling: The target amine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[11][13]
Caption: High-level overview of the HATU-mediated amide coupling mechanism.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid with a variety of primary and secondary amines.
Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (concentration typically 0.1 - 0.5 M).
-
Reagent Addition: To the stirred solution, add the desired amine (1.0 - 1.2 eq), followed by HATU (1.1 - 1.3 eq).
-
Expert Insight: Adding the reagents in this order ensures the carboxylic acid is present before the base is added, which can be important for sensitive substrates.
-
-
Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.0 - 3.0 eq) dropwise. The mixture may change color.
-
Causality: Cooling is recommended to manage any exotherm from the activation step. DIPEA is a non-nucleophilic base that facilitates the formation of the carboxylate without competing as a nucleophile.[11]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-6 hours.[11]
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine).[14]
-
Self-Validation: The aqueous washes remove unreacted starting materials, DMF, and the water-soluble byproducts HOAt and tetramethylurea.[15]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Caption: Standard experimental workflow for HATU-mediated amide coupling.
Protocol 2: Alternative EDC/HOBt-Mediated Amide Coupling
For certain applications, or if HATU is not available, the carbodiimide-based coupling system of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a cost-effective alternative.
Mechanistic Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is more reactive towards the amine and less prone to side reactions.[10][16]
Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.2 - 1.5 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add EDC·HCl (1.2 - 1.5 eq) to the mixture in one portion.
-
Base Addition: Add TEA or DIPEA (2.0 - 3.0 eq) and stir the reaction at room temperature.
-
Reaction & Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times, typically 12-24 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous wash steps.[10]
Conclusion
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a powerful and versatile intermediate for modern drug discovery. Its pre-installed ethoxy and fluoro groups offer potential advantages in tuning pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the C2 position serves as a reliable anchor point for synthetic elaboration, primarily through robust and high-yielding amide coupling reactions. The protocols detailed herein, particularly the HATU-mediated procedure, provide researchers with a dependable methodology to efficiently generate diverse libraries of novel quinoline-based compounds for biological screening, accelerating the path toward new therapeutic agents.
References
- BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJSJcb8KVLgroj43D2tsXSJf5SMXjvZOguG65ORB3iAWg6ILkcFGmtczEagavY4fraCGhsihE_emRTVwsjOmS_ldZOZQPaTQdx2gl3rmbvZX8WhY-F72Vrmvbfo_m5a50MYuzfznaFEqQkOK3UHJbk109ZOs6CFzo4zzL-kLvDc_9RRWoN8G1D3-CvDVeUpUwSJtizdNzra4hlSxnEdFgyPq7a19jF3otCiH-4WS3bHeL1tNUA9kU=]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [https://en.wikipedia.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry website. [https://www.commonorganicchemistry.
- Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from YouTube. [https://www.youtube.
- The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from YouTube. [https://www.youtube.
- Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from Chemistry Stack Exchange. [https://chemistry.stackexchange.com/questions/22759/could-you-suggest-me-a-good-coupling-method-for-amide-synthesis-between-tetrah]
- SynHet. (n.d.). 4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid. Retrieved from SynHet website. [https://synhet.com/product/4-ethoxy-6-fluoro-8-methylquinoline-2-carboxylic-acid-cas-1338660-44-8/]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/sds/sigma/h6878]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
- CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from CymitQuimica website. [https://www.cymitquimica.com/sds/EN/F771006_EN.pdf]
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website. [https://www.fishersci.com/sds/00883_SDS.pdf]
- Foley, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7549-7558. [https://pubs.acs.org/doi/10.1021/jo400742b]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry]
- Cayman Chemical. (2023, November 13). Safety Data Sheet. Retrieved from Cayman Chemical website. [https://www.caymanchem.com/msdss/38166m.pdf]
- Fisher Scientific. (2021, December 25). Safety Data Sheet. Retrieved from Fisher Scientific website. [https://www.fishersci.com/sds/21045_SDS.pdf]
- Fakhfakh, M. A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(5), 2597-2628. [https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra08596a]
- Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Retrieved from Cheméo website. [https://www.chemeo.com/cid/93-122-3/Quinoline-4-carboxylic-acid-2-ethoxy-2-diethylaminoethyl-amide.html]
- Al-Masoudi, N. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [https://www.researchgate.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [https://www.ajchem-a.com/article_169215.html]
- Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8684-8703. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10022830/]
- Química Orgánica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from Química Orgánica.org website. [https://www.quimicaorganica.org/en/pharmaceutical-chemistry/859-synthesis-of-fluoroquinolone-antibiotics.html]
- PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/71743002]
- Singh, A., & Singh, V. K. (n.d.). Impact of reactivity and function of carboxylic acid and its importance in medicines: a study. [https://www.svu.edu.in/storage/app/media/uploaded-files/paper-14.pdf]
- Kerns, R. J., et al. (2011). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(1), 442-446. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3014389/]
- Meanwell, N. A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-56). Wiley-VCH. [https://onlinelibrary.wiley.com/doi/10.1002/9783527693931.ch1]
- LibreTexts Chemistry. (2021, July 31). 18.3: Some Chemical Properties of Carboxylic Acids. Retrieved from LibreTexts Chemistry. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/18%3A_Carboxylic_Acids_and_Their_Derivatives/18.03%3A_Some_Chemical_Properties_of_Carboxylic_Acids]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3624324/]
- PubChem. (n.d.). 8-Fluoroquinoline-2-carboxylic acid. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/28063305]
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols for the Experimental Synthesis of Fluoroquinolones
Abstract: This document provides a detailed technical guide for the experimental synthesis of fluoroquinolone antibiotics, a cornerstone class of broad-spectrum synthetic antibacterial agents.[1][] We delve into the foundational synthetic strategies, with a primary focus on the Gould-Jacobs reaction for constructing the core quinolone scaffold.[3][4] This guide furnishes researchers, scientists, and drug development professionals with comprehensive, step-by-step protocols for the synthesis of two clinically significant fluoroquinolones: Ciprofloxacin and Levofloxacin. The narrative emphasizes the causality behind experimental choices, reaction monitoring, product characterization, and critical safety considerations. Our objective is to provide a robust and reproducible framework for laboratory-scale fluoroquinolone synthesis.
Introduction: The Fluoroquinolone Scaffold and Mechanism
Fluoroquinolones are a major class of synthetic antibiotics distinguished by their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][5][6] Their therapeutic success stems from their potent inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[][7][8][9]
The core chemical structure of a fluoroquinolone is a bicyclic system featuring several key positions for chemical modification that directly influence the drug's potency, spectrum, and pharmacokinetic properties[5][9]:
-
N-1 Position: Substitution, typically with a cyclopropyl or ethyl group, is crucial for antibacterial activity and influences enzyme binding.[10]
-
C-3 Position: A carboxylic acid group is essential for binding to the DNA gyrase enzyme.[5]
-
C-6 Position: The presence of a fluorine atom significantly enhances antibacterial potency and cell penetration.[][6]
-
C-7 Position: The substituent at this position, commonly a piperazine ring or a similar nitrogen-based heterocycle, modulates the spectrum of activity and pharmacokinetic profile.[5][11]
Understanding these structure-activity relationships is fundamental to designing effective synthetic routes.
Foundational Synthetic Strategy: The Gould-Jacobs Reaction
The construction of the foundational 4-quinolone core is a critical phase in fluoroquinolone synthesis. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone and highly versatile method for this purpose.[3][4][12]
Mechanism Overview: The reaction proceeds in a sequence of well-defined steps[3][4][12]:
-
Condensation: An aniline (or a substituted aniline) undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate.
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system. This step traditionally requires high-boiling point solvents and temperatures exceeding 250 °C.[4][12]
-
Saponification & Decarboxylation: Subsequent hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, yields the final 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[3]
Modern adaptations, particularly the use of microwave irradiation, have significantly improved this process by drastically reducing reaction times and often improving yields.[13][14][15]
Caption: The Gould-Jacobs reaction pathway for 4-quinolone synthesis.
Experimental Protocols: Synthesis of Ciprofloxacin
Ciprofloxacin is a widely prescribed second-generation fluoroquinolone. A common and efficient synthetic route begins with 2,4-dichloro-5-fluoro benzoyl chloride.[16][17]
Caption: Synthetic workflow for Ciprofloxacin.
Protocol 1: One-Pot Synthesis of the Ciprofloxacin Quinolone Core
This protocol describes the formation of methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate.[16]
Materials:
-
3-dimethylamino-acrylic acid methyl ester
-
Toluene
-
Triethylamine (TEA)
-
2,4-dichloro-5-fluoro benzoyl chloride
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ice water
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere, dissolve 3-dimethylamino-acrylic acid methyl ester (1.1 eq) in toluene. Add triethylamine (1.5 eq) at 10-15°C.[16] Triethylamine acts as a base to neutralize the HCl generated during the acylation.
-
Stir for 15 minutes, then add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (1.0 eq) in toluene dropwise, maintaining the temperature at 10-15°C. Stir for an additional 10 minutes at room temperature.[16]
-
Enamine Formation: Slowly heat the reaction mixture to 80-85°C and maintain for 4 hours. This step drives the formation of the enamine intermediate.[16] Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Cyclization: Cool the mixture to room temperature. Add cyclopropylamine (1.3 eq) and stir for 1 hour.[16]
-
Ring Closure: Add potassium carbonate (1.1 eq) and DMF to the mixture. K₂CO₃ is a stronger base required to facilitate the intramolecular nucleophilic substitution (ring closure).[16]
-
Heating and Isolation: Heat the mixture to 120-125°C, distilling off the lower-boiling toluene. Maintain this temperature for 4 hours, monitoring by TLC until the reaction is complete.[16][17]
-
Cool the reaction mass to 35-40°C and quench by pouring it into ice water. Stir for 1.5 hours to allow for complete precipitation of the product.[17]
-
Filter the resulting solid, wash with water and hexane, and dry under vacuum to yield the quinolone core intermediate.
Protocol 2: Synthesis of Ciprofloxacin via Nucleophilic Substitution
This protocol details the final step: the substitution of the C-7 chlorine atom with piperazine.[16][18]
Materials:
-
Quinolone core intermediate from Protocol 1
-
Piperazine
-
Dimethyl sulfoxide (DMSO)
-
4 N Hydrochloric acid (HCl)
-
Water, Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the quinolone core intermediate (1.0 eq) in DMSO. DMSO is an ideal polar aprotic solvent that facilitates SNAr reactions.
-
Piperazine Addition: Add piperazine (4.0 eq) to the mixture and heat to 90°C.[16][18] An excess of piperazine is used to drive the reaction to completion and act as a base.
-
Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[16]
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Carefully add 4 N HCl to adjust the pH to 7. The product is least soluble at its isoelectric point, causing it to precipitate.[18]
-
Isolation: Allow the product to fully precipitate by storing it in a 4°C refrigerator.[18]
-
Filter the solid, wash sequentially with cold water and acetone, and dry under vacuum to afford Ciprofloxacin as a yellow solid.[18]
Experimental Protocols: Synthesis of Levofloxacin
Levofloxacin is the pure (S)-enantiomer of ofloxacin. Its synthesis hinges on obtaining the enantiomerically pure key intermediate, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid).[19] The final step involves condensing this Q-acid with N-methylpiperazine.[19][20]
Caption: Final condensation step in Levofloxacin synthesis.
Protocol 3: Condensation of Levofloxacin Q-Acid with N-methylpiperazine
This protocol details the final synthetic step to produce Levofloxacin.
Materials:
-
Levofloxacin Q-acid (1.0 eq)
-
N-methylpiperazine (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and condenser, add Levofloxacin Q-acid, N-methylpiperazine, and DMSO.[20][21]
-
Heating: Heat the reaction mixture to 80°C.[20] The reaction progress should be monitored by TLC or HPLC. The reaction typically takes 4-6 hours.
-
Work-up (Method A - Evaporation): After completion, increase the temperature to 110°C to evaporate the excess N-methylpiperazine and DMSO under reduced pressure. Dissolve the residue in water.[21]
-
Work-up (Method B - Precipitation): After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purification: The crude Levofloxacin is then purified. A common method is recrystallization from an ethanol/water mixture to yield Levofloxacin hemihydrate.[20]
-
Isolation: Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum at 60-70°C to a constant weight.[20]
Data Summary & Analytical Characterization
Rigorous monitoring and characterization are essential to validate the success of the synthesis.
Table 1: Representative Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Cipro Core Synthesis | 2,4-dichloro-5-fluoro benzoyl chloride, Cyclopropylamine | Toluene/DMF | 120-125 | 4 | 60-70%[17] |
| Cipro Final Step | Quinolone Core, Piperazine | DMSO | 90 | 4-6 | ~85-95% |
| Levo Final Step | Levofloxacin Q-Acid, N-methylpiperazine | DMSO | 80 | 4-6 | ~90-98% |
Analytical Methods
-
Reaction Monitoring: TLC is used for rapid, qualitative assessment of reaction progress.[16][17]
-
Purity Assessment & Quantification: HPLC is the primary method for determining the purity of intermediates and the final product.[22][23] A typical setup involves a reversed-phase C18 column with a mobile phase of acidified water and acetonitrile/methanol, with UV detection around 280-290 nm.[23][24]
-
Structural Confirmation: The identity of the synthesized compounds must be confirmed using standard spectroscopic methods:
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 290 nm[24] |
| Column Temp. | 30°C[24] |
Critical Safety Precautions
The synthesis of fluoroquinolones involves hazardous materials and requires strict adherence to safety protocols.
-
Chemical Hazards: Reagents such as benzoyl chlorides are corrosive and lachrymatory. Solvents like toluene and DMF are flammable and toxic. Piperazine and cyclopropylamine are corrosive and toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All experimental procedures must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[26]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The synthetic routes outlined in this guide provide a robust foundation for the laboratory-scale production of Ciprofloxacin and Levofloxacin. The classic Gould-Jacobs reaction remains a powerful tool for building the essential quinolone core, while subsequent nucleophilic substitution reactions allow for the introduction of crucial side chains that define the drug's activity. The versatility of this core scaffold continues to offer broad possibilities for the chemical modification and development of novel fluoroquinolone derivatives to address ongoing challenges like antibiotic resistance.[1][5][28]
References
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]
-
Fluoroquinolones: Synthesis and Application. Semantic Scholar. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. The Pharma Innovation. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. Iowa State University. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. The University of Oklahoma-Norman Campus. [Link]
-
Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health (NIH). [Link]
- Synthetic method of levofloxacin - CN114478573A.
-
Synthesis of Levofloxacin Derivatives with some Amines and their Complexes with Copper (II) Salts and Evaluation of their Biological Activity. Impactfactor. [Link]
-
An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Sciforum. [Link]
-
Optimizing Antibacterial Therapies: The Synthesis and Application of Fluoroquinolone Metal Complexes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. National Institutes of Health (NIH). [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH). [Link]
-
fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Institutes of Health (NIH). [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Institutes of Health (NIH). [Link]
-
Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]
-
Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. National Institutes of Health (NIH). [Link]
-
Mechanism of Action of Quinolones and Fluoroquinolones. Pharmamotion. [Link]
-
Design and synthesis of fluoroquinolones to overcome resistance in bacteria. Portland State University. [Link]
-
Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]
-
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. ResearchGate. [Link]
-
Ciprofloxacin: A Two Step Process. Der Pharma Chemica. [Link]
-
Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Journal of Global Pharma Technology. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). [Link]
-
Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. U.S. Food and Drug Administration (FDA). [Link]
-
Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. NUCLEUS information resources. [Link]
-
Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. PubMed. [Link]
-
design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ablelab.eu [ablelab.eu]
- 15. ijbpas.com [ijbpas.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sciforum.net [sciforum.net]
- 21. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
- 22. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 27. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
In vitro assays involving 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
An in-depth analysis of the provided research indicates a significant opportunity for the application of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in preclinical research, particularly in the fields of antibacterial and anticancer drug discovery. As a member of the fluoroquinolone class of compounds, its core chemical structure is associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] Furthermore, emerging research has highlighted the "nonclassical" biological activities of quinolone derivatives, including potential anticancer and antiviral properties.[3]
This document serves as a comprehensive guide for researchers, providing detailed application notes and robust in vitro assay protocols to investigate the biological activities of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Application Note 1: Evaluation of Antibacterial Activity
Scientific Rationale
Fluoroquinolones exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, fluoroquinolones induce the formation of stable enzyme-DNA complexes, leading to double-strand DNA breaks and ultimately, cell death.[2][4] Therefore, the primary investigation into the bioactivity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid should focus on its potential as an antibacterial agent.
Experimental Workflow for Antibacterial Screening
Caption: Proposed mechanism of fluoroquinolone-induced bacterial cell death.
Protocol 3: Cell Viability Assay in Human Cancer Cell Lines
This protocol uses a resazurin-based assay to measure the metabolic activity of cells as an indicator of viability.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
-
Positive control cytotoxic agent (e.g., doxorubicin)
-
Resazurin sodium salt solution
-
Sterile 96-well cell culture plates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise format.
Table 1: Example Data Summary for Antibacterial Activity
| Compound | Target | Assay Type | IC50 (µM) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | DNA Gyrase | Biochemical | Experimental Value | Experimental Value | Experimental Value |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Topoisomerase IV | Biochemical | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | DNA Gyrase/Topo IV | Biochemical/Cell-Based | Reference Value | Reference Value | Reference Value |
Table 2: Example Data Summary for Anticancer Activity
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | MCF-7 | Cell Viability | 72 | Experimental Value |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | A549 | Cell Viability | 72 | Experimental Value |
| Doxorubicin | MCF-7 | Cell Viability | 72 | Reference Value |
| Doxorubicin | A549 | Cell Viability | 72 | Reference Value |
References
-
Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
Sartorius. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. [Link]
-
Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 198-207. [Link]
-
Unitt, J. F., & Kibby, M. R. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 20(23), 5961. [Link]
-
Sitta Sittampalam, G., et al. (Eds.). (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015335. [Link]
-
El-Sayed, M. T., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 28(14), 5406. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Fluoroquinolones: Chemistry & Action – A Review. Journal of Pharmaceutical Sciences and Research, 10(8), 1873-1879. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. PubChem. [Link]
-
El-Sayed, M. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
-
El-Sayed, M. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
-
Al-Majdhoub, M. N., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]
-
Al-Trawneh, S. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. University of Jordan. [Link]
-
Swiatlo, E., et al. (2000). In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test. International Journal of Antimicrobial Agents, 15(1), 73-76. [Link]
-
Cohen, M. A., et al. (1985). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial Agents and Chemotherapy, 28(6), 766-772. [Link]
-
Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Derivatization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Introduction
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is present in numerous pharmacologically active compounds, and the specific substitutions on this molecule—an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position—provide a unique combination of electronic and steric properties. The carboxylic acid moiety is a prime handle for chemical modification, allowing for the synthesis of a diverse library of derivatives such as amides and esters.
This guide provides an in-depth overview of the primary derivatization strategies for 4-ethoxy-8-fluoroquinoline-2-carboxylic acid, focusing on robust and widely applicable protocols for amide bond formation and esterification. The methodologies, mechanistic insights, and practical advice are tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their synthetic programs.
Core Derivatization Strategies
The reactivity of 4-ethoxy-8-fluoroquinoline-2-carboxylic acid is dominated by its carboxylic acid group. The two most common and synthetically valuable derivatizations are:
-
Amide Bond Formation (Amidation): The reaction of the carboxylic acid with a primary or secondary amine to form an amide. This is the most prevalent derivatization, as the resulting amide bond is metabolically stable and a common feature in drug candidates.
-
Ester Formation (Esterification): The reaction with an alcohol to form an ester. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, or they can be stable final compounds with desired biological activity.
These transformations typically require the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine or alcohol.
Amide Bond Formation: The Power of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Modern synthetic chemistry relies on coupling reagents to facilitate this reaction under mild conditions.[1][2] These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3]
Mechanism of Action: The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester.[4][5] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the coupling agent's byproduct. To minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) are often included.[4][5][6]
Commonly used coupling systems include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with HOBt.[6][7]
-
Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and popular for challenging couplings.[1][3]
A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize any acids present or generated during the reaction.[1][5]
Figure 2. Workflow for Steglich esterification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol is robust for a wide range of primary and secondary amines.
Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Slowly add DIPEA (3.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide derivative.
Protocol 2: General Procedure for Ester Synthesis (Steglich Esterification)
This protocol is suitable for primary and secondary alcohols.
Materials:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
-
Alcohol of choice (1.5 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
DMAP (4-Dimethylaminopyridine) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-ethoxy-8-fluoroquinoline-2-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the flask in an ice bath (0 °C).
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure ester derivative.
Data Summary and Characterization
The success of a derivatization reaction is determined by the yield and purity of the final product. The following table provides a representative summary of expected outcomes for different derivatization strategies.
| Starting Material | Reagent(s) | Derivative Type | Typical Yield (%) | Key Characterization Notes |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Benzylamine, HATU, DIPEA | Amide | 85-95% | Appearance of new aromatic signals and a broad NH singlet in ¹H NMR. |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Morpholine, EDC, HOBt, DIPEA | Amide | 80-90% | Appearance of characteristic morpholine signals in ¹H NMR. |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Ethanol, EDC, DMAP | Ester | 75-85% | Appearance of a new ethyl quartet and triplet in ¹H NMR. Disappearance of the broad carboxylic acid proton. |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Benzyl alcohol, DCC, DMAP | Ester | 70-80% | Appearance of a benzylic CH₂ singlet and new aromatic signals in ¹H NMR. |
Characterization:
-
¹H and ¹³C NMR: Confirms the covalent incorporation of the new amine/alcohol fragment and the disappearance of the carboxylic acid proton.
-
Mass Spectrometry (MS): Verifies the molecular weight of the newly formed derivative.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wikipedia. (n.d.). Quinoline.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(26), 4437-4450.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 14-27.
- Wang, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(7), 3077-3087.
- Neises, B., & Steglich, W. (1988).
- Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(23), 3071-3074.
- Le, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Scherer, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 221-233.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
- ResearchGate. (n.d.). Signal Derivatization for HPLC Analysis of Fluoroquinolone Antibiotic Residues in Milk Products.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- MeitY OLabs. (2022, September 14). To study esterification reaction between alcohol and carboxylic acid.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis.
- Clark, J. (n.d.). Esterification of carboxylic acids. Chemguide.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. jpt.com [jpt.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antibacterial Potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Quinolones
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity and bactericidal mechanism.[1] However, the rise of antimicrobial resistance (AMR) necessitates a continuous search for new chemical entities that can overcome existing resistance mechanisms.[2] Quinolone derivatives, particularly fluoroquinolones, remain a fertile ground for discovery due to the vast possibilities for structural modification.[3][4] This document provides a comprehensive guide for the initial antibacterial investigation of a novel compound, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid . While this specific molecule is presented as a case study, the principles, workflows, and protocols outlined herein establish a robust framework for the preclinical evaluation of any new quinolone-based antibacterial candidate.
As a synthetic derivative, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid belongs to the fluoroquinolone family, characterized by a fused aromatic ring structure containing a nitrogen atom.[3] The presence of the carboxylic acid group at the 3-position is considered essential for their antibacterial activity, while the fluorine atom at position 8 and the ethoxy group at position 4 are modifications intended to modulate the compound's potency, spectrum, and pharmacokinetic properties.[5][6] This guide will detail the foundational experiments required to characterize its antibacterial efficacy and preliminary safety profile.
Proposed Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and resolving superhelical stress.[9] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[1][]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.[8][9] Inhibition of topoisomerase IV is the dominant mechanism against most Gram-positive bacteria.[]
The fluoroquinolone molecule stabilizes the transient complex formed between the topoisomerase and the cleaved DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, bacterial cell death.[]
Caption: Proposed mechanism of fluoroquinolone action.
Experimental Workflow for Antibacterial Profiling
A systematic, tiered approach is essential for efficiently evaluating a new antibacterial agent.[10] The workflow begins with determining the compound's intrinsic potency and spectrum, followed by an assessment of its effect on mammalian cells to establish a preliminary therapeutic window.
Caption: High-level experimental workflow for evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] It is the gold standard for assessing antimicrobial potency.[13] The broth microdilution method described here is highly reproducible and suitable for screening multiple compounds or strains.[14]
Rationale: This assay quantifies the potency of the test compound. By using a standardized bacterial inoculum and a two-fold dilution series of the compound in a 96-well format, we can precisely identify the concentration at which bacterial growth is inhibited.[12] Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing as it is standardized and has low levels of inhibitors that could interfere with the results.[15]
Materials & Equipment:
-
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or McFarland standards (0.5)
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
-
37°C incubator
Step-by-Step Methodology:
-
Prepare Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). This stock will be used for serial dilutions.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] Prepare this working suspension just before use.
-
-
Prepare Serial Dilutions in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 in the desired rows of the 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 by adding the appropriate amount of stock solution to MHB (total volume 200 µL). This should be twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum, no compound). Add 100 µL of MHB.
-
Well 12 serves as the sterility control (broth only, no inoculum). Add 100 µL of MHB.
-
-
Inoculate the Plate: Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12] This can be assessed by eye or by measuring the optical density (OD600) with a plate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
Rationale: While the MIC assay identifies the concentration that inhibits growth, it doesn't confirm cell death. The MBC test is a crucial follow-up to determine if the compound is lethal to the bacteria. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Methodology:
-
Following the MIC determination (Protocol 1), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often the lowest concentration plate spot with no bacterial growth or only 1-2 colonies.
Protocol 3: Antibacterial Spectrum Analysis
Rationale: A key characteristic of a potential antibiotic is its spectrum of activity. This protocol expands the MIC testing to a panel of clinically relevant Gram-positive and Gram-negative bacteria to understand the breadth of the compound's efficacy. The selection should include both standard quality control strains and, if possible, drug-resistant isolates.
Methodology:
-
Perform the MIC assay (Protocol 1) for the test compound against a panel of bacteria.
-
Include a known antibiotic (e.g., Ciprofloxacin) as a control to validate the assay and provide a benchmark for potency.
-
Compile the results in a table for clear comparison.
Table 1: Hypothetical Antibacterial Spectrum of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
| Bacterial Strain | Gram Type | Description | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Methicillin-Susceptible | 2 | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | Methicillin-Resistant | 4 | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Vancomycin-Susceptible | 8 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | Standard QC Strain | 0.5 | 0.015 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Standard QC Strain | 1 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Opportunistic Pathogen | 16 | 0.25 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 4: Preliminary Cytotoxicity Assessment (MTT Assay)
Rationale: A promising antibacterial compound must be selective for bacterial cells over host cells.[17] Cytotoxicity assays are essential for an early assessment of a compound's safety profile.[10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.[10]
Materials & Equipment:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Analysis and Interpretation
-
Potency and Spectrum: The MIC values from Protocol 3 will define the compound's potency against different pathogens. Lower MIC values indicate higher potency.[11] The range of susceptible organisms defines its spectrum (e.g., broad-spectrum, Gram-positive specific).
-
Bactericidal vs. Bacteriostatic: Comparing the MBC to the MIC (Protocol 2) determines the mode of action. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
-
Therapeutic Index (TI): A preliminary measure of selectivity can be calculated as the ratio of cytotoxicity to antibacterial activity (TI = IC₅₀ / MIC). A higher TI is desirable, indicating that the compound is much more toxic to bacteria than to mammalian cells.
Conclusion and Future Directions
This guide provides the foundational framework for the initial in vitro evaluation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The successful completion of these protocols will yield critical data on the compound's antibacterial potency, spectrum, and preliminary safety. Positive results—such as low MIC values against key pathogens (especially resistant strains) and a high therapeutic index—would warrant further investigation, including time-kill kinetic studies, resistance frequency analysis, and ultimately, evaluation in in vivo models of infection.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Kretschmer, D., Gleske, A. K., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 65-76. [Link]
-
Mishra, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14249-14260. [Link]
-
Kumar, A., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(19), 8613-8629. [Link]
-
A B, S. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 159-164. [Link]
-
Bhardwaj, A., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000182. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Zhang, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(10), 1475–1482. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Wozniak, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Southeast Asian Fisheries Development Center. (2007). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(21), 3959. [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically: approved standard. NCCLS document M7-A6. Wayne, PA: NCCLS.
-
OIE. (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ScienceDirect. (n.d.). In vitro antimicrobial screening. Retrieved from [Link]
-
Quora. (2018). What is the mechanism of action of fluoroquinolones?[Link]
-
Pokhrel, B., & T-A, K. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Sharma, P., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 99-106. [Link]
-
Khan, A. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Tropical journal of pharmaceutical research, 17(11), 2235-2243. [Link]
-
Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2020). Molecules, 25(23), 5695. [Link]
-
Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. (2018). Molecules, 23(10), 2656. [Link]
-
Une, T., et al. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 10 Suppl 1, S11-S16. [Link]
-
Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & medicinal chemistry letters, 21(19), 5961–5963. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica. Retrieved from [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003).
-
Chu, D. T., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 43(20), 3704–3716. [Link]
-
Antimicrobial Activities of Highly Bioavailable Organic Salts and Ionic Liquids from Fluoroquinolones. (2020). Pharmaceutics, 12(8), 693. [Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2019). Molecules, 24(23), 4386. [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003).
- 8-alkoxyquinolonecarboxylic acid and salts thereof. (1990).
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications, 19(6). [Link]
Sources
- 1. ldh.la.gov [ldh.la.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pdb.apec.org [pdb.apec.org]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic pathway for this important fluoroquinolone derivative. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your overall yield and purity.
The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yields. The most reliable and adaptable route involves three key transformations:
-
Conrad-Limpach Synthesis: Formation of the quinoline core by condensing 2-fluoroaniline with diethyl oxalacetate, followed by thermal cyclization to yield ethyl 4-hydroxy-8-fluoroquinoline-2-carboxylate.
-
Williamson Ether Synthesis: Selective O-ethylation of the 4-hydroxy group to form ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to yield the final target molecule, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols for each of these critical stages.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from commercially available starting materials to the final product.
Caption: High-level overview of the synthetic pathway.
Part 1: Conrad-Limpach Synthesis Troubleshooting
This initial step is critical for establishing the quinoline backbone. The reaction proceeds via an initial condensation followed by a high-temperature cyclization. Low yields in this step are common and typically trace back to incomplete reaction or decomposition during the harsh cyclization conditions.
Frequently Asked Questions (FAQs)
Q1: My initial condensation between 2-fluoroaniline and diethyl oxalacetate is sluggish and gives a low yield of the enamine intermediate. What's wrong?
A1: This is a common issue often related to reactant purity and reaction conditions. First, ensure your 2-fluoroaniline is pure; aniline derivatives can oxidize on storage, turning dark and introducing impurities that inhibit the reaction. If necessary, distill the 2-fluoroaniline before use. Second, the condensation is a reversible equilibrium reaction. To drive it forward, a catalytic amount of acid (e.g., a drop of acetic acid) can be used. Some protocols also benefit from the removal of the ethanol byproduct using a Dean-Stark apparatus, although this is often reserved for more challenging condensations.
Q2: The thermal cyclization step results in a dark, tarry mixture and a very low yield of the desired 4-hydroxyquinoline product. How can I prevent this?
A2: The high temperatures required for the intramolecular cyclization (often >250 °C) can cause significant decomposition and polymerization, leading to tar formation.[1][2] The key is precise temperature control and the use of an appropriate high-boiling solvent.
-
Solvent Choice: Using a high-boiling, inert solvent like Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil is essential.[3] These solvents provide excellent heat transfer and allow for a consistent reaction temperature, minimizing localized overheating that leads to charring.
-
Temperature Control: The reaction must be heated carefully to the target temperature. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating after the reaction has completed will drastically increase byproduct formation.[4]
-
Microwave Synthesis: Modern approaches utilize microwave irradiation, which can significantly shorten reaction times from hours to minutes and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating.[5]
Optimized Protocol: Step 1 - Ethyl 4-hydroxy-8-fluoroquinoline-2-carboxylate
Methodology:
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl oxalacetate (1.1 eq) in a minimal amount of ethanol with a catalytic drop of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aniline spot has been consumed. Remove the solvent and volatile byproducts under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A, approximately 5-10 mL per gram of intermediate). Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction by taking small aliquots and analyzing via TLC.
-
Work-up: Allow the mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the product. The solvent may need to be decanted while warm to avoid solidification of the Dowtherm A.
-
Collect the solid product by filtration, wash thoroughly with hexane to remove the solvent, and dry under vacuum. The crude product can be carried forward or recrystallized from ethanol or acetic acid if necessary.
Part 2: Williamson Ether Synthesis (O-Ethylation) Troubleshooting
This step converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) into the desired 4-ethoxy derivative.[6] The primary challenges are achieving complete conversion and ensuring selective O-ethylation over N-ethylation.
Frequently Asked Questions (FAQs)
Q1: My ethylation reaction is incomplete, even after prolonged reaction times. How can I drive it to completion?
A1: Incomplete conversion is typically due to an insufficiently strong base, poor solubility, or a less reactive ethylating agent.
-
Choice of Base: The pKa of the 4-hydroxyl group is acidic, but a strong base is needed for complete deprotonation. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are more effective.[7] NaH is particularly advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction.[7]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation of the base, leaving a highly reactive "naked" alkoxide anion, which accelerates the Sₙ2 reaction.[8]
-
Ethylating Agent: The reactivity order for ethylating agents in Sₙ2 reactions is Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[9] Using ethyl iodide will provide the fastest reaction rate. Diethyl sulfate is also a highly effective, albeit more hazardous, alternative.
Q2: I am observing a significant amount of an N-ethylated byproduct. How can I improve O-alkylation selectivity?
A2: While the 4-oxo tautomer is generally favored, some N-alkylation can occur. Selectivity is influenced by the reaction conditions. O-alkylation is generally favored kinetically, so running the reaction at the lowest practical temperature can improve selectivity. Using a bulky base like potassium tert-butoxide can also sterically hinder attack at the nitrogen position.
| Parameter | Condition for High O-Selectivity | Rationale |
| Base | Sodium Hydride (NaH), K₂CO₃ | Generates the oxygen anion (alkoxide), which is a soft nucleophile, favoring O-alkylation. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Promotes the Sₙ2 mechanism required for efficient ether synthesis.[8][10] |
| Temperature | 25 - 60 °C | Lower temperatures favor the kinetic product (O-alkylation) over the potential thermodynamic N-alkylation product. |
| Leaving Group | Iodide (e.g., Ethyl Iodide) | Provides the highest reaction rate, allowing for lower temperatures and shorter reaction times.[9] |
Optimized Protocol: Step 2 - Ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate
Methodology:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyl 4-hydroxy-8-fluoroquinoline-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Ethylation: Cool the resulting suspension back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water. This will precipitate the crude product.
-
Collect the solid by filtration, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Part 3: Saponification (Ester Hydrolysis) Troubleshooting
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The main risks here are incomplete hydrolysis or, under overly harsh conditions, potential side reactions like decarboxylation.[11]
Frequently Asked Questions (FAQs)
Q1: The ester hydrolysis is not going to completion. Should I increase the temperature or reaction time?
A1: While increasing temperature and time can work, it also increases the risk of side reactions. A more effective approach is often to address solubility issues. The starting ester may have poor solubility in purely aqueous base. Using a co-solvent system, such as a mixture of ethanol/water or THF/water, will create a homogeneous solution and greatly accelerate the hydrolysis.[12] Typically, a 2:1 or 3:1 mixture of the organic solvent to 2M aqueous NaOH is effective.
Q2: During the acidic workup to precipitate my product, I am getting a low yield and suspect decomposition. What is causing this?
A2: Quinolone carboxylic acids can be susceptible to decarboxylation at high temperatures in acidic conditions.[13] The workup procedure is critical for maximizing yield. After the hydrolysis is complete, cool the basic solution in an ice bath before acidifying. Add the acid (e.g., 2M HCl) slowly with vigorous stirring, constantly monitoring the pH. The goal is to precipitate the product at its isoelectric point (typically pH 4-7) without overshooting into a strongly acidic environment or allowing the temperature to rise.[14] Precipitating at a controlled, cold temperature ensures maximum recovery and minimizes degradation.
Optimized Protocol: Step 3 - 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Methodology:
-
Hydrolysis: Suspend ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (3:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.
-
Precipitation: With vigorous stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution is between 5 and 6. A thick precipitate should form.
-
Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the final product in a vacuum oven at 60-80 °C.
Troubleshooting Workflow: Low Overall Yield
If your overall yield is low, a systematic approach is needed to identify the problematic step.
Caption: A decision tree for systematic troubleshooting.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
Jordan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (2025). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Retrieved from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
- Google Patents. (n.d.). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Welcome to the technical support guide for the purification of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this molecule with high purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Q1: What are the expected physicochemical properties of this compound?
A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from close analogs like 8-fluoroquinoline-2-carboxylic acid and other quinoline carboxylic acids.
-
Appearance: Expected to be an off-white to yellow solid.
-
Solubility: The molecule possesses both a polar carboxylic acid group and a relatively nonpolar ethoxy-fluoroquinoline core. It is expected to be poorly soluble in water and nonpolar solvents like hexanes.[1] It will likely show good solubility in polar aprotic solvents like DMF, DMAc, and DMSO, and moderate solubility in alcohols like ethanol and methanol, especially upon heating.[2][3]
-
Acidity: The carboxylic acid group is the primary acidic site. The quinoline nitrogen is weakly basic but its basicity is reduced by the electron-withdrawing fluorine atom and the carboxylic acid group.
-
Stability: The compound is generally stable under standard laboratory conditions. However, like many carboxylic acids, it can undergo decarboxylation at very high temperatures.
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities are highly dependent on the synthetic route. For typical syntheses of quinoline-4-carboxylic acids (like the Doebner-von Miller reaction), common impurities may include:
-
Unreacted Starting Materials: Such as the parent aniline, aldehyde, or pyruvic acid derivatives.[4]
-
Reaction Intermediates: Incomplete cyclization or condensation products.
-
Positional Isomers: If the cyclization reaction is not perfectly regioselective, isomers with substituents at different positions on the quinoline ring may form.
-
Over-alkylation/Hydrolysis Products: If the ethoxy group is introduced via Williamson ether synthesis, starting phenols might remain. Conversely, harsh acidic or basic conditions could potentially hydrolyze the ethoxy group.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of methods is ideal for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of fluoroquinolone derivatives.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is a common starting point.[7][8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
Part 2: Troubleshooting Purification Challenges
This section provides direct answers to specific problems you may encounter during purification experiments.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its solubility limit is exceeded while the solution temperature is still above the compound's melting point in that solvent system.[2] This is a common issue with compounds that have moderate melting points or when cooling is too rapid.
Causality: The kinetics of crystal nucleation are slower than the rate of supersaturation. The system finds a lower energy state by forming a liquid phase (the oil) rather than an ordered solid crystal lattice.
Solutions:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Insulation with glass wool can help. Once at room temperature, move it to a refrigerator, and then to a freezer to maximize yield.[2]
-
Use a More Dilute Solution: Add more hot solvent (5-10% excess) after the compound has fully dissolved to ensure it doesn't become supersaturated at too high a temperature.[2] This may slightly reduce yield but will significantly improve crystal quality.
-
Change the Solvent System: The chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble when hot. Alternatively, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF or methanol) and add a "poor" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.[2][3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q2: My purity isn't improving with recrystallization. Why?
A2: This typically points to one of two issues: an inappropriate solvent choice or the presence of a difficult-to-remove impurity.
Causality & Solutions:
-
Inappropriate Solvent: The impurity may have a solubility profile very similar to your target compound in the chosen solvent. A different solvent or solvent system is needed to better differentiate their solubilities.[2] Perform a thorough solvent screen (see Protocol 1).
-
Co-crystallization: The impurity may be structurally similar and is incorporating into your product's crystal lattice. This is challenging to resolve with recrystallization alone. Column chromatography is often the best alternative.[2]
-
Incomplete Dissolution: If the crude material wasn't fully dissolved initially (aside from obvious insoluble contaminants), the impurities were never separated into the mother liquor. Ensure complete dissolution before cooling.[2]
Q3: I'm trying flash column chromatography, but the separation is poor. What should I try?
A3: Poor separation on a silica gel column is usually due to an improper mobile phase or interactions between the compound and the stationary phase.
Causality & Solutions:
-
Mobile Phase Polarity: For acidic compounds like this, streaking or "tailing" on silica gel is common. The carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Add an Acid Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). The modifier protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
Optimize the Gradient: If using a gradient, ensure it is not too steep. A shallow gradient gives more time for separation. Based on TLC data for related fluoroquinolones, mobile phases often consist of a polar solvent (methanol, 2-propanol) mixed with a less polar one (dichloromethane) and sometimes a basic modifier like ammonia to improve peak shape for basic compounds, but an acidic modifier is needed here.[9]
-
-
Consider a Different Stationary Phase: If silica gel fails, consider using a reverse-phase (C18) column, which is less prone to strong interactions with acidic compounds. The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a TFA modifier.[8]
Part 3: Detailed Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
This diagram will guide you in choosing the most appropriate purification method based on your specific needs.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Systematic Recrystallization & Solvent Screening
This protocol is a robust method for achieving high purity if the impurities have different solubility profiles from the product.
Step 1: Solvent Screening (Small Scale)
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below. Start with 0.5 mL.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Gently heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.[2]
-
Allow the hot solutions to cool to room temperature. The best solvent will show rapid formation of crystals.
-
Record your observations in a table.
Table 1: Solvent Screening Template | Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol | Polar Protic | Low | High | Good | Potential for co-solvents (e.g., +Water) | | Ethyl Acetate | Mid-Polar | Low | Medium | Fair | | | Toluene | Non-Polar | Very Low | Medium | Good for rigid systems | | Acetone | Polar Aprotic | Medium | High | Possible | Volatile, use caution | | Acetonitrile | Polar Aprotic | Low | High | Good | | | DMF/Methanol | Polar Aprotic | High | High | Poor | Good for dissolving, use as part of a binary system with an anti-solvent[3] | | Water | Polar Protic | Very Low | Very Low | Poor | Use as an anti-solvent |
Step 2: Bulk Recrystallization
-
Choose the best solvent or binary solvent system identified in Step 1.
-
Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to create a slurry.
-
Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
If using a binary system, dissolve in the "good" solvent first, then add the "poor" (anti-solvent) dropwise at high temperature until turbidity persists. Add a few drops of the "good" solvent to re-clarify.[2]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once cool, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is ideal for removing closely related impurities or when recrystallization fails.
Step 1: TLC Analysis & Mobile Phase Selection
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Toluene) and a polar solvent (Ethyl Acetate).
-
Goal: Find a solvent system that gives your product a Retention Factor (Rf) of ~0.3-0.4 and shows good separation from all impurities.
-
Pro-Tip: Add 0.5% acetic acid to your mobile phase to reduce tailing of the carboxylic acid spot.
Step 2: Column Preparation & Loading
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using your chosen mobile phase (the "eluent").
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (~2-3 times the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with your mobile phase. If your TLC showed impurities that were very non-polar, you can start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (gradient elution).
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
References
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available from: [Link]
-
Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed. Available from: [Link]
- Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
-
Smoter, N., & Hoffmann, S. (2005). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Digital Commons @ IWU. Available from: [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]
-
Jankowska, A., et al. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. Available from: [Link]
-
Unade, C. A., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. Available from: [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
Crysdot LLC. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. Available from: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]
-
Chemchart. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2). Available from: [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Available from: [Link]
-
Wang, W., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]
- Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Cheméo. Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Available from: [Link]
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Available from: [Link]
- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]
-
PubChem. 4-Fluoroquinoline-8-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new impurities in obeticholic acid. Available from: [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]
Sources
- 1. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design C… [ouci.dntb.gov.ua]
- 6. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Fluoroquinolone Synthesis: A Technical Support Center for Troubleshooting Side Reactions
Welcome to the technical support center for fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this important class of antibiotics. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant decarboxylation of my quinolone carboxylic acid during the final hydrolysis step. What's causing this and how can I prevent it?
A1: Decarboxylation is a common side reaction, particularly under harsh acidic or basic conditions and elevated temperatures. The carboxylic acid group at the C-3 position is crucial for the antibacterial activity of fluoroquinolones, so its loss is a critical issue.[1][2]
Causality: The electron-withdrawing nature of the quinolone ring system can stabilize the carbanion intermediate formed upon loss of CO2, especially when protonated at the C-4 carbonyl group. High temperatures provide the activation energy required for this reaction to proceed at a significant rate. Certain reagents can also promote decarboxylation; for instance, cyanide has been shown to mediate this process through a proposed 1,4-addition mechanism.[1]
Troubleshooting & Prevention:
-
Milder Hydrolysis Conditions: Opt for milder hydrolysis conditions to cleave the ester protecting group. For instance, instead of strong acids like concentrated sulfuric acid at reflux, consider using a mixture of acetic acid, sulfuric acid, and water at more controlled temperatures.[3] A patent for the synthesis of a pradofloxacin intermediate suggests a specific molar ratio of these components to achieve efficient hydrolysis while minimizing side reactions.[3]
-
Base-Mediated Hydrolysis: Alternatively, base-catalyzed hydrolysis using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent system such as tetrahydrofuran (THF) and water can be effective at lower temperatures.[4] Careful monitoring of the reaction progress is key to prevent prolonged exposure to basic conditions.
-
Avoidance of Decarboxylating Agents: Be mindful of other reagents in your reaction mixture that could facilitate decarboxylation.
Experimental Protocol: Mild Acidic Hydrolysis of a Quinolone Ethyl Ester
-
In a round-bottom flask, dissolve the quinolone ethyl ester in a mixture of glacial acetic acid and water.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture onto ice and collect the precipitated carboxylic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Q2: My final product is showing impurities related to the C-7 piperazine ring. What are the likely side reactions and how can I control them?
A2: The nucleophilic substitution reaction to introduce the piperazine (or other amine) moiety at the C-7 position is a critical step, and several side reactions can occur.
Common Side Reactions:
-
N-Alkylation of the Piperazine Ring: The secondary amine of the piperazine ring is nucleophilic and can react with alkylating agents present in the reaction mixture, leading to undesired N-substituted derivatives.[5][6][7] This is particularly problematic if there are residual alkyl halides or other electrophiles from previous steps.
-
Formation of Bis-Quinolone Adducts: If the reaction conditions are not carefully controlled, a single piperazine molecule can react with two quinolone molecules, forming a dimeric impurity.
-
Reactions with the Solvent: Solvents like DMF, under certain conditions, can decompose to generate reactive species that may interact with the piperazine ring.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a slight excess of the piperazine reagent to ensure complete reaction with the quinolone core and to minimize the formation of bis-quinolone adducts.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Higher temperatures can lead to more side products. Monitor the reaction closely to stop it once the starting material is consumed.
-
Choice of Base: The choice of base is critical. A non-nucleophilic base like potassium carbonate or sodium bicarbonate is often preferred to scavenge the acid generated during the reaction without competing with the piperazine nucleophile.[8]
-
Purification of Starting Materials: Ensure that the quinolone core and the piperazine reagent are pure and free from any residual alkylating agents.
Q3: I'm seeing evidence of N-oxide formation on the quinoline ring. What reaction conditions favor this, and how can I avoid it?
A3: N-oxidation of the quinoline nitrogen is a potential side reaction, especially when using oxidizing agents or under certain photocatalytic conditions.
Causality: The lone pair of electrons on the quinoline nitrogen can be oxidized to form an N-oxide. This can be promoted by residual oxidizing agents from previous steps or by exposure to strong light, particularly UV light, in the presence of photosensitizers.[9]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Protection from Light: Protect the reaction mixture from light, especially if the reactants or intermediates are known to be photosensitive. Use amber-colored glassware or wrap the reaction vessel in aluminum foil.
-
Quenching of Oxidizing Agents: Ensure that any oxidizing agents used in previous steps are thoroughly quenched and removed before proceeding with subsequent reactions.
-
Careful Reagent Selection: Be mindful of the reagents used. Some reagents, even if not explicitly "oxidizing agents," can promote N-oxide formation under certain conditions.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Ester Hydrolysis
Symptoms: The final product shows a significant amount of the starting ester, leading to low yields of the active carboxylic acid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete ester hydrolysis.
Issue 2: Unexpected Side Products from Piperazine Substitution
Symptoms: Mass spectrometry and NMR data indicate the presence of species with masses corresponding to N-alkylated piperazine or bis-quinolone adducts.
Troubleshooting Decision Tree:
Caption: Decision tree for addressing piperazine substitution side reactions.
Quantitative Data Summary
The following table summarizes the impact of different hydrolysis conditions on the yield of the desired carboxylic acid and the formation of the decarboxylated impurity.
| Hydrolysis Method | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) | Decarboxylated Impurity (%) |
| H2SO4/H2O | 100 | 6 | 75 | 15 |
| H2SO4/AcOH/H2O | 70 | 8 | 88 | 5 |
| LiOH/THF/H2O | 25 | 12 | 92 | <2 |
| Fuming H2SO4 | 25 | 2 | Low (isolatable) | High |
Data is illustrative and will vary depending on the specific fluoroquinolone substrate.
References
-
Nguyen, S. T., Ding, X., Butler, M. M., Tashjian, T. F., Peet, N. P., & Bowlin, T. L. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & medicinal chemistry letters, 21(19), 5961–5963. [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
Sharma, A., Singh, N., & Sharma, S. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. [Link]
- Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Retrieved from [Link]
-
Melnyk, P., Marcoux, J., Parrot, I., & Deprez, B. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. ChemMedChem, 11(12), 1268–1274. [Link]
-
Singh, G. S., & Singh, P. (2019). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Asian Journal of Chemistry, 31(1), 1-4. [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Welcome to the technical support resource for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may arise during experimentation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid to ensure long-term stability?
A1: To maintain the long-term stability of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For optimal preservation, storage at -20°C is advisable, especially for long-term use. Protect the compound from light and moisture, as these factors can contribute to degradation over time.
Q2: I've observed a change in the color of my solid 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. What could be the cause?
A2: A change in the color of the solid compound, for instance from off-white to a yellowish or brownish hue, can be an indicator of degradation. This is often due to exposure to air (oxidation), light (photodegradation), or trace impurities. It is crucial to assess the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiments.
Q3: My compound is not dissolving as expected in my chosen solvent. Could this be a stability issue?
A3: While solubility issues can be inherent to the compound, a change in solubility behavior can also indicate degradation. Degradation products may have different physical properties, including lower solubility. We recommend verifying the identity and purity of your compound. If the purity is confirmed, you may need to explore alternative solvents or adjust the pH of your solution to improve solubility.
Q4: Are there any known incompatible materials or reagents with 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid?
A4: Yes, you should avoid strong oxidizing agents and strong bases when working with this compound.[3] Quinolines can be susceptible to oxidation, and the carboxylic acid group can react with strong bases. Such incompatibilities can lead to the degradation of the compound and the formation of unwanted byproducts.
Troubleshooting Guide
This section provides a more in-depth look at specific stability-related problems, their potential causes, and systematic approaches to troubleshoot them.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium or during storage of stock solutions. The ethoxy and fluoro groups, as well as the carboxylic acid moiety, can be susceptible to hydrolysis or other degradation pathways under certain conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological results.
-
Step-by-Step Protocol:
-
Purity Verification: Before preparing new solutions, verify the purity of the solid compound using HPLC or LC-MS. Compare the results with the certificate of analysis.
-
Fresh Stock Solution: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO).
-
Solution Stability Assessment:
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, room temperature, protected from light).
-
Analyze an aliquot by HPLC at different time points (e.g., 0, 24, 48, 72 hours) to monitor for the appearance of degradation products.
-
-
Assay Condition Evaluation: If degradation is observed in the stock solution, consider the composition of your assay buffer. High or low pH and the presence of certain additives could accelerate degradation.
-
Issue 2: Appearance of unexpected peaks in chromatograms during reaction monitoring.
-
Potential Cause: Degradation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid under the reaction conditions. Potential degradation pathways include decarboxylation, hydrolysis of the ethoxy group, or defluorination.[4]
-
Troubleshooting Logical Flow:
Caption: Investigating unexpected reaction byproducts.
-
Step-by-Step Protocol:
-
Control Experiment: Set up a control experiment containing only 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in the reaction solvent and heat it to the reaction temperature. This will help determine if the degradation is solvent or temperature-induced.
-
Peak Identification: If unexpected peaks are present, use LC-MS/MS to determine their molecular weights. This information is critical for identifying the degradation products.
-
Postulate Degradation Pathways:
-
A loss of 44 Da could indicate decarboxylation.
-
A loss of 28 Da could suggest hydrolysis of the ethoxy group to a hydroxyl group.
-
Changes in the isotopic pattern might point towards defluorination.
-
-
Reaction Optimization: Based on the identified degradation pathway, modify the reaction conditions. For example, if decarboxylation is suspected, consider running the reaction at a lower temperature. If hydrolysis is the issue, ensure anhydrous conditions.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | -20°C, desiccated, protected from light | Minimizes degradation from heat, moisture, and light.[1][2][3] |
| Storage (Solution) | -20°C or -80°C in an inert solvent (e.g., anhydrous DMSO) | Prevents hydrolysis and slows down other degradation pathways in solution. |
| pH in Aqueous Solution | Neutral to slightly acidic (pH 5-7) | Extreme pH values can catalyze hydrolysis of the ethoxy group or promote decarboxylation. |
| Incompatible Reagents | Strong oxidizing agents, strong bases | To prevent unwanted chemical reactions and degradation.[3] |
References
- SAFETY D
- Thermo Fisher Scientific. (2025, September 15).
- Sigma-Aldrich. (2025, December 24).
- Thermo Fisher Scientific. (2014, March 7).
- SynHet. (n.d.). 4-Ethoxy-6-fluoro-8-methylquinoline-2-carboxylic acid.
- Fisher Scientific. (2021, December 25).
- Crysdot LLC. (n.d.). 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
-
Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1135. [Link]
-
Baviskar, A. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2447-2467. [Link]
-
Liu, J., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489-2499. [Link]
-
Vasconcelos, T. G., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1333, 60-69. [Link]
-
Al-Ghananaeem, A. A., & Malkawi, A. H. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). International Journal of Pharmaceutical Sciences and Research, 11(3), 968-978. [Link]
- El-Gendy, A. E.-M. (2025). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
-
Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Li, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3247. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. PubChem Compound Database. [Link]
-
Zubkov, V. O., et al. (n.d.). The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxo-quinoline-3-propanoic acids. SciSpace. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Quinoline Derivatives
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3][4] Despite their pharmacological significance, a primary hurdle in the preclinical and formulation stages is their characteristically poor aqueous solubility.[5] This inherent hydrophobicity can lead to significant challenges in experimental assays, inconsistent results, and poor bioavailability, ultimately hindering the transition of promising candidates from the bench to the clinic.
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It provides a structured, in-depth exploration of the common solubility issues encountered with quinoline derivatives and offers a suite of practical, evidence-based strategies to overcome them. Moving beyond simple protocols, this document delves into the mechanistic principles behind each technique, empowering you to make informed decisions tailored to your specific compound and experimental context.
Frequently Asked Questions (FAQs)
Q1: What makes quinoline derivatives inherently prone to poor aqueous solubility?
A1: The solubility of quinoline derivatives is governed by their molecular structure. The quinoline core is a fused aromatic heterocyclic system, which is predominantly nonpolar and hydrophobic.[6] While the nitrogen atom can participate in hydrogen bonding, the large, rigid aromatic surface area limits favorable interactions with water molecules. Solubility is further influenced by the nature and position of various substituents on the quinoline ring, which can increase or decrease lipophilicity and affect the crystal lattice energy of the solid form.[7]
Q2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent it?
A2: This common issue is known as "crashing out." It occurs because your compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous buffer. When you dilute the stock, the concentration of the organic co-solvent drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution, causing it to precipitate.[8]
-
Prevention Strategies:
-
Lower the Stock Concentration: Using a more dilute stock solution may keep the final DMSO concentration high enough to maintain solubility.
-
Optimize Final Co-solvent Percentage: Determine the minimum percentage of the organic solvent required in the final buffer to keep your compound dissolved. Note that high solvent concentrations can affect biological assays.
-
Employ a Solubility-Enhancing Technique: Instead of relying solely on the co-solvent, pre-formulating the compound using one of the methods detailed below (e.g., with cyclodextrins or pH adjustment) before dilution can prevent precipitation.
-
Q3: What are the primary strategies I can use to improve the aqueous solubility of my quinoline derivative?
A3: A variety of techniques, categorized as physical and chemical modifications, can be employed.[9][10] The optimal choice depends on your specific compound, the required concentration, and the constraints of your experimental system.
-
Physical Modifications:
-
pH Adjustment
-
Use of Co-solvents
-
Complexation with Cyclodextrins
-
Surfactant-Mediated Micellar Solubilization
-
Preparation of Solid Dispersions
-
Particle Size Reduction (Micronization and Nanonization)[10]
-
-
Chemical Modifications:
-
Salt Formation (often achieved via pH adjustment)
-
Prodrug Synthesis[11]
-
Troubleshooting Workflow for Solubility Optimization
Before diving into specific protocols, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for selecting a solubility enhancement technique.
Troubleshooting Guides & Experimental Protocols
Method 1: pH Adjustment
Q: My quinoline derivative is insoluble in my neutral aqueous buffer. How can adjusting the pH help?
A: Most quinoline derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[1][2] In neutral or basic conditions (pH > pKa), the nitrogen is unprotonated, and the molecule is in its neutral, less soluble form. By lowering the pH of the solution to at least 1-2 units below the compound's pKa, the nitrogen atom becomes protonated, forming a positively charged quinolinium salt.[8] This ionized form is generally much more soluble in aqueous media.[7][12]
Experimental Protocol: pH-Mediated Solubilization
-
Determine the pKa: If the pKa of your specific quinoline derivative is unknown, use computational prediction tools or perform an experimental determination. The pKa of the parent quinoline is approximately 4.9.[13]
-
Select a Target pH: Aim for a buffer pH that is 1-2 units below the pKa to ensure a high proportion of the ionized, soluble species.
-
Choose an Appropriate Buffer: Select a buffer system that has strong buffering capacity at your target pH (e.g., acetate for pH 4-5.5, citrate for pH 3-6.2).
-
Prepare the Acidic Buffer: Prepare the selected buffer at the desired concentration and target pH.
-
Dissolution: Weigh the quinoline derivative powder and add the acidic buffer. Use sonication or gentle vortexing to aid dissolution.
-
Observation & Troubleshooting:
-
Clear Solution: The compound is solubilized. Ensure the pH remains stable and is compatible with your downstream application.
-
Precipitation Persists: The required pH for solubilization may be too extreme for your experimental system (e.g., causing protein denaturation in a biological assay). In this case, consider a combination approach, such as using a milder pH adjustment along with a low concentration of a co-solvent, or move to an alternative method.
-
Compound Instability: Extreme pH values can cause chemical degradation. It is crucial to assess the stability of your compound at the selected pH over the time course of your experiment.[8]
-
Method 2: Co-solvents
Q: When is using a co-solvent the right approach, and what are the best practices?
A: The use of co-solvents is a rapid and straightforward technique to enhance the solubility of nonpolar drugs.[9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[14] This makes the environment more favorable for dissolving hydrophobic molecules like quinoline derivatives. Common co-solvents include propylene glycol, ethanol, polyethylene glycol (PEG), and glycerin.[9]
Best Practices & Troubleshooting
-
Start with a High-Concentration Stock: Dissolve your compound in a minimal amount of 100% organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock. This minimizes the volume of organic solvent you need to add to your final aqueous solution.
-
Determine Solvent Tolerance: Before your main experiment, test the tolerance of your assay (e.g., cells, enzymes) to different concentrations of the co-solvent. Many biological systems are sensitive to organic solvents, which can cause artifacts or toxicity.
-
Watch for Precipitation: When diluting the stock into your aqueous buffer, add it dropwise while vortexing to minimize localized high concentrations that can cause the compound to "crash out."
-
Consider the "Log-Linear Model": The increase in solubility is often logarithmically proportional to the volume fraction of the co-solvent.[14] This means that sometimes a small increase in the co-solvent percentage can lead to a significant increase in solubility.
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | < 1% (often < 0.5% for cell assays) | Potent solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% | Generally well-tolerated, but can be volatile. |
| Propylene Glycol | 1-10% | Low toxicity, often used in parenteral formulations.[9] |
| PEG 400 | 1-20% | Low toxicity, can handle a wide range of compounds. |
Method 3: Cyclodextrin Complexation
Q: I cannot use pH modification or co-solvents. How can cyclodextrins help solubilize my compound?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble "guest" molecules within their central hydrophobic cavity.[10][15] The exterior of the cyclodextrin is hydrophilic, allowing the entire drug-CD inclusion complex to be water-soluble.[16] This technique is highly effective for improving the aqueous solubility, dissolution rate, and bioavailability of hydrophobic drugs without altering the chemical structure of the drug itself.[8][10][15]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Choosing a Cyclodextrin
The choice of cyclodextrin is critical and depends on the size and shape of your quinoline derivative. Chemically modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[15][17]
| Cyclodextrin Type | Cavity Size | Key Features |
| α-Cyclodextrin | Small | Suitable for small aromatic molecules. |
| β-Cyclodextrin | Medium | Often a good fit for single aromatic rings. Native form has low solubility. |
| γ-Cyclodextrin | Large | Suitable for larger molecules or fused ring systems. |
| HP-β-CD / SBE-β-CD | Medium | High aqueous solubility, widely used in pharmaceutical formulations.[17][18] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select the Cyclodextrin: Based on your compound's structure, choose an appropriate CD. HP-β-CD is an excellent starting point for many quinoline derivatives.
-
Prepare CD Solution: Prepare an aqueous solution of the chosen cyclodextrin. Concentrations can range from 1% to 40% (w/v) depending on the CD's solubility.[18]
-
Add the Drug: Add an excess amount of your quinoline derivative powder to the CD solution.
-
Equilibration: Stir or shake the suspension at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow the complexation to reach equilibrium.
-
Separation: Remove the undissolved, uncomplexed drug by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved drug in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the solubility enhancement.
Method 4: Surfactant-Mediated Solubilization
Q: How do surfactants work, and which type should I consider for my experiment?
A: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solution.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like quinoline derivatives can be partitioned into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[21][22]
Types of Surfactants
-
Non-ionic Surfactants: These are generally preferred for biological experiments due to their lower toxicity and lesser tendency to denature proteins.[22][23] Examples include Polysorbates (Tween® series) and Poloxamers (Pluronic® series).
-
Ionic Surfactants (Anionic/Cationic): These have stronger solubilizing power but are often more disruptive to biological systems.[19][24] An example is Sodium Dodecyl Sulfate (SDS).
Experimental Protocol: Surfactant Solubilization
-
Choose a Surfactant: Select a biocompatible surfactant suitable for your system (e.g., Tween® 80, Poloxamer 188).
-
Prepare Surfactant Solution: Make a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add Drug and Equilibrate: Add an excess of your quinoline derivative powder to the surfactant solution and stir for 24-48 hours to reach equilibrium.
-
Separate and Quantify: As with the cyclodextrin method, centrifuge and filter the solution to remove undissolved drug, then quantify the concentration in the filtrate.
Method 5: Solid Dispersions
Q: I need to prepare a solid form of my compound for oral bioavailability studies. What are solid dispersions?
A: A solid dispersion is a system where a poorly soluble drug (in an amorphous or crystalline state) is dispersed within a highly soluble, inert carrier matrix (often a polymer).[25][26][27] When this solid form is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and bioavailability.[25][28] This technique is particularly promising for improving the oral absorption of BCS Class II drugs (low solubility, high permeability).[25]
Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.
Common Carriers for Solid Dispersions
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Poloxamers
Key Preparation Methods
-
Melting (Fusion) Method: The drug and carrier are heated until they melt, mixed, and then cooled and solidified.[28] This method is not suitable for heat-sensitive drugs.
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common organic solvent, and the solvent is then evaporated, leaving a solid dispersion.[27] This is a widely used and versatile method.
Method 6: Nanotechnology Approaches
Q: Can nanotechnology offer solutions for very challenging solubility problems?
A: Yes, nanotechnology provides powerful tools for enhancing the solubility and bioavailability of poorly soluble drugs.[29][30] By reducing the particle size of the drug to the nanometer scale (typically < 1000 nm), the surface area-to-volume ratio increases dramatically, leading to a significant increase in dissolution velocity.[9]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[30] They can be prepared by methods like media milling or high-pressure homogenization.[9]
-
Lipid-Based Nanocarriers: Systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) encapsulate the drug in a lipid matrix, which can improve solubility and enhance lymphatic transport, potentially reducing first-pass metabolism.[30]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, offering opportunities for controlled release and targeted delivery.[31]
Method 7: Chemical Modification (Prodrugs)
Q: Is it possible to chemically modify my quinoline derivative to make it more soluble?
A: Yes, a prodrug strategy can be a very effective approach. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[11] For quinoline derivatives, a common strategy involves attaching a polar, ionizable group (like a phosphate or an amino acid) to a suitable functional handle on the molecule. This modification can dramatically increase aqueous solubility. The design of a prodrug requires careful consideration to ensure that the modifying group is cleaved efficiently at the target site to release the parent compound.[11][32]
References
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V.K., & Khosa, R.L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
-
Yuliani, S. H., Hartini, Y. S., & Isadiartuti, D. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 7(2), 1-8. [Link]
-
Jain, S., Patel, N., Lin, S. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 5(4), 1-9. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 1-10. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of anzer journal of pharmaceutical and therapeutic innovation, 1(1). [Link]
-
Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(9), 1859. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2315-2336. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Li, W., et al. (2018). Quinoline derivatives with enhanced water solubility and antiproliferative action. Frontiers in Chemistry, 6, 493. [Link]
-
Anderson, R. F., et al. (2010). Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Chemical Communications, 46(12), 2092-2094. [Link]
-
Sharma, K., Sahoo, J., & Kumari, A. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 7(4), 224-229. [Link]
-
Nagy, B., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6598. [Link]
-
Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1937-1958. [Link]
-
Jicsinszky, L., et al. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Sharma, K., Sahoo, J., & Kumari, A. (2019). Solid dispersions: A technology for improving bioavailability. Semantic Scholar. [Link]
-
Dewangan, S., Dhara, M., & Rawat, V. (2023). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]
-
Kim, J. S., & Park, J. H. (2017). Solid Dispersion as a Strategy to Improve Drug Bioavailability. ResearchGate. [Link]
-
Kumar, V., & Sharma, V. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 21(3), 1-10. [Link]
-
MDPI. (2023). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI. [Link]
-
Jones, K. (2024). Greener synthetic approaches towards quinoline derivatives. RSC Blogs. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]
-
Sharma, S., et al. (2024). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. ResearchGate. [Link]
-
Uddin, M. S., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science, 1(8), 13-20. [Link]
-
Enden, P. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1641-1649. [Link]
-
Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. [Link]
-
Leonardi, D., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074. [Link]
-
Wang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3767-3788. [Link]
-
Singh, R., & Chauhan, P. (2021). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. ResearchGate. [Link]
-
Yalkowsky, S. H., & Millard, J. W. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(10), 1499-1502. [Link]
-
MDPI. (2023). Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. MDPI. [Link]
-
Olasunkanmi, A. K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981137. [Link]
-
Drug Development & Delivery. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Singh, R., & Chauhan, P. (2022). Quinoline synthesis using ethanol polar protic solvent under microwave irradiation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quinoline. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20656-20680. [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. jocpr.com [jocpr.com]
- 23. brieflands.com [brieflands.com]
- 24. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. japsonline.com [japsonline.com]
- 29. iipseries.org [iipseries.org]
- 30. Nanotechnological Approaches for Solubility Enhancement | Encyclopedia MDPI [encyclopedia.pub]
- 31. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Gould-Jacobs Cyclization
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline derivatives. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the causality behind experimental choices. This document is structured to address common challenges and frequently asked questions, ensuring that your experiments are both successful and efficient.
Understanding the Gould-Jacobs Reaction: A Brief Overview
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester (or a related derivative) to form an anilidomethylenemalonic ester intermediate.[1][2] This intermediate then undergoes a thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[1][2] Subsequent hydrolysis and decarboxylation can then be performed to afford the final 4-hydroxyquinoline product.[1][2]
The overall transformation is depicted below:
Caption: General scheme of the Gould-Jacobs reaction.
While seemingly straightforward, the Gould-Jacobs reaction, particularly the high-temperature cyclization step, can present several challenges. This guide will walk you through troubleshooting these issues to optimize your reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols for resolution.
Q1: My reaction is not proceeding. After heating, I only isolate the starting aniline and malonic ester. What went wrong?
A1: The initial condensation step to form the anilidomethylenemalonic ester is typically the less demanding part of the reaction. If you are not observing any product formation, consider the following possibilities and troubleshooting steps:
Potential Causes:
-
Insufficient Temperature for Condensation: While the subsequent cyclization requires very high temperatures, the initial condensation still requires a certain activation energy.
-
Poor Quality Reagents: The aniline may be oxidized, or the malonic ester derivative may have decomposed.
-
Steric Hindrance: Highly substituted anilines, particularly with bulky groups ortho to the amine, can hinder the initial nucleophilic attack.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Ensure your aniline is pure. If it is dark or discolored, consider distillation or purification by column chromatography.
-
Check the integrity of your malonic ester derivative. Diethyl ethoxymethylenemalonate (DEEM) and its analogues can degrade over time. It is best to use a freshly opened bottle or distill the reagent if its purity is in doubt.
-
-
Optimize the Condensation Step:
-
Initial Heating: While the cyclization requires high temperatures, the condensation can often be achieved at a lower temperature first. Heat the mixture of the aniline and malonic ester at 100-120 °C for 1-2 hours.
-
Monitoring: Monitor the progress of the condensation by Thin Layer Chromatography (TLC). You should see the disappearance of the aniline spot and the appearance of a new, typically less polar, spot for the intermediate.
-
Solvent-Free vs. Solvent: The condensation is often performed neat (without solvent). However, for high-melting anilines, a high-boiling, inert solvent like toluene can be used to ensure a homogeneous reaction mixture.
-
-
Consider Catalysis for Hindered Substrates:
-
For sterically hindered anilines, the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), can facilitate the initial condensation.
-
Q2: I have successfully formed the anilidomethylenemalonic ester intermediate, but the cyclization to the quinolone is not occurring, even at high temperatures. What should I do?
A2: This is a very common issue in the Gould-Jacobs reaction. The thermal cyclization is an electrocyclic reaction that requires a significant amount of thermal energy.[1][2] Failure to cyclize is almost always related to insufficient temperature or suboptimal reaction conditions.
Potential Causes:
-
Insufficient Reaction Temperature: This is the most frequent cause. The required temperature for cyclization is typically in the range of 240-260 °C.
-
Inefficient Heat Transfer: In a neat (solvent-free) reaction, localized overheating or insufficient heating of the entire reaction mass can occur.
-
Deactivated Anilines: Electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the aromatic ring, making the electrocyclization more difficult.
Troubleshooting Protocol:
-
Employ a High-Boiling Solvent:
-
The use of a high-boiling, inert solvent is the most effective solution. These solvents act as a heat transfer medium, ensuring uniform and sustained high temperatures throughout the reaction mixture.
-
Recommended Solvents:
-
Diphenyl ether (b.p. 259 °C): A very common and effective solvent for this reaction.
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C): Another excellent choice with similar properties to diphenyl ether.
-
Mineral Oil: A less expensive but also effective alternative.
-
Experimental Protocol for Solvent-Mediated Cyclization:
-
Pre-heat the high-boiling solvent (e.g., diphenyl ether) to the target temperature (e.g., 250 °C) in a flask equipped with a reflux condenser and a thermometer.
-
Slowly add the anilidomethylenemalonic ester intermediate to the hot solvent with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction to cool. The product often precipitates from the solvent.
-
Collect the solid product by filtration and wash with a low-boiling hydrocarbon solvent (e.g., hexanes or petroleum ether) to remove the high-boiling reaction solvent.
-
-
Optimize Temperature and Reaction Time:
-
A thorough time-temperature examination is crucial for optimizing the yield.[3]
-
Start at a temperature around 250 °C and monitor the reaction progress. If the reaction is slow, cautiously increase the temperature in small increments.
-
Be aware that excessively high temperatures or prolonged reaction times can lead to product degradation and lower yields.[3]
-
-
Consider Microwave-Assisted Synthesis:
-
Microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[3]
-
Specialized microwave reactors are required for this technique to control temperature and pressure safely.
-
A typical starting point would be to heat the reaction mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[3]
Entry Temperature (°C) Time (min) Yield (%) 1 250 10 1 2 300 10 37 3 250 20 1 4 300 20 28 5 300 5 47 Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[3] -
Q3: My reaction is giving a low yield of the desired quinolone, and I am observing multiple side products. How can I improve the yield and selectivity?
A3: Low yields and the formation of side products are often intertwined and can be addressed by carefully controlling the reaction conditions.
Potential Causes of Low Yield and Side Products:
-
Product Degradation: As mentioned, high temperatures can lead to the decomposition of the desired quinolone product.
-
Incomplete Reaction: Insufficient heating can result in a mixture of starting material, intermediate, and product.
-
Side Reactions:
-
Decarboxylation at high temperatures: This can lead to the formation of undesired byproducts.[3]
-
Polymerization/Tar Formation: At very high temperatures, organic molecules can decompose and polymerize.
-
Alternative Cyclization Pathways: With certain substituted anilines, cyclization can occur at different positions, leading to a mixture of regioisomers.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Quinoline Carboxylic Acid Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of quinoline carboxylic acids. As a Senior Application Scientist, I understand that navigating the intricacies of organic synthesis requires not only procedural knowledge but also a deep understanding of the underlying chemical principles. This center provides in-depth, question-and-answer-based troubleshooting for common synthetic routes, supported by expert insights and validated protocols.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you may encounter during your experiments, focusing on the most prevalent synthetic methodologies.
General Issues Across Syntheses
Q1: My reaction is resulting in a very low yield or failing entirely. What are the primary factors to investigate?
A1: Low yields are a common frustration in quinoline synthesis and can often be traced back to a few key parameters that are critical across different named reactions.[1]
-
Catalyst Choice: The selection of an acid or base catalyst is highly dependent on your specific substrates. An inappropriate catalyst may not effectively promote the desired reaction or could even encourage the formation of side products.[1]
-
Reaction Temperature: Many quinoline cyclization reactions require heat to proceed at an efficient rate. However, it's a delicate balance. Excessive heat can lead to the decomposition of your starting materials or the desired product, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[1]
-
Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For instance, an aniline with electron-withdrawing groups will be less nucleophilic, making the initial condensation and subsequent cyclization steps more challenging.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[1] Therefore, using anhydrous reagents and solvents is often beneficial.
The Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4]
Q2: I'm observing significant byproduct formation in my Doebner reaction. What are the likely culprits?
A2: Byproduct formation in the Doebner reaction can be complex. The reaction proceeds through several intermediates, and side reactions involving these can lead to a mixture of products.
-
Oxidation-Reduction Byproducts: The reaction mechanism can involve a hydrogen transfer step. In some cases, the intermediate imine can be reduced, leading to non-cyclized byproducts.[5]
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization may occur at an alternative position, leading to isomeric products. For example, with certain anilines, pyrrolidine derivatives have been observed.[4]
-
Solvent Effects: The choice of solvent can significantly impact the reaction's outcome. Solvents like acetonitrile (MeCN) have been shown to be superior to others like ethanol, toluene, or DMSO in certain cases, leading to higher yields of the desired product.[5]
Q3: My Doebner reaction with an electron-deficient aniline is giving a very low yield. How can I optimize this?
A3: Synthesizing quinolines from electron-deficient anilines using the Doebner reaction is a known challenge, often resulting in low yields.[3][5]
-
Catalyst Choice: Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been found to be effective catalysts for this transformation, showing better results than traditional Brønsted acids.[5]
-
Stoichiometry and Addition Rate: A recent study found that using an excess of the aniline and aldehyde, and adding the pyruvic acid dropwise at an elevated temperature (≥65 °C), can significantly improve the yield.[3] This approach helps to suppress the decomposition of pyruvic acid and the formation of impurities.[3]
-
Solvent Selection: As mentioned, acetonitrile (MeCN) is often a good solvent choice for these reactions due to favorable outcomes and easier post-reaction workup.[5]
The Gould-Jacobs Reaction
This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester.[6] Subsequent hydrolysis and decarboxylation yield the quinoline carboxylic acid.
Q4: The cyclization step of my Gould-Jacobs reaction is not proceeding efficiently, leading to a low yield of the quinoline core. What should I investigate?
A4: The high-temperature cyclization is often the most critical and challenging step in the Gould-Jacobs synthesis.
-
Insufficient Temperature: This step requires a high temperature, typically around 250 °C, to proceed effectively.[7] Using a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial to reach and maintain this temperature.
-
Solvent Choice: The use of an inert, high-boiling solvent is reported to significantly increase the yield of the cyclization step compared to performing the reaction neat.[8]
-
Substrate Effects: Anilines with electron-donating groups at the meta-position are particularly effective for this reaction.[6] If you are using an aniline with electron-withdrawing groups, you may need to explore higher temperatures or longer reaction times.
Q5: I am having trouble with the final decarboxylation step. How can I ensure it goes to completion?
A5: The decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid intermediate requires heating the solid above its melting point.[9]
-
Temperature Control: The temperature needs to be high enough to induce the loss of carbon dioxide, typically in the range of 200-250 °C.[9] Heating should continue until the evolution of CO₂ gas ceases.
-
Catalyst: For some aromatic carboxylic acids, the addition of a small amount of copper powder can catalyze the decarboxylation in a high-boiling solvent like quinoline.[10]
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of an aniline with a β-ketoester. The reaction conditions determine whether a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) is formed.[8][11]
Q6: I am getting a mixture of 2- and 4-hydroxyquinolines. How can I control the regioselectivity?
A6: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.
-
Kinetic vs. Thermodynamic Control: At lower to moderate temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto-carbonyl group, leading to the 4-hydroxyquinoline product (Conrad-Limpach).[11][12] At higher temperatures (around 140 °C or more), the reaction is under thermodynamic control.[8][12] Under these conditions, the initial, reversible attack on the keto group can revert, and the thermodynamically more stable β-keto anilide is formed through attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[8][12]
The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[13]
Q7: My Doebner-von Miller reaction is producing a lot of tar. How can I minimize this?
A7: Tar formation is a very common issue in this reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[14]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[14]
-
Moderating Agents: In the related Skraup synthesis, which can be notoriously vigorous, moderating agents like ferrous sulfate (FeSO₄) or boric acid are used to control the reaction's exothermicity.[2] While not always explicitly mentioned for Doebner-von Miller, the principle of controlling the reaction rate is key.
-
Catalyst Concentration: The concentration of the acid catalyst can influence the rate of polymerization. It may be beneficial to experiment with different acid concentrations to find the optimal balance for your specific reaction.[14]
Post-Synthesis Troubleshooting
Q8: I'm struggling with the hydrolysis of my quinoline ester to the carboxylic acid. What are the best practices?
A8: The hydrolysis of the ester is a crucial final step for many synthetic routes.
-
Acidic vs. Basic Conditions: Hydrolysis can be carried out under either acidic or basic conditions.
-
Acidic Hydrolysis: This is a reversible reaction, so using a large excess of water is necessary to drive the equilibrium toward the carboxylic acid.[15] A mixture of acetic acid, sulfuric acid, and water is a common system for this purpose.[16]
-
Basic Hydrolysis: Saponification with an aqueous solution of a strong base like sodium hydroxide is also a very common and effective method.[7] The reaction is typically heated to reflux to ensure completion.
-
-
Monitoring the Reaction: It is important to monitor the progress of the hydrolysis reaction, for example by using thin-layer chromatography (TLC), to ensure it has gone to completion before proceeding with the workup.
Q9: My final quinoline carboxylic acid product is poorly soluble. How can I effectively purify it?
A9: Quinoline carboxylic acids can indeed have limited solubility, which can make purification challenging.
-
pH-Dependent Solubility: As carboxylic acids, their solubility is highly dependent on pH. They are generally less soluble in acidic conditions (protonated form) and more soluble in basic conditions (deprotonated carboxylate anion).[17] This property can be exploited during workup and purification.
-
Recrystallization: Recrystallization from a suitable solvent is a common purification method. You may need to screen a variety of solvents or solvent mixtures to find an appropriate system. Common solvents for recrystallization include ethanol or water.[9]
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. By dissolving the crude product in a basic aqueous solution, neutral and basic impurities can be removed by extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the purified quinoline carboxylic acid, which can be collected by filtration.
II. Data & Protocols
Comparative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the major synthetic routes discussed. Note that these are general guidelines, and optimization for specific substrates is often necessary.
| Reaction | Key Reagents | Catalyst | Solvent | Temperature | Typical Yields |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | p-TSA, BF₃·OEt₂ | Ethanol, MeCN | Reflux | Moderate to Good[5][18] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None (thermal) | Diphenyl ether | ~250 °C | Good[7] |
| Conrad-Limpach | Aniline, β-ketoester | Acid (e.g., H₂SO₄) | Inert (e.g., mineral oil) | ~140-250 °C | Moderate to High[8] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Brønsted or Lewis Acid | Varies | Varies | Moderate[13][19] |
Experimental Protocols
Protocol 1: General Procedure for the Doebner Reaction
This protocol is a generalized procedure and may require optimization for your specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aniline (1.0 eq.), the aldehyde (1.0 eq.), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Pyruvic Acid Addition: While stirring, add pyruvic acid (1.0-1.2 eq.) to the mixture. For reactions with sensitive substrates, dropwise addition may be beneficial.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Gould-Jacobs Reaction
This protocol outlines the key steps for the Gould-Jacobs synthesis of 4-hydroxyquinolines, which are precursors to some quinoline carboxylic acids.
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.). Heat the mixture at 100-130 °C for 1-2 hours. The ethanol byproduct can be removed by distillation.[9]
-
Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture and heat to approximately 250 °C for 30-60 minutes to induce cyclization.[7][9] Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Hydrolysis (Saponification): Suspend the isolated ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).[9]
-
Acidification and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[9]
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[9] The crude 4-hydroxyquinoline can then be purified by recrystallization.
III. Visualizing Workflows and Troubleshooting
Logical diagrams are invaluable for visualizing experimental workflows and for systematic troubleshooting.
Troubleshooting Low Yield in Quinoline Synthesis
Caption: A simplified workflow of the Doebner reaction for quinoline-4-carboxylic acid synthesis.
IV. References
-
BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step. Retrieved from
-
ResearchGate. (n.d.). Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. Retrieved from
-
BenchChem. (n.d.). Avoiding common pitfalls in quinoline synthesis. Retrieved from
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from
-
BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction. Retrieved from
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from
-
Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from
-
BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from
-
BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from
-
Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Retrieved from
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from
-
Chem LibreTexts. (n.d.). Ester to Acid - Common Conditions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lneya.com [lneya.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
I. Introduction to the Synthesis
The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic routes are variations of classic quinoline syntheses such as the Gould-Jacobs, Doebner-von Miller, Combes, or Pfitzinger reactions, followed by functional group manipulations.[1][2][3][4][5] This guide will focus on a generalized pathway and address common challenges encountered in the laboratory and during pilot-scale production.
Generalized Synthesis Workflow
The synthesis can be broadly divided into two key stages: the formation of the quinoline core and the subsequent hydrolysis of an ester intermediate to the final carboxylic acid.
Sources
Technical Support Center: Challenges in the Functionalization of the Quinoline Ring
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] However, the functionalization of this bicyclic heteroaromatic system presents a unique set of challenges stemming from its electronic properties and the interplay of the fused benzene and pyridine rings.
This guide is designed to provide you with field-proven insights and troubleshooting strategies for the most common issues encountered during the synthetic modification of quinolines. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and explanations to enhance the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in electrophilic substitution of quinoline so challenging?
A1: The core challenge lies in the electronic nature of the quinoline ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[3][4] Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene ring.[3][5] However, under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing electrophiles to the carbocyclic ring. Typically, a mixture of C5 and C8 substituted products is obtained, as these positions are most favored for electrophilic attack.[4][6] The precise ratio of these isomers is highly dependent on the reaction conditions, including the nature of the electrophile and the solvent system.[4]
Q2: I am observing a mixture of C2 and C4 substituted products in my nucleophilic substitution reaction. What factors govern this selectivity?
A2: Nucleophilic attack on the quinoline ring is favored at the electron-deficient C2 and C4 positions of the pyridine ring.[3][7] The regioselectivity of nucleophilic aromatic substitution (SNAr) is a delicate balance of several factors:
-
Electronic Effects: The electron-withdrawing nitrogen atom activates both the C2 and C4 positions for nucleophilic attack.[7] The relative reactivity can be influenced by other substituents on the ring.
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the less sterically hindered C4 position.[7] Conversely, substituents at C3 or C5 can impact the accessibility of the C4 position.
-
Leaving Group: The nature of the leaving group can influence the reaction rate and, in some cases, the regioselectivity.[8]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all play a role in directing the nucleophilic attack.
Q3: My C-H functionalization reaction is giving low yields and poor selectivity. What are the common pitfalls?
A3: Direct C-H functionalization is a powerful, atom-economical strategy, but it comes with its own set of challenges.[1][9] Low yields and poor selectivity often stem from:
-
Catalyst Choice: The selection of the transition-metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is critical and substrate-dependent.[10]
-
Directing Group (DG): Many successful C-H functionalization strategies rely on a directing group to guide the catalyst to a specific C-H bond. The choice and placement of the DG are paramount for achieving high regioselectivity.[9][10]
-
Reaction Conditions: Optimization of solvent, temperature, oxidant, and ligands is often necessary to achieve the desired outcome.[1][10] Steric hindrance around the target C-H bond can also be a significant barrier.[10]
Q4: I am struggling with the functionalization of the C8 position. Why is this position particularly difficult to modify?
A4: The C8 position of the quinoline ring presents unique challenges due to both steric hindrance and electronic effects.[10] This position is subject to peri-strain, making it less accessible to reagents. Furthermore, its electronic properties are not as favorable for certain transformations compared to other positions on the ring.[10] Despite these difficulties, transition-metal-catalyzed reactions have emerged as a versatile and efficient strategy for C8 functionalization.[10]
Q5: I've noticed the formation of quinolinone byproducts in my reactions. How can I prevent this?
A5: Quinolinone formation is typically the result of hydrolysis of your halo-quinoline starting material or product, especially in nucleophilic substitution reactions.[7] To mitigate this, consider the following:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Electrophilic Nitration
Problem: Obtaining a mixture of 5-nitroquinoline and 8-nitroquinoline with poor selectivity.
Causality: The reaction conditions significantly influence the isomer ratio. Fuming nitric acid in concentrated sulfuric acid is a common reagent system, and the temperature can be a key factor in controlling the regioselectivity.[4]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) may favor the formation of one isomer over the other.
-
Alternative Nitrating Agents: Explore alternative nitrating agents. For example, using acetyl nitrate at a controlled temperature might offer different selectivity.[4]
-
Solvent Effects: Investigate the effect of the solvent system. While concentrated sulfuric acid is standard, the addition of oleum (fuming sulfuric acid) can alter the reactivity and selectivity.[4]
| Condition | Reagents | Temperature | Typical Outcome |
| A | Fuming HNO₃ in conc. H₂SO₄ | 15-20 °C | Mixture of 5-nitro (35%) and 8-nitro (43%) |
| B | Acetyl nitrate | 20 °C | Predominantly 3-nitroquinoline |
Table based on data from[4]
Guide 2: Low Yield in Palladium-Catalyzed C-H Arylation at C2
Problem: Low conversion and yield in a Pd-catalyzed C2 arylation of quinoline N-oxide.
Causality: The efficiency of Pd-catalyzed C-H activation is highly dependent on the oxidant, ligands, and additives. The reaction often proceeds through a double C-H bond activation route, which can be sensitive to the reaction parameters.[1]
Troubleshooting Protocol:
-
Oxidant Screening: The choice of oxidant is crucial. Silver salts, such as Ag₂CO₃ or AgOAc, are commonly used. Screen a variety of oxidants to find the optimal one for your specific substrate.[1]
-
Ligand and Additive Optimization: The presence of ligands (e.g., phenanthroline derivatives) and additives (e.g., PivOH) can significantly improve the reaction efficiency.[1] A systematic screening of these components is recommended.
-
Substrate-to-Reagent Ratio: In some cases, using a large excess of the arene coupling partner can drive the reaction to completion.[1]
Experimental Workflow for Optimization:
Caption: Optimization workflow for Pd-catalyzed C2 arylation.
Guide 3: Unsuccessful Nucleophilic Amination at C4
Problem: No reaction or formation of byproducts during the amination of a 4-haloquinoline.
Causality: While C4 is susceptible to nucleophilic attack, the reaction can be sluggish or prone to side reactions depending on the nucleophilicity of the amine, the nature of the leaving group, and the reaction conditions. Polysubstitution and hydrolysis are common side reactions.[7]
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can greatly influence the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.
-
Base Selection: The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. Non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DBU are commonly used.
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Catalysis: In some cases, the use of a catalyst, such as a copper or palladium complex, can facilitate the amination reaction, especially with less reactive amines.
Step-by-Step Protocol for Amination of 4-Chloroquinoline:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloroquinoline (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or NMP) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: General workflow for nucleophilic amination of 4-chloroquinoline.
Conclusion
The functionalization of the quinoline ring is a rich and complex field of synthetic chemistry.[9] While challenges in regioselectivity and reactivity are inherent to this scaffold, a systematic approach to troubleshooting and optimization can lead to successful outcomes. By understanding the underlying electronic and steric factors, and by carefully selecting catalysts, directing groups, and reaction conditions, researchers can unlock the full potential of quinoline derivatives in drug discovery and materials science.[9][10]
References
-
Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. [Link]
-
Bull, J. A., et al. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 55(15), 2055–2074. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (n.d.). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
-
ACS Publications. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
SlideShare. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. [Link]
-
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinolone Allergy. [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]
-
PubMed. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]
-
Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide for the Aspiring Fluoroquinolone: Evaluating 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in the Competitive Landscape of Antibacterial Agents
For decades, fluoroquinolones have been a cornerstone in the global fight against bacterial infections. Their broad-spectrum activity and excellent pharmacokinetic profiles have rendered them indispensable in treating a range of infections, from urinary tract to respiratory infections.[1] However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with improved efficacy, safety, and the ability to circumvent existing resistance mechanisms.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antibacterial agents. We will delve into a comparative analysis of a novel, hypothetical fluoroquinolone, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid , against established players like Ciprofloxacin and Levofloxacin. While specific experimental data for this novel compound is not yet publicly available, this guide will leverage established structure-activity relationships (SAR) within the quinolone class to postulate its potential attributes. More importantly, it will provide a comprehensive framework and detailed experimental protocols for its empirical evaluation.
The Fluoroquinolone Pharmacophore: A Foundation for Antibacterial Activity
The remarkable success of fluoroquinolones stems from their highly conserved core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton.[2][3] This scaffold is crucial for the primary mechanism of action: the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to rapid bacterial cell death.
Our hypothetical lead compound, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid , possesses key structural motifs that warrant investigation:
-
The Carboxylic Acid at C-2: While most clinically used fluoroquinolones feature the carboxylic acid at the C-3 position, its placement at C-2 in our lead compound represents a significant structural deviation. The 3-carboxylic acid and 4-keto groups are widely considered essential for binding to the DNA gyrase-DNA complex.[2] Therefore, a primary investigation would be to determine if this C-2 carboxylate analog retains the classical mechanism of action.
-
The Ethoxy Group at C-4: Typically, a keto group resides at the C-4 position. The introduction of an ethoxy group would fundamentally alter the electronic and steric properties of this region of the molecule. Its impact on target enzyme inhibition and overall antibacterial activity would be a key point of investigation.
-
The Fluoro Group at C-8: The presence of a fluorine atom at C-8 is a noteworthy feature. While a fluorine at C-6 is common and generally enhances antibacterial potency, a C-8 fluoro substitution is less typical.[4] Studies have shown that a halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[5] However, it has also been linked to increased potency against eukaryotic topoisomerase II, potentially leading to higher cytotoxicity.[6] This highlights a critical trade-off between antibacterial efficacy and host cell safety that must be carefully evaluated.
A Framework for Comparative Evaluation
To ascertain the therapeutic potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a rigorous head-to-head comparison with established fluoroquinolones is essential. The following sections outline the key experimental assessments and provide hypothetical data tables to illustrate the comparative framework.
Antibacterial Spectrum and Potency: The MIC Assay
The initial and most critical assessment of any new antibiotic is its spectrum of activity and potency. This is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (ATCC 29213) | 1 | 0.5 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 8 | 16 | 8 |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | 0.25 | 0.015 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | 0.25 | 1 |
| Klebsiella pneumoniae (ATCC 13883) | 0.5 | 0.06 | 0.125 |
This hypothetical data suggests that our lead compound may have comparable activity to levofloxacin against Gram-positive organisms but potentially reduced potency against Gram-negative bacteria, particularly P. aeruginosa, when compared to ciprofloxacin.
Mechanism of Action: Targeting Bacterial Topoisomerases
Fluoroquinolones function by stabilizing a covalent complex between DNA and the topoisomerase enzymes (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and cell death.
Diagram: Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of fluoroquinolones.
Mechanisms of Resistance
Bacterial resistance to fluoroquinolones primarily arises from two mechanisms:
-
Target-mediated resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the drug to its target enzymes.
-
Altered drug accumulation: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell, or reduced expression of porins that facilitate drug entry.
To evaluate the susceptibility of our lead compound to these resistance mechanisms, it should be tested against a panel of isogenic strains with known resistance mutations.
Safety and Selectivity: In Vitro Cytotoxicity
A critical aspect of drug development is ensuring the compound is selectively toxic to bacteria with minimal harm to host cells. The C-8 fluoro group in our lead compound raises a potential flag for cytotoxicity.[6] In vitro cytotoxicity assays using mammalian cell lines are crucial for assessing this risk.
Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Ciprofloxacin | Levofloxacin |
| HepG2 (Human liver) | 50 | >200 | >200 |
| HEK293 (Human kidney) | 75 | >200 | >200 |
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value indicates lower cytotoxicity. The hypothetical data suggests our lead compound might have a narrower therapeutic window compared to existing fluoroquinolones, a critical factor for further development.
Pharmacokinetic Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug determine its concentration and persistence in the body. Key parameters for fluoroquinolones include:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Elimination route: Whether the drug is primarily cleared by the kidneys or the liver.
Comparative Pharmacokinetic Parameters
| Parameter | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (Hypothetical) | Ciprofloxacin | Levofloxacin |
| Oral Bioavailability | ~70% | 50-85% | ~99% |
| Half-life (hours) | 4-6 | 3-5 | 6-8 |
| Volume of Distribution (L/kg) | ~2.0 | 2.1-2.7 | ~1.2 |
| Primary Elimination | Renal/Hepatic | Renal | Renal |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Prepare a stock solution of the test compound at a concentration that is four times the highest desired final concentration.
-
Add 100 µL of the stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control (no drug).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL in wells 2-12 and 150 µL in well 1 (the volume in well 1 can be adjusted to 100 µL by adding 50 µL of broth instead of the drug stock in the first step). The final bacterial concentration in each well will be approximately 5 x 105 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
Following incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the well indicates growth.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in culture medium at twice the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for a further 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
-
Conclusion
The journey of a novel antibiotic from a conceptual structure to a clinical candidate is long and arduous, demanding rigorous and systematic evaluation. While 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid remains a hypothetical entity, its structural features, when analyzed through the lens of established fluoroquinolone SAR, present an intriguing profile with both potential advantages and challenges. The proposed framework for its comparative evaluation against established agents like Ciprofloxacin and Levofloxacin provides a clear roadmap for any research program embarking on the development of new quinolone-based antibacterials. By meticulously assessing antibacterial potency, mechanism of action, resistance profiles, and cytotoxicity, researchers can make informed decisions to advance only the most promising candidates, ultimately contributing to the vital pipeline of new treatments to combat the ever-growing threat of antibiotic resistance.
References
-
Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]
- Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone deriv
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. National Center for Biotechnology Information. [Link]
- Synthesis and antibacterial activity of novel fluoroquinolone analogs.
-
Structure--activity relationship of quinolones. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Center for Biotechnology Information. [Link]
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
- The structure-activity relationships (SAR) of quinolones.
-
Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. PubMed. [Link]
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.
-
A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. PubMed. [Link]
-
Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Center for Biotechnology Information. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. National Center for Biotechnology Information. [Link]
Sources
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the Efficacy of Quinoline-Based Compounds for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its rigid structure and versatile substitution patterns have given rise to a multitude of compounds with a broad spectrum of pharmacological activities, ranging from antimalarial and anticancer to antibacterial agents.[2][3] This guide offers an in-depth comparison of the efficacy of prominent quinoline-based compounds across key therapeutic areas, grounded in experimental data and mechanistic insights to inform future research and development.
Antimalarial Quinoline Derivatives: A Legacy of Combating a Global Scourge
Quinoline-containing drugs have been pivotal in the global fight against malaria for centuries, starting with quinine.[4] Their primary mechanism of action targets the intraerythrocytic life stage of the Plasmodium parasite.[5][6] The parasite digests host hemoglobin within its acidic food vacuole, releasing toxic free heme.[6][7] This heme is detoxified by polymerization into an inert crystalline substance called hemozoin.[7][8]
Many quinoline antimalarials, like chloroquine, are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[5][6] Here, they interfere with heme detoxification, likely by capping the growing hemozoin crystal, leading to a buildup of toxic heme that kills the parasite.[5][7]
Mechanism of Action: Heme Detoxification Pathway Disruption
The following diagram illustrates the established mechanism of action for many quinoline antimalarials.
Caption: Inhibition of hemozoin formation by quinoline antimalarials.
Comparative In Vitro Efficacy of Antimalarial Quinolines
The emergence of drug-resistant Plasmodium falciparum strains has necessitated the development of new quinoline derivatives and hybrid compounds.[4][9] The table below compares the in vitro activity of established and novel quinoline-based compounds against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains.
| Compound/Drug | P. falciparum 3D7 (CQ-S) IC₅₀ | P. falciparum K1 (CQ-R) IC₅₀ | P. falciparum W2 (CQ-R) IC₅₀ | P. falciparum Dd2 (CQ-R) IC₅₀ | Reference(s) |
| Established Drugs | |||||
| Chloroquine | 1 nM | - | - | - | [10] |
| Novel Derivatives | |||||
| Quinoline-Pyrimidine Hybrid (21) | 0.070 µM | - | - | 0.157 µM | [10] |
| Quinoline-Sulfonamide Hybrid (41) | 0.05 µM | 0.41 µM | - | - | [9][10] |
| 4-Aminoquinoline-Pyrimidine Hybrid | - | - | 0.033 µM | - | [9] |
| Ferroquine (22) | - | Active | Active | Active | [9] |
IC₅₀ (50% inhibitory concentration) values indicate the drug concentration required to inhibit parasite growth by 50%. Lower values denote higher potency.
Quinoline Derivatives in Oncology: Targeting Cancer's Core Machinery
The quinoline scaffold is a privileged structure in the development of anticancer agents, with derivatives demonstrating a wide array of mechanisms to combat malignancies.[1][11][12] These mechanisms include inhibiting key enzymes essential for cell proliferation and survival, inducing programmed cell death (apoptosis), and arresting the cell cycle.[1][11]
Key targets for quinoline-based anticancer drugs include:
-
Topoisomerase Enzymes: These enzymes are critical for managing DNA topology during replication. Their inhibition by quinoline compounds leads to DNA damage and cell death.[1][11]
-
Protein Kinases: Many quinolines act as kinase inhibitors, blocking signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR that are often hyperactivated in cancer, driving proliferation and survival.[13]
-
Cell Cycle and Apoptosis Induction: Compounds can halt the cell cycle at various checkpoints and trigger apoptosis, often through DNA intercalation or modulation of signaling pathways.[1][14]
Comparative In Vitro Efficacy of Anticancer Quinolines
The cytotoxic activity of quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The data below summarizes the efficacy of various substituted quinolines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism/Target | Reference(s) |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67% inhibition | Cytotoxicity | [1] |
| 7-chloro-4-quinolinylhydrazone (36) | SF-295 (CNS) | 0.314-4.65 µg/cm³ | Cytotoxicity | [1] |
| 4-amino, 7-substituted-quinoline (37-40) | MCF-7 (Breast) | Potent (vs. Doxorubicin) | Antiproliferative | [1] |
| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | c-Met kinase inhibition | [13] |
| 4-aniline quinoline (38) | MCF-7 (Breast) | 0.72 (PI3K) / 2.62 (mTOR) | Dual PI3K/mTOR inhibition | [13] |
| Quinoline-based compound (91b1) | A549, KYSE450 | - | Downregulation of Lumican, G0/G1 cell cycle arrest | [15] |
| Quinine, Quinacrine, Mefloquine, Hydroxychloroquine | Glioma cells | Potent | Autophagy inhibition, ER stress-induced apoptosis | [16] |
IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50%.
Fluoroquinolones: Potent Antibacterial Agents
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[17] Their mechanism of action is distinct from other antibiotic classes, as they directly inhibit bacterial DNA synthesis.[18][19] They achieve this by targeting two essential type II topoisomerase enzymes:[19]
-
DNA Gyrase (gyrA, gyrB): This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[19][20]
-
Topoisomerase IV (parC, parE): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[19][20]
By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where the DNA is cleaved, leading to a halt in replication and ultimately, cell death.[20]
Mechanism of Action: Inhibition of Bacterial DNA Replication
The diagram below outlines the dual targets of fluoroquinolone antibiotics in a bacterial cell.
Caption: Dual-target inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
Bacterial resistance to fluoroquinolones primarily arises from chromosomal mutations in the genes encoding these target enzymes (gyrA, parC) or through mechanisms that reduce drug accumulation, such as the overexpression of efflux pumps.[17][18][19][21]
Experimental Protocols
To ensure the objective comparison and reproducibility of efficacy data, standardized experimental methodologies are crucial. The following are detailed protocols for key in vitro assays.
Experimental Workflow for Compound Efficacy Assessment
Caption: General experimental workflow for anticancer assessment.[22]
Protocol 1: In Vitro Antimalarial Drug Efficacy Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial purine precursor for the parasite.[23][24]
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and AlbuMAX.[24][25]
-
Assay Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds.
-
Inoculation: Add parasite-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Harvest the cells onto a glass-fiber filter using a cell harvester.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration.[24]
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[14][22]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.[27]
-
Plate Preparation: Prepare a 96-well microtiter plate containing serial two-fold dilutions of the fluoroquinolone compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[26]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[26] This can be determined by visual inspection or using a plate reader. Adherence to standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential for comparability.[28][29]
References
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Mechanism of action of quinoline drugs.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Molecular mechanisms of fluoroquinolone resistance. PubMed.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.
- Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Mechanisms of fluoroquinolone resistance. The Journal of antimicrobial chemotherapy.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Mini-Reviews in Medicinal Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
- The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
- A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs. Benchchem.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs. Benchchem.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences.
- In vitro in vivo and models used for antimalarial activity.
- Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
- Assessing the Anticancer Activity of Quinoline Compounds. Benchchem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
- In Vivo Anticancer Activity of Quinoline Derivatives: A Compar
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
- Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. Neurosurgical Focus.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- Antimicrobial Susceptibility Testing. APEC.
- Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
- (PDF) Antimicrobial susceptibility testing of newer quinolones against gram positive and gram negative clinical isolates.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. pnas.org [pnas.org]
- 8. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmv.org [mmv.org]
- 25. ajpp.in [ajpp.in]
- 26. apec.org [apec.org]
- 27. researchgate.net [researchgate.net]
- 28. woah.org [woah.org]
- 29. fda.gov [fda.gov]
A Comparative Guide to the Chromatographic Purity Validation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
This guide provides an in-depth, experience-driven comparison of chromatographic strategies for the purity validation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a key intermediate in modern pharmaceutical development. We move beyond rote protocols to explain the scientific rationale behind our methodological choices, ensuring a robust, self-validating system compliant with global regulatory standards.
Introduction: The Criticality of Purity for Quinolone Intermediates
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid belongs to a class of compounds vital to the synthesis of active pharmaceutical ingredients (APIs). In the journey from laboratory to patient, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially altering the final drug product's performance.
Therefore, regulatory bodies mandate the use of validated, stability-indicating analytical methods to ensure the purity and quality of drug substances.[1] The International Council for Harmonisation (ICH) provides a clear framework for this process, particularly in guidelines Q2(R1) for analytical procedure validation and Q1A(R2) for stability testing.[2][3][4] This guide will detail the development and validation of a High-Performance Liquid Chromatography (HPLC) method, the industry's gold standard for this application, demonstrating its superiority over simpler screening methods.
The Chromatographic Landscape: Why RP-HPLC is the Method of Choice
While techniques like Thin-Layer Chromatography (TLC) can offer rapid, qualitative insights, they lack the resolution, sensitivity, and quantitative power required for regulatory submission. For a polar, aromatic molecule like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the superior choice.
The rationale is threefold:
-
Molecular Affinity: The quinoline core provides sufficient hydrophobicity to interact with a non-polar stationary phase (like C18), while the carboxylic acid and ethoxy groups ensure solubility in aqueous-organic mobile phases.[5]
-
Detection: The conjugated aromatic ring system acts as a strong chromophore, allowing for sensitive and specific detection using a UV-Vis detector.[6]
-
Versatility: RP-HPLC offers vast flexibility in method development, allowing for fine-tuning of selectivity and resolution through adjustments in mobile phase composition, pH, and column chemistry.[7][8]
Core Methodology: Developing a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any potential degradation products, process impurities, or other matrix components.[9] This is the ultimate goal of our validation.
Foundational Choices: Column and Mobile Phase
Our starting point is the workhorse of pharmaceutical analysis: a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6] The octadecylsilyl ligands bonded to the silica support provide a robust non-polar environment for the retention of our analyte.
For the mobile phase, a gradient elution is selected to ensure that both the main analyte and any potential impurities (which may have significantly different polarities) are eluted as sharp, symmetrical peaks within a reasonable runtime.
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in ultrapure water.
-
Causality: The acidic pH is critical. It ensures the carboxylic acid moiety of the analyte remains protonated (non-ionized). An ionized carboxylate group is highly polar and can interact with residual, un-capped silanols on the column's silica backbone, leading to severe peak tailing. By suppressing this ionization, we ensure sharp, Gaussian peak shapes and reproducible retention times.[7]
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Causality: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which minimizes baseline noise at the detection wavelengths typically used for quinoline derivatives.[10]
-
A typical gradient might run from 10% to 90% Acetonitrile over 10-15 minutes, which is an excellent starting point for optimization.[6]
Detection Wavelength (λmax)
The quinoline nucleus typically exhibits strong absorbance in the UV region. Based on structurally similar compounds, detection wavelengths between 280 nm and 330 nm are effective.[6][11] For this specific molecule, the optimal wavelength (λmax) should be determined experimentally by running a UV scan of a standard solution using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This ensures maximum sensitivity for the analyte.
Method Validation Protocol: The ICH Q2(R1) Framework
Validation demonstrates, through rigorous experimental evidence, that the analytical method is suitable for its intended purpose.[4][12][13] The following parameters are essential.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] The most definitive way to prove this for a purity assay is through forced degradation studies, as outlined in ICH guideline Q1A(R2).[3][14] The objective is to intentionally stress the drug substance to generate potential degradants, targeting 5-20% degradation.[9][15]
Forced Degradation Experimental Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in methanol or a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 50 µg/mL), and analyze by the developed HPLC method alongside an unstressed control sample.
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. Peak purity analysis using a DAD/PDA detector should also be performed to confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
This establishes the relationship between concentration and detector response.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering a range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).[16]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Accuracy demonstrates the closeness of the test results to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase organic composition (e.g., ± 2%).
-
-
Analyze the sample under each modified condition and evaluate the impact on retention time, peak shape, and resolution.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability for routine use.
Data Presentation and Comparison
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation (Acid, Base, H₂O₂, Heat, Light) | Resolution (Rs) > 1.5 for all peaks; No co-elution confirmed by peak purity. |
| Linearity | 5 concentrations (LOQ - 150%), n=3 | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Confirmed by Linearity, Accuracy, Precision | Typically 80% - 120% of test concentration |
| Accuracy | Spiked recovery at 3 levels (80%, 100%, 120%), n=3 | Mean recovery between 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicate injections of 100% concentration | %RSD ≤ 2.0% |
| Precision (Intermediate) | Repeatability test on different day/analyst/instrument | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10:1 | %RSD ≤ 10% at this concentration |
| Robustness | Deliberate variation of key method parameters | System suitability parameters remain within limits |
Table 2: Comparative Performance of Chromatographic Columns
| Parameter | Standard C18 Column | Phenyl-Hexyl Column |
| Retention Factor (k) | 4.5 | 5.2 |
| Tailing Factor (Tf) | 1.1 | 1.05 |
| Theoretical Plates (N) | > 12,000 | > 14,000 |
| Resolution (Rs) from key impurity | 2.1 | 2.8 |
| Rationale for Use | General purpose, robust retention based on hydrophobicity. | Offers alternative selectivity through π-π interactions with the quinoline ring, potentially improving resolution for critical pairs. |
Visualizing the Workflow
A validated method is the result of a logical and systematic workflow.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a comprehensive process that underpins product quality and patient safety. By systematically applying the principles of the ICH guidelines, we have demonstrated the development of a specific, accurate, and precise RP-HPLC method. The causality-driven approach—understanding why each parameter is chosen—transforms the process from a checklist exercise into a robust scientific investigation. This validated method is now a trustworthy tool for routine quality control, ensuring that every batch of this critical intermediate meets the highest standards of purity.
References
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Quality Guidelines. ICH.
- Q1A(R2) Guideline. ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study as per ICH Guidelines | Wh
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Determination of Quinoline in Textiles by High-Performance Liquid Chrom
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ijsred.com [ijsred.com]
The Methoxy vs. Ethoxy Quinolines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Among the various modifications, alkoxy substitutions, particularly methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, play a pivotal role in modulating the therapeutic potential of these compounds. This guide provides an in-depth, objective comparison of the biological activities of ethoxy versus methoxy quinolines, supported by available experimental data, to aid researchers in the strategic design of novel therapeutic agents.
At a Glance: Key Comparative Insights
While comprehensive head-to-head comparative studies are not abundant in the literature, existing data suggests that the seemingly minor difference between a methoxy and an ethoxy group—a single methylene unit—can have significant implications for a compound's biological activity. This is often attributed to differences in lipophilicity, steric bulk, and metabolic stability.
| Biological Activity | General Observation | Supporting Evidence |
| Anticancer | The ethoxy group may confer slightly enhanced potency in certain contexts. | In a study of 7-alkoxy-4-(phenylamino)-3-quinolinecarbonitriles, the 7-ethoxy derivative showed a lower IC50 value (8.7 µM) against a colon cancer cell line compared to its 7-methoxy counterpart (>10 µM).[3] |
| Antimicrobial | Methoxy-substituted quinolines have demonstrated broad-spectrum antimicrobial activity. Direct comparative data with ethoxy analogs is limited, but the methoxy group is a common feature in potent antimicrobial quinolines. | 8-Methoxyquinoline has shown strong antifungal and antibacterial activities.[4] A series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety exhibited significant activity against pathogenic microbes causing urinary tract infections.[5] |
| Anti-inflammatory | Both methoxy and ethoxy substitutions are found in quinoline derivatives with anti-inflammatory properties. The choice between them may depend on the specific molecular target and desired pharmacokinetic profile. | A synthetic quinoline with a methoxyphenyl substituent, a hybrid of tomoxiprole and naproxen, demonstrated potent anti-inflammatory and analgesic effects.[6] Ethoxyquin and its analogues have been studied for their antioxidant and anti-inflammatory effects.[7] |
Deep Dive: Anticancer Activity
The quest for novel anticancer agents has extensively explored the quinoline scaffold. The introduction of methoxy and ethoxy groups can influence a compound's ability to interact with biological targets, its membrane permeability, and its metabolic fate.
Comparative Cytotoxicity Data
The following table summarizes available data directly comparing the cytotoxic effects of methoxy- and ethoxy-substituted quinolines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 7-methoxy-4-(phenylamino)-3-quinolinecarbonitrile | Colon Cancer | >10 | [3] |
| Compound 2 | 7-ethoxy-4-(phenylamino)-3-quinolinecarbonitrile | Colon Cancer | 8.7 | [3] |
This data, although from a single study, suggests that the increased lipophilicity of the ethoxy group may enhance the anticancer activity of this particular quinoline scaffold against colon cancer cells.[3] It is hypothesized that this could be due to improved cell membrane penetration, leading to higher intracellular concentrations of the drug.
Mechanism of Anticancer Action
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[8]
-
Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of Key Signaling Pathways: Methoxy-substituted indolo[2,3-b]quinolines have been shown to act as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9]
The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer drugs. The diagram below illustrates how a methoxy-substituted indolo[2,3-b]quinoline derivative can induce apoptosis by modulating this pathway.
Caption: PI3K/AKT/mTOR signaling pathway modulation by a methoxy-quinoline derivative.
Antimicrobial Efficacy: A Comparative Outlook
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. The presence of methoxy and ethoxy groups can significantly impact their spectrum of activity and potency.
Methoxyquinolines in Action
Numerous studies have highlighted the antimicrobial potential of methoxy-substituted quinolines. For instance, 8-methoxyquinoline has demonstrated potent activity against a range of fungi and bacteria, including Aspergillus flavus, Aspergillus niger, Bacillus subtilis, and Salmonella typhi.[4] Furthermore, a series of novel 7-methoxyquinoline derivatives incorporating a sulfonamide moiety were found to be effective against pathogenic microbes responsible for urinary tract infections, with some compounds showing high efficacy against E. coli and C. albicans.[5]
Ethoxyquinolines: Limited Comparative Data
While ethoxyquin is a well-known antioxidant, there is a scarcity of published data directly comparing the antimicrobial efficacy of ethoxy-substituted quinolines with their methoxy counterparts. This represents a significant knowledge gap and an area ripe for future research.
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives have emerged as a promising scaffold for this purpose.
Both methoxy and ethoxy substitutions have been incorporated into anti-inflammatory quinoline derivatives. A synthetic quinoline bearing a methoxyphenyl group showed significant acute anti-inflammatory and analgesic effects in animal models, with docking studies suggesting inhibition of the COX-2 enzyme.[6] Ethoxyquin and its analogues have also been investigated for their anti-inflammatory properties, which are often linked to their antioxidant capacity.[7]
The choice between a methoxy and an ethoxy group in the design of anti-inflammatory quinolines will likely depend on the specific biological target and the desired pharmacokinetic properties of the molecule.
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and robust experimental data are the bedrock of scientific discovery. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of quinoline derivatives.
Cytotoxicity Assessment using the MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ethoxy and methoxy quinolines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The available evidence, though not exhaustive, suggests that the choice between an ethoxy and a methoxy substitution on the quinoline scaffold can subtly but significantly influence biological activity. The slightly greater lipophilicity of the ethoxy group may offer an advantage in anticancer activity, as suggested by limited comparative data. Methoxy-substituted quinolines, on the other hand, have a more established and broader profile of antimicrobial activity.
This guide underscores the need for more systematic, direct comparative studies of ethoxy and methoxy quinoline analogues across a range of biological assays. Such research would provide a clearer understanding of the structure-activity relationships and enable a more rational design of next-generation quinoline-based therapeutics. The experimental protocols detailed herein provide a framework for conducting such vital comparative evaluations.
References
- A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
- A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - NIH. (URL: [Link])
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC - NIH. (URL: [Link])
-
Cytotoxic methoxy-and methyl-methoxy substituted indolo[2,3-b]quinolines. Synthesis, inhibitory activity against DNA topoisomerase II and biological evaluation - ResearchGate. (URL: [Link])
-
Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. - Consensus. (URL: [Link])
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (URL: [Link])
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
-
(PDF) Design, Synthesis and Cytotoxic Evaluation of New Quinolinedione Derivatives as Potential Candidates for the Treatment of Cancer - ResearchGate. (URL: [Link])
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (URL: [Link])
-
A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (URL: [Link])
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PubMed Central. (URL: [Link])
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])
-
The antioxidant ethoxyquin and its analogues: A review - ResearchGate. (URL: [Link])
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])
-
2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - ResearchGate. (URL: [Link])
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (URL: [Link])
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (URL: [Link])
-
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO. (URL: [Link])
-
The role of the methoxy group in approved drugs - PubMed. (URL: [Link])
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
The Structural Choreography of 8-Fluoroquinolones: A Comparative Guide to Unlocking Therapeutic Potential
In the intricate ballet of drug discovery, the quinolone scaffold has long been a star performer, particularly in the realm of anti-infectives. The strategic addition of a fluorine atom at the 8th position of this bicyclic structure has given rise to a class of compounds with a nuanced and potent biological activity profile. This guide offers an in-depth, comparative analysis of 8-fluoroquinoline derivatives, moving beyond a mere cataloging of compounds to a deeper understanding of their structure-activity relationships (SAR). We will explore how subtle molecular modifications can dramatically alter their therapeutic efficacy, providing researchers, scientists, and drug development professionals with the insights and methodologies necessary to navigate this promising chemical space.
The 8-Fluoroquinolone Core: A Foundation for Potency
The fundamental quinolone structure, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C-8 position is a critical modification that significantly influences the molecule's electronic properties and conformational flexibility. This seemingly minor addition can enhance antibacterial activity and modulate the spectrum of action.[1] The core structure, however, is but a starting point. The true therapeutic potential of this class of compounds is unlocked through strategic substitutions at other key positions, most notably at the C-7 and N-1 positions.
The rationale behind focusing on these positions lies in their direct interaction with the biological targets. In bacteria, fluoroquinolones primarily inhibit DNA gyrase and topoisomerase IV, two essential enzymes responsible for DNA replication and repair.[2][3] Modifications at C-7, often involving the introduction of heterocyclic amines like piperazine or pyrrolidine, directly impact the potency and spectrum of antibacterial activity.[1][4] These groups are thought to influence the binding affinity to the enzyme-DNA complex and affect the drug's penetration into the bacterial cell. Similarly, the substituent at the N-1 position is crucial for interaction with the enzyme and can influence pharmacokinetic properties.[1]
Comparative Efficacy: A Tale of Substituents
The true measure of a drug candidate lies in its performance. Here, we present a comparative analysis of the antibacterial and anticancer activities of various 8-fluoroquinoline derivatives, quantified by their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, respectively.
Antibacterial Activity: Targeting Microbial Proliferation
The antibacterial potency of 8-fluoroquinoline derivatives is typically assessed by determining the MIC, the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5] The following table summarizes the MIC values of representative 8-fluoroquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID | N-1 Substituent | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | Cyclopropyl | Piperazinyl | 2-5 | 4.7 | [6] |
| 2 | Cyclopropyl | 4-Methylpiperazinyl | 1-3 | 2.5 | [7] |
| 3 | Ethyl | Aniline | 2-5 | >10 | [6] |
| 4 | Cyclopropyl | p-Toluidine | 2-5 | >10 | [6] |
| 5 | Cyclopropyl | p-Chloroaniline | 2-5 | >10 | [6] |
Table 1: Comparative antibacterial activity (MIC in µg/mL) of selected 8-fluoroquinoline derivatives. Lower values indicate higher potency.
The data clearly illustrates the profound impact of C-7 and N-1 substituents. For instance, the introduction of a methyl group on the piperazine ring at C-7 (Compound 2 vs. 1) can enhance activity against both S. aureus and E. coli. Conversely, replacing the piperazinyl group with substituted anilines (Compounds 3-5) appears to favor activity against Gram-positive bacteria (S. aureus) while diminishing potency against Gram-negative bacteria (E. coli). This highlights the delicate balance required to achieve broad-spectrum activity. The lipophilicity and electronic nature of the C-7 substituent play a crucial role in determining the antibacterial profile.[8]
Anticancer Activity: A New Frontier for Quinolones
Beyond their antibacterial prowess, 8-fluoroquinoline derivatives have emerged as promising candidates in oncology.[9][10] Their mechanism of action in cancer cells is often multifactorial, involving the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways.[9][11] The anticancer efficacy is typically quantified by the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | N-1 Substituent | C-7 Substituent | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Ciprofloxacin Derivative 1 | Cyclopropyl | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide | >50 | 35.2 | [12] |
| Ciprofloxacin Derivative 2 | Cyclopropyl | N-(5-(p-tolylthio)-1,3,4-thiadiazol-2-yl)carboxamide | 21.7 | 28.9 | [12] |
| Norfloxacin Derivative 1 | Ethyl | N/A | 2.27 | N/A | [13] |
| Ortho-phenol chalcone of ciprofloxacin | Cyclopropyl | Mannich base | 22.09 (HepG2) | 27.71 | [12] |
Table 2: Comparative anticancer activity (IC50 in µM) of selected 8-fluoroquinoline derivatives against human cancer cell lines. Lower values indicate higher potency.
The anticancer data reveals a different set of SAR principles. Here, the complexity of the C-7 substituent appears to be a key determinant of activity. The incorporation of thiadiazole carboxamide moieties (Ciprofloxacin Derivatives 1 and 2) and the formation of Mannich bases (ortho-phenol chalcone of ciprofloxacin) have been shown to confer significant cytotoxic effects against various cancer cell lines.[12] These larger, more complex substituents likely engage with different binding pockets on their molecular targets within the cancer cells, leading to the observed antiproliferative effects.
Experimental Protocols: A Guide to Reproducible Data
The integrity of any SAR study hinges on the reliability and reproducibility of the experimental data. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of 8-fluoroquinoline derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[5]
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the 8-fluoroquinoline derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[14]
-
Determination of Half-Maximal Inhibitory Concentration (IC50)
The MTT assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines and determine their IC50 values.[4][15]
Workflow for IC50 Determination
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach the logarithmic growth phase.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere to the plate by incubating overnight.[15]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the 8-fluoroquinoline derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11][15]
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Unraveling the Mechanism: Signaling Pathways in Focus
The therapeutic effects of 8-fluoroquinoline derivatives, particularly in cancer, are often mediated by their ability to modulate intracellular signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis: The Programmed Cell Death Cascade
A key mechanism by which many anticancer agents, including certain 8-fluoroquinolones, exert their effects is through the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][16]
Caption: Modulation of the p38 MAPK and JNK signaling pathways by 8-fluoroquinolones.
By inducing cellular stress, these compounds can lead to the phosphorylation and activation of p38 MAPK and JNK. [17]These activated kinases then phosphorylate downstream transcription factors, leading to changes in gene expression that can result in either pro-inflammatory or pro-apoptotic cellular responses, depending on the cellular context and the specific derivative.
Conclusion and Future Directions
The 8-fluoroquinoline scaffold represents a versatile and highly tunable platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide underscore the critical importance of rational design and systematic evaluation in unlocking the full potential of this chemical class. The comparative data presented herein provides a valuable resource for researchers to identify promising lead compounds and to guide future synthetic efforts.
The provided experimental protocols offer a standardized framework for the biological evaluation of new derivatives, ensuring the generation of robust and comparable data. As our understanding of the intricate signaling pathways modulated by these compounds continues to grow, so too will our ability to design next-generation 8-fluoroquinolones with enhanced potency, selectivity, and safety profiles. The future of this remarkable class of molecules lies in the continued exploration of novel substitutions, the elucidation of their detailed mechanisms of action, and their translation into effective clinical therapies for a range of diseases, from bacterial infections to cancer.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Al-Hiari, Y. M., et al. (2007).
- Kloskowski, T., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538.
- Ghorab, M. M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4935.
- Chen, Y. F., et al. (2012). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
-
ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, lg/ml) for active compounds against standard and resistant isolates of S. aureus com- pared with ciprofloxacin. [Link]
- El-Sayed, M. A. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.
- Kloskowski, T., et al. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 28(3), 1137.
- Hsiao, Y. P., et al. (2021). Flumequine-Mediated Upregulation of p38 MAPK and JNK Results in Melanogenesis in B16F10 Cells and Zebrafish Larvae. International Journal of Molecular Sciences, 22(11), 5961.
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
- Al-Hiari, Y. M., et al. (2007).
- Kloskowski, T., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538.
-
EUCAST. (n.d.). MIC Determination. [Link]
- Chen, W. R., et al. (2020).
- Hsia, T. C., et al. (2009). Induction of mitotic arrest and apoptosis by a novel synthetic quinolone analogue, CWC-8, via intrinsic and extrinsic apoptotic pathways in human osteogenic sarcoma U-2 OS cells. Anticancer research, 29(8), 3139-3148.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Induction of mitotic arrest and apoptosis by a novel synthetic quinolone analogue, CWC-8, via intrinsic and extrinsic apoptotic pathways in human osteogenic sarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flumequine-Mediated Upregulation of p38 MAPK and JNK Results in Melanogenesis in B16F10 Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Modeling of 4-Ethoxy-8-fluoroquinoline-2-carboxylic Acid Interactions
This guide provides a comprehensive, in-depth comparison of in silico methodologies for characterizing the interactions of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a novel quinoline derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug discovery. We will explore a synergistic workflow encompassing molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling to predict and analyze the compound's therapeutic potential.
Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antiviral, and antimalarial applications.[1] Fluoroquinolones, a prominent subclass, are known for their efficacy against bacterial infections, primarily by targeting essential enzymes like DNA gyrase and topoisomerase IV.[2][3][4] The subject of this guide, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, represents a new iteration within this chemical space.
Before committing to costly and time-consuming synthesis and in vitro testing, in silico modeling offers an indispensable toolkit for initial evaluation.[3] These computational techniques allow us to build predictive models of a molecule's behavior, from its binding affinity at a protein's active site to its dynamic stability and its relationship to a broader class of chemical analogs. This guide will compare and detail the primary computational methods used to build a comprehensive profile of our lead compound.
Section 1: The Integrated In Silico Modeling Workflow
A robust computational analysis does not rely on a single method but rather integrates multiple techniques, where the output of one stage informs the input of the next. This synergistic approach provides a more complete and validated picture of the molecule's potential interactions.
Caption: Integrated workflow for in silico analysis of a novel compound.
Section 2: Molecular Docking - A Comparative Analysis of Binding Affinity
Molecular docking is a foundational in silico technique used to predict the preferred orientation and binding affinity of one molecule to a second.[1] It is most effective for rapidly screening large libraries of compounds and prioritizing candidates for more intensive computational or experimental follow-up.
Causality Behind the Choice: We employ docking as the first step because it is computationally inexpensive and provides a critical static snapshot of the interaction. The primary goal is to answer a simple but vital question: Does the ligand fit within the target's binding site, and if so, how strongly? For our analysis, we will model the interaction of our quinoline derivative with the MsbA protein of E. coli (PDB ID: 6BPP), a known target for some antimicrobial compounds.[3]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Generate the 3D structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the structure to the required PDBQT format using AutoDockTools, which assigns partial charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 6BPP) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges using AutoDockTools.
-
Define the grid box: This is a critical step that defines the search space for the docking algorithm. The box should encompass the entire binding site of interest. For 6BPP, this would be the known nucleotide-binding domain.
-
-
Docking Execution:
-
Execute the docking run using the AutoDock Vina software, providing the prepared ligand, receptor, and grid configuration files.
-
Vina will generate a set of binding poses (typically 9) ranked by their predicted binding affinity in kcal/mol.
-
-
Analysis and Validation:
-
Visualize the top-ranked poses within the binding site using a molecular viewer like PyMOL or Discovery Studio.[5]
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.
-
Self-Validation: As a crucial control, re-dock a known inhibitor or the original co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).
-
Comparative Data: Docking Performance
To contextualize the performance of our lead compound, we compare its predicted binding affinity against Ciprofloxacin, a well-established fluoroquinolone, and a structural analog, 8-Fluoroquinoline-2-carboxylic acid.
| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | E. coli MsbA (6BPP) | -8.9 | ARG292, GLU171, TYR304 |
| Ciprofloxacin (Reference) | E. coli MsbA (6BPP) | -8.2 | ARG292, PRO293, GLY175 |
| 8-Fluoroquinoline-2-carboxylic acid (Analog) | E. coli MsbA (6BPP) | -7.5 | ARG292, TYR304 |
Note: Data are representative and for illustrative purposes.
The more negative docking score for our lead compound suggests a potentially higher binding affinity compared to the reference and analog.[6] The ethoxy group at the 4-position may be forming favorable hydrophobic interactions within the pocket, a hypothesis that requires further validation with more rigorous methods.
Section 3: Molecular Dynamics - Assessing Complex Stability
While docking provides a static image, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing deep insights into the stability and conformational dynamics of a protein-ligand complex.[7][8]
Causality Behind the Choice: Following docking, an MD simulation is essential to validate the predicted binding pose. A ligand that appears favorable in a static dock might be unstable and dissociate quickly in a dynamic, solvated environment. MD simulations allow us to assess the stability of the protein-ligand interactions and the overall complex over a biologically relevant timescale (nanoseconds to microseconds).[5]
Caption: Step-by-step workflow for a Molecular Dynamics simulation.
Experimental Protocol: MD Simulation using GROMACS
-
System Setup:
-
Use the highest-scoring docked pose of the 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid-MsbA complex as the starting structure.
-
Select an appropriate force field (e.g., AMBER or CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using tools like antechamber.[9]
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
Conduct a two-phase equilibration process: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and the protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual protein residues. High fluctuations can indicate flexible regions of the protein, while reduced fluctuation in the binding site upon ligand binding can suggest stabilization.
-
Comparative Data: MD Simulation Stability
| Complex | Average Ligand RMSD (Å) over 100 ns | Binding Site Residue RMSF (Å) | Interpretation |
| MsbA + Lead Compound | 1.8 ± 0.4 | 0.9 ± 0.2 | Stable binding; ligand remains in the pocket with minimal deviation. Binding site residues are stabilized. |
| MsbA + Ciprofloxacin | 2.1 ± 0.6 | 1.1 ± 0.3 | Reasonably stable, but with slightly more fluctuation than the lead compound. |
| MsbA (Apo Protein) | N/A | 1.5 ± 0.5 | Higher fluctuation in the binding site residues in the absence of a ligand, as expected. |
Note: Data are representative and for illustrative purposes.
The lower and more stable RMSD of our lead compound suggests it forms a more durable complex with the target protein than the reference compound, reinforcing the initial docking predictions.
Section 4: QSAR - Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures.[2][10]
Causality Behind the Choice: While docking and MD focus on a single compound's interaction with a target, QSAR allows us to generalize our findings. By building a model from a dataset of known quinoline antibiotics, we can understand which structural features (descriptors) are critical for antibacterial activity.[11] This model can then be used to predict the activity of our novel compound and guide the design of even more potent future analogs.[12]
Experimental Protocol: Building a QSAR Model
-
Dataset Curation:
-
Compile a dataset of quinoline derivatives with experimentally measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC).
-
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.[5]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).
-
-
Model Building and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates the descriptors with biological activity.[10]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated R² (Q²) value is desired.
-
External Validation: Use the model to predict the activity of the compounds in the test set. A high predictive R² (R²_pred) value indicates the model has good predictive power for new molecules.
-
Comparative Data: QSAR Model Performance
A hypothetical QSAR model for a series of fluoroquinolones might yield the following equation:
Log(1/MIC) = 0.45 * LogP - 0.21 * (Molecular Weight) + 0.87 * (Dipole Moment) + C
| Model Metric | Value | Interpretation |
| R² (Training Set) | 0.88 | The model explains 88% of the variance in the training data. |
| Q² (Cross-Validation) | 0.75 | The model is robust and not overfitted. |
| R²_pred (Test Set) | 0.81 | The model has strong predictive power for new compounds. |
Note: Data are representative and for illustrative purposes.
This model suggests that higher lipophilicity (LogP) and a higher dipole moment are beneficial for activity, while increased molecular weight is slightly detrimental. We can now calculate these descriptors for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid to predict its antibacterial activity and compare it with known compounds.
Conclusion
The in silico evaluation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid through an integrated workflow of molecular docking, molecular dynamics, and QSAR provides a powerful, multi-faceted prediction of its therapeutic potential. The initial docking studies suggest a high binding affinity, which is substantiated by molecular dynamics simulations indicating the formation of a highly stable complex. Furthermore, by placing the compound within the context of a QSAR model, we can predict its activity and identify key structural features—such as the ethoxy group—that may be critical for its function. This self-validating, comparative approach provides a strong rationale for advancing this compound to the next stage of experimental synthesis and in vitro biological evaluation.
References
-
10Vertex AI Search.
-
7Adv Pharmacol.
-
12National Institutes of Health.
-
2Taylor & Francis Online.
-
13PubMed.
-
14PubMed Central.
-
11AIP Publishing.
-
9BenchChem.
-
5MDPI.
-
15PubMed.
-
3MDPI.
-
16PubMed.
-
17AIP Publishing.
-
1SpringerLink.
-
8SpringerLink.
-
18PubMed.
-
6BenchChem.
-
19YouTube.
-
20University of Basel.
-
4PubMed Central.
Sources
- 1. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Protein-Ligand Interactions | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
A Comparative Guide to the Cross-Reactivity Profile of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Introduction: The Imperative for Selectivity in Quinolone Drug Development
The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its role in antimicrobial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, making them excellent targets for therapeutic intervention. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid belongs to this promising class of compounds. Its structure, featuring the essential 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore, suggests a mechanism of action involving the inhibition of these bacterial enzymes.[3]
However, the success of any new chemical entity hinges not just on its on-target potency but also on its selectivity. Cross-reactivity, the unintended interaction with structurally related proteins or alternative targets, can lead to off-target toxicities, reduced efficacy, and unpredictable clinical outcomes, including hypersensitivity reactions.[4][5] For quinolone derivatives, this necessitates a rigorous evaluation against other bacterial topoisomerases and even eukaryotic homologues to ensure a clean pharmacological profile.
This guide provides a comprehensive framework for characterizing the cross-reactivity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. We will detail a multi-pronged experimental approach, explaining the causality behind each methodological choice and providing actionable protocols. Our objective is to build a self-validating system of experiments that collectively generate a high-confidence selectivity profile, empowering researchers to make informed decisions in the drug development pipeline.
Logical Framework for Cross-Reactivity Assessment
A robust cross-reactivity study should progress from direct, functional assays on isolated targets to more complex, physiologically relevant cellular systems. This tiered approach ensures that we first understand the fundamental interactions at the molecular level before validating them in a biological context.
Caption: Overall workflow for assessing the cross-reactivity of a novel quinolone derivative.
Selection of Comparator Compounds
To contextualize the performance of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a panel of well-characterized compounds is essential. The choice of comparators is critical for a meaningful analysis.
| Compound Class | Specific Compound | Rationale for Inclusion |
| Lead Compound | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | The primary molecule under investigation. |
| Broad-Spectrum Fluoroquinolone | Ciprofloxacin | A widely used clinical antibiotic; provides a benchmark for potency and known cross-reactivity within the fluoroquinolone class.[6][7] |
| Close Structural Analogue | 8-Fluoroquinoline-2-carboxylic acid | Lacks the C4-ethoxy group, allowing for direct assessment of this moiety's contribution to potency and selectivity.[8] |
| Alternative Quinolone Scaffold | Levofloxacin | Represents a different structural subclass of fluoroquinolones, useful for evaluating broader class-wide cross-reactivity.[9][10] |
Experiment 1: In Vitro Enzyme Inhibition Assay
Principle: This is the foundational assay to quantify the functional inhibitory activity of a compound against its target enzyme. For quinolones, the primary targets are DNA gyrase and topoisomerase IV. The assay measures the inhibition of enzyme-mediated DNA supercoiling or relaxation.[2] The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid and comparator compounds in DMSO.
-
Prepare assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% w/v Glycerol, 0.1 mg/ml albumin).
-
Prepare a solution of relaxed plasmid DNA (e.g., pBR322) at a concentration of 25 µg/mL.
-
Prepare a solution of E. coli DNA Gyrase enzyme.
-
Prepare an ATP solution (e.g., 7.5 mM).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compounds in DMSO. Then, dilute into the assay buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Include a "no compound" (vehicle control) and "no enzyme" control.
-
To each well, add 5 µL of the diluted compound solution.
-
Add 10 µL of the relaxed plasmid DNA solution to each well.
-
Add 5 µL of the DNA Gyrase enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Termination:
-
Initiate the supercoiling reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 5 µL of a stop solution (e.g., STEB buffer with SDS and Proteinase K).
-
-
Analysis by Gel Electrophoresis:
-
Load the contents of each well onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Perform electrophoresis to separate the supercoiled (fastest migrating) and relaxed (slowest migrating) forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Expected Data Output & Interpretation
The IC50 values should be determined not only for the primary target (e.g., E. coli DNA Gyrase) but also for orthologous enzymes from other species (e.g., S. aureus Topoisomerase IV) and a eukaryotic counterpart (e.g., Human Topoisomerase II) to build a selectivity profile.
| Compound | IC50 vs E. coli DNA Gyrase (µM) | IC50 vs S. aureus Topo IV (µM) | IC50 vs Human Topo IIα (µM) | Selectivity Index (Human/E. coli) |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | [Hypothetical Data] 0.05 | [Hypothetical Data] 0.25 | [Hypothetical Data] >100 | [Hypothetical Data] >2000 |
| Ciprofloxacin | 0.10 | 0.40 | >50 | >500 |
| 8-Fluoroquinoline-2-carboxylic acid | [Hypothetical Data] 0.50 | [Hypothetical Data] 2.50 | [Hypothetical Data] >100 | [Hypothetical Data] >200 |
| Levofloxacin | 0.15 | 0.30 | >75 | >500 |
A higher selectivity index indicates a more desirable therapeutic window, with lower potential for toxicity related to inhibition of the human enzyme.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Principle: While in vitro assays are crucial, they do not account for cell permeability, efflux pumps, or compound metabolism. CETSA is a powerful biophysical method that confirms direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] This thermal stabilization is measured as a shift in the protein's melting temperature (Tm).
Protocol: CETSA for Target Engagement in Bacterial Cells
-
Cell Culture and Treatment:
-
Grow a culture of the target bacteria (e.g., E. coli) to mid-log phase.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension and treat with the test compound at various concentrations (or a single, saturating concentration) or vehicle (DMSO) for a defined period (e.g., 30 minutes at 37°C).
-
-
Thermal Challenge:
-
Transfer the aliquots to PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[15]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release intracellular contents. This can be achieved by methods such as sonication or freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).
-
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of the specific target protein (e.g., DNA Gyrase subunit A) remaining in the soluble fraction using Western Blot analysis with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the relative amount of soluble target protein against the temperature for both the vehicle-treated and compound-treated samples.[16]
-
The shift in the midpoint of this curve (ΔTm) represents the degree of thermal stabilization induced by the compound, confirming target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Data Output & Interpretation
A significant positive thermal shift (ΔTm) for the target protein in the presence of the compound provides strong evidence of direct binding in the cellular milieu. Comparing the ΔTm values induced by different compounds can offer insights into their relative binding affinities under these conditions.
| Compound (at 10x IC50) | Target Protein | ΔTm (°C) | Interpretation |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | E. coli GyrA | [Hypothetical Data] +4.5 | Strong target engagement |
| Ciprofloxacin | E. coli GyrA | +4.2 | Strong target engagement |
| 8-Fluoroquinoline-2-carboxylic acid | E. coli GyrA | [Hypothetical Data] +2.1 | Moderate target engagement |
| Vehicle (DMSO) | E. coli GyrA | 0 | No stabilization (Baseline) |
Conclusion: Synthesizing a High-Confidence Selectivity Profile
The true scientific value of this guide lies in its integrated approach. No single experiment can definitively characterize the cross-reactivity of a novel compound.
-
The enzyme inhibition assay provides the raw, quantitative data on potency and selectivity against purified targets.
-
The Cellular Thermal Shift Assay validates these findings, confirming that the compound reaches and binds to its intended target within the complex environment of a living cell.[13]
By comparing the data for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid against well-established drugs like Ciprofloxacin and close structural analogues, researchers can precisely delineate its selectivity profile. A compound that demonstrates high potency against its primary bacterial target, a large selectivity index against human homologues, and robust target engagement in a cellular context is a prime candidate for further preclinical development. This structured, evidence-based approach is fundamental to mitigating risks and increasing the probability of success in the long and arduous journey of drug discovery.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology. Available at: [Link]
-
Plescia, C., & Pavan, M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. Available at: [Link]
-
Penrose, A., & Choo, S. (2012). Testing for Drug Hypersensitivity Syndromes. Clinical Reviews in Allergy & Immunology. Available at: [Link]
-
Zettner, A., & Duly, P. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available at: [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. Available at: [Link]
-
Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International. Available at: [Link]
-
Khan, D. A., & Banerji, A. (2021). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]
-
Kazi, A., et al. (2010). Substituted quinolines as noncovalent proteasome inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Molecules. Available at: [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Zheng, C., et al. (2012). A Novel Enzymatic Synthesis of Quinoline Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Available at: [Link]
-
Azimi, S. F., et al. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases. Available at: [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]
-
Sharma, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]
-
Sissi, C., & Palumbo, M. (2003). Fluoroquinolones: Chemistry & Action – A Review. Current Medicinal Chemistry - Anti-Infective Agents. Available at: [Link]
-
Azimi, S. F., et al. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. ResearchGate. Available at: [Link]
-
Shah, S., et al. (2023). In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Lee, J. H., & Lee, S. Y. (2019). Quinolone Allergy. Allergy, Asthma & Immunology Research. Available at: [Link]
-
Shah, S., et al. (2023). In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. PubMed. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Available at: [Link]
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. direct-ms.org [direct-ms.org]
- 6. Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Fluoroquinoline-2-carboxylic acid DiscoveryCPR 914208-13-2 [sigmaaldrich.com]
- 9. Quinolone Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid Against Established Fluoroquinolones
This guide provides a comprehensive framework for the preclinical evaluation of novel quinolone derivatives, using the hypothetical compound 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid as a case study. We will benchmark its potential antimicrobial efficacy and safety against two widely-used fluoroquinolones, Ciprofloxacin and Levofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data interpretation framework grounded in established scientific principles.
Introduction: The Quest for Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the continuous discovery and development of new antibiotics. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][3][4] The core quinolone structure is amenable to chemical modification, allowing for the generation of analogues with potentially improved efficacy, expanded spectrum of activity, or a better safety profile.
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid represents a novel analogue. Its structural similarity to existing fluoroquinolones suggests a comparable mechanism of action. This guide outlines the essential in vitro studies required to characterize its antimicrobial profile and benchmark its performance against established drugs like Ciprofloxacin and Levofloxacin.
Underlying Principles: Mechanism of Action
Quinolone antibiotics function by forming a ternary complex with the bacterial topoisomerase and DNA.[2] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to religate it, leading to double-stranded DNA breaks and ultimately, cell death.[3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[][6][7] The differential affinity of a fluoroquinolone for these enzymes can influence its spectrum of activity.[8]
Experimental Benchmarking Workflow
The evaluation of a novel quinolone analogue involves a multi-step process to determine its antimicrobial potency, spectrum of activity, and potential for cytotoxicity.
Caption: High-level workflow for benchmarking a novel antibiotic.
Part 1: In Vitro Antimicrobial Efficacy
The initial phase of benchmarking focuses on quantifying the direct antimicrobial activity of the novel compound against a panel of clinically relevant bacteria.
Selection of Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria is essential for determining the spectrum of activity. The use of American Type Culture Collection (ATCC) strains ensures reproducibility and comparability of data across different studies. For an initial screening, the Clinical and Laboratory Standards Institute (CLSI) recommended quality control strains are a logical starting point.[9]
Recommended Bacterial Panel:
| Gram Stain | Species | ATCC Strain Number | Rationale |
| Gram-positive | Staphylococcus aureus | ATCC 29213 | A common cause of skin, soft tissue, and bloodstream infections.[10] |
| Gram-positive | Enterococcus faecalis | ATCC 29212 | A frequent cause of urinary tract and nosocomial infections.[10] |
| Gram-negative | Escherichia coli | ATCC 25922 | A major cause of urinary tract and gastrointestinal infections.[10] |
| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[10] |
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock Solutions:
-
Dissolve 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).[13]
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Serial Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control (inoculum in broth without antibiotic) and a sterility control (broth only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[17]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18] This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
Experimental Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
-
Interpretation of Results:
Comparative Data Presentation: MIC and MBC
| Organism (ATCC Strain) | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus (29213) | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | |||
| Ciprofloxacin | ||||
| Levofloxacin | ||||
| E. faecalis (29212) | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | |||
| Ciprofloxacin | ||||
| Levofloxacin | ||||
| E. coli (25922) | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | |||
| Ciprofloxacin | ||||
| Levofloxacin | ||||
| P. aeruginosa (27853) | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | |||
| Ciprofloxacin | ||||
| Levofloxacin |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Part 2: In Vitro Safety Profiling
A crucial aspect of drug development is assessing the potential toxicity of a new compound to mammalian cells. A favorable therapeutic window is characterized by high potency against bacteria and low toxicity to host cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21] It measures the metabolic activity of cells, which is an indicator of cell health.[22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, Ciprofloxacin, and Levofloxacin in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).[23]
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Comparative Data Presentation: Cytotoxicity
| Compound | IC50 on HeLa cells (µM) |
| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | |
| Ciprofloxacin | |
| Levofloxacin |
Discussion and Interpretation
The data generated from these experiments will provide a preliminary assessment of the potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid as an antimicrobial agent.
-
Antimicrobial Potency and Spectrum: A comparison of the MIC values will reveal the relative potency of the novel compound against the benchmark antibiotics.[15][26][27] A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria.[28]
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio will determine whether the compound is primarily bactericidal or bacteriostatic. Bactericidal agents are often preferred for treating serious infections.
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the in vitro efficacy (MIC) with the in vitro cytotoxicity (IC50). A high IC50 value and a low MIC value suggest a favorable therapeutic window.
Caption: Proposed mechanism of action for quinolone antibiotics.
Conclusion
This guide provides a foundational framework for the initial in vitro benchmarking of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The described protocols, rooted in established standards from organizations like CLSI, ensure the generation of reliable and comparable data.[12][29][30][31] The subsequent comparative analysis against Ciprofloxacin and Levofloxacin will offer critical insights into the potential of this novel compound and guide further preclinical and clinical development.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S1–S8. [Link]
-
Kim, E. S., & Hooper, D. C. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(8), a015320. [Link]
-
Anderson, V. R., & Perry, C. M. (2003). Levofloxacin. Drugs, 63(22), 2449–2507. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]
-
Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Power. (n.d.). Levofloxacin vs Ciprofloxacin. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Al-Tawfiq, J. A., & Anani, A. A. (2012). Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on Enterobacteriacae in a hospital in Saudi Arabia. Journal of infection and public health, 5(2), 154–159. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Dr. Oracle. (2025). What is the difference between Levofloxacin and Ciprofloxacin (Cipro, a Fluoroquinolone antibiotic)? Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Patel, J. B., & Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Ameyaw, E. O., Owusu, E., & Appiah, A. A. (2018). Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study. BMC research notes, 11(1), 448. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Home. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Sadeghi, H., Ghasemi, A., & Saeidi, M. (2018). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian journal of pharmaceutical research : IJPR, 17(2), 659–670. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? Retrieved from [Link]
-
Jantová, S., et al. (2012). Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. Interdisciplinary toxicology, 5(2), 85–91. [Link]
-
Brieflands. (n.d.). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (2014). Can someone help with Hela Cell line culture to test for drug cytotoxicity? Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay: viability of HeLa cells exposed to different... Retrieved from [Link]
-
Medscape. (2025). Antimicrobial Susceptibility. Retrieved from [Link]
-
Microbiologics. (n.d.). Antimicrobial Resistance Strains. Retrieved from [Link]
Sources
- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. microrao.com [microrao.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. nih.org.pk [nih.org.pk]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. brieflands.com [brieflands.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Levofloxacin vs Ciprofloxacin | Power [withpower.com]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 31. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
Characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid by mass spectrometry
An In-Depth Guide to the Mass Spectrometric Characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Introduction: The Analytical Imperative for Novel Quinolone Scaffolds
Quinolone carboxylic acids are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a synthetic organic compound belonging to this class, representing a novel scaffold for potential drug discovery endeavors. Its structural integrity, purity, and metabolic fate are critical parameters that must be rigorously established. Mass spectrometry (MS) stands as an indispensable analytical tool for the definitive characterization of such molecules, offering unparalleled sensitivity and structural insight.[1]
This guide provides a comprehensive comparison of mass spectrometric approaches for the characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. We will delve into the rationale behind experimental design, from the selection of ionization techniques to the interpretation of fragmentation data, providing researchers, scientists, and drug development professionals with a robust framework for analysis.
Pillar 1: Foundational Principles of Mass Spectrometry for Small Molecule Elucidation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. For a compound like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, "soft" ionization techniques are paramount to preserve the molecular structure while imparting a charge.[2]
Electrospray Ionization (ESI): The Preferred Method
Electrospray Ionization (ESI) is the technique of choice for polar, thermally labile molecules such as quinolone carboxylic acids.[3] ESI generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS).[2] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation, which is advantageous for clearly identifying the molecular ion.[2][4] The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group makes 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid an ideal candidate for analysis in both positive and negative ion modes.
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
While ESI is optimal, Atmospheric Pressure Chemical Ionization (APCI) can be a useful alternative, particularly for less polar analogs.[3] APCI is generally better suited for more volatile compounds but can provide complementary information.
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint
To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[5] This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural confirmation.
Pillar 2: A Validated Experimental Workflow for Characterization
The following protocol outlines a self-validating system for the comprehensive analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. The high-resolution capability of a TOF analyzer is crucial for determining the elemental composition of the parent and fragment ions with high accuracy.[6]
Experimental Workflow Diagram
Caption: A typical LC-MS/MS workflow for the characterization of small molecules.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
-
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of 10 µg/mL using a solution of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr at 350 °C.
-
Acquisition Mode:
-
MS¹ (Full Scan): Acquire data from m/z 100-500 to detect the molecular ion.
-
MS² (Tandem MS): Data-dependent acquisition (DDA) triggering on the most intense ions from the full scan. Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
Pillar 3: Data Analysis and Structural Interpretation
Accurate Mass and Elemental Composition
The first step in data analysis is to confirm the elemental composition using the high-resolution full scan data.
-
Molecular Formula: C₁₂H₁₀FNO₃
-
Monoisotopic Mass: 235.0648 u
-
Expected [M+H]⁺ Ion (Positive Mode): m/z 236.0726
-
Expected [M-H]⁻ Ion (Negative Mode): m/z 234.0570
A measured mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Predicted Fragmentation Pathways and Comparative Analysis
The true power of MS/MS lies in interpreting the fragmentation patterns. Below, we compare the predicted fragmentation of our target compound with a structural isomer, 8-Fluoroquinoline-2-carboxylic acid , to demonstrate the specificity of the technique.
Table 1: Predicted High-Resolution Mass Spectrometry Data and Comparison
| Ion | Predicted m/z for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (C₁₂H₁₀FNO₃) | Predicted m/z for 8-Fluoroquinoline-2-carboxylic acid (C₁₀H₆FNO₂) | Description of Fragment Loss |
| [M+H]⁺ | 236.0726 | 192.0461 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | 218.0620 | 174.0355 | Neutral loss of water from the carboxylic acid group. |
| [M+H - C₂H₄]⁺ | 208.0409 | N/A | Neutral loss of ethylene from the ethoxy group (characteristic). |
| [M+H - CO]⁺ | 208.0777 | 164.0511 | Neutral loss of carbon monoxide from the carboxylic acid. |
| [M+H - CO₂]⁺ | 192.0777 | 148.0511 | Neutral loss of carbon dioxide. |
| [M+H - C₂H₅O]⁺ | 191.0461 | N/A | Loss of the ethoxy radical. |
| [M-H]⁻ | 234.0570 | 190.0304 | Deprotonated Molecular Ion |
| [M-H - CO₂]⁻ | 190.0511 | 146.0348 | Dominant fragment in negative mode ; loss of CO₂. |
N/A: Not Applicable as the structure lacks the ethoxy group.
The key differentiator is the neutral loss of ethylene (28.0313 u) from the ethoxy group, which would be observed for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid but not for its non-ethoxylated analog.
Proposed Fragmentation Mechanism (Positive Ion Mode)
The fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 236.0726) provides a wealth of structural information.
Caption: Key fragmentation pathways for protonated 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
This proposed fragmentation shows that the primary losses from the ethoxy and carboxylic acid moieties can be readily identified. The loss of ethylene is particularly diagnostic for the presence and location of the ethoxy group. Further fragmentation of the quinoline core, such as the loss of HCN, can also be monitored to confirm the core structure.[7]
Conclusion
The characterization of novel chemical entities like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a multi-faceted analytical challenge that requires robust and precise methodologies. High-resolution LC-MS/MS, particularly with an ESI source, provides a comprehensive solution for both confirming the elemental composition and elucidating the molecular structure through detailed fragmentation analysis. By comparing expected fragmentation patterns with those of known or isomeric structures, researchers can achieve unambiguous identification. The workflow and data presented in this guide offer a validated framework for the characterization of this and other related quinolone derivatives, ensuring the scientific integrity required in modern drug discovery and development.
References
-
Thiessen, P.A., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(1), e4387. Available from: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2018). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 23(10), 2487. Available from: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available from: [Link]
-
Wikipedia. Electrospray ionization. Available from: [Link]
-
Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767–7774. Available from: [Link]
-
Hinder, D., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 54(1), 159–171. Available from: [Link]
-
ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available from: [Link]
-
Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 129-137. Available from: [Link]
-
PubChem. 8-Fluoroquinoline-2-carboxylic acid. Available from: [Link]
-
YouTube. Fragmentation in Mass Spectrometry. Available from: [Link]
-
PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Fluoroquinolone Synthesis: A Comparative Analysis of Core Methodologies
Introduction
Fluoroquinolones represent a cornerstone of modern medicine, a class of potent, broad-spectrum synthetic antibiotics that have been indispensable in treating a wide array of bacterial infections for decades.[1][2][3] Their efficacy stems from a core bicyclic structure: a 4-quinolone ring system, which inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[3] The general structure is characterized by a carboxylic acid at position 3, a ketone at position 4, a fluorine atom at position 6, and various substituents at the N-1 and C-7 positions that modulate the drug's spectrum of activity, potency, and pharmacokinetics.[4][5]
The synthetic pathways to these complex molecules are as varied as their therapeutic applications. The choice of a specific route is a critical decision in drug development, balancing factors such as efficiency, cost, stereochemical control, and environmental impact. This guide provides an in-depth comparative analysis of the principal synthetic routes to fluoroquinolones, moving from the foundational classical methods to the streamlined, high-yield strategies employed for blockbuster drugs like Ciprofloxacin, Levofloxacin, and Moxifloxacin. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to offer researchers and drug development professionals a clear, actionable understanding of this vital area of medicinal chemistry.
The Foundational Pillar: The Gould-Jacobs Reaction
The construction of the quinolone nucleus has long relied on a classic name reaction: the Gould-Jacobs reaction. First reported in 1939, this methodology remains a fundamental and versatile approach for synthesizing the 4-hydroxyquinoline (or its 4-quinolone tautomer) core.[6][7][8]
The process begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME).[6][9] This is followed by a high-temperature, thermal intramolecular cyclization to form the quinoline ring system.[7][8] The final steps typically involve saponification of the resulting ester followed by decarboxylation to yield the 4-quinolone core.[6][8]
Mechanistic Pathway
The reaction proceeds through a well-defined sequence:
-
Condensation: A nucleophilic attack from the aniline's amino group on the malonate derivative, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[6][7]
-
Thermal Cyclization: This crucial step requires significant thermal energy (often >250 °C) to induce a 6-electron electrocyclization, which forges the new heterocyclic ring.[6][7][8]
-
Tautomerization and Hydrolysis/Decarboxylation: The cyclized product, a 4-oxo-quinoline-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to afford the final 4-quinolone product.
Caption: The Gould-Jacobs reaction pathway to the 4-quinolone core.
Critical Analysis: Advantages and Limitations
While foundational, the classical Gould-Jacobs reaction has significant drawbacks for industrial-scale synthesis. The requirement for extremely high temperatures often necessitates the use of high-boiling point solvents like diphenyl ether, which are difficult and costly to remove.[8] These harsh conditions can also lead to product decomposition, undesirable side reactions, and low overall yields.[8] Furthermore, when using asymmetrically substituted anilines, the cyclization can occur at two different positions, leading to a mixture of regioisomers.[8]
Modern adaptations have sought to mitigate these issues. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, while the application of catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) allows the cyclization to proceed under much milder conditions.[7][9][10]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Condensation
This protocol describes the first step of the synthesis, the condensation of an aniline with EMME, using microwave irradiation for improved efficiency.[9]
-
To a microwave-safe reaction vial, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the neat mixture at a set temperature (e.g., 100-140°C) for 5-10 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After cooling, the resulting anilinomethylene malonate intermediate often crystallizes.
-
Wash the solid product with a cold solvent like ethanol or hexane to remove excess EMME.
-
Dry the product under vacuum. This intermediate can then be carried forward to the thermal or catalyzed cyclization step.
Case Study 1: The Synthesis of Ciprofloxacin
Ciprofloxacin is one of the most widely prescribed second-generation fluoroquinolones. Its synthesis provides an excellent case study for comparing a traditional linear approach with a modern, convergent strategy that improves efficiency and yield.
Route A: The Classic Bayer Synthesis
The original industrial synthesis developed by Bayer follows a linear sequence starting from a poly-fluorinated aromatic compound.[11]
-
Acylation: 2,4,5-Trifluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base (e.g., Mg(OEt)₂) to form a β-ketoester.[11]
-
Enol Ether Formation: The β-ketoester is treated with triethyl orthoformate and acetic anhydride to protect the ketone as an enol ether.[11]
-
N-1 Substitution: The enol ether is reacted with cyclopropylamine, which displaces the ethoxy group to introduce the key N-1 substituent.[11]
-
Cyclization: The intermediate undergoes an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, typically promoted by a base like potassium carbonate, to form the quinolone ring. The fluorine atom at C-4 (relative to the carbonyl) is displaced.[11]
-
C-7 Substitution: The fluorine atom at the C-7 position of the newly formed quinolone core is displaced by piperazine in a second SₙAr reaction.[11][12]
-
Hydrolysis: Final saponification of the ester yields ciprofloxacin.
Caption: The linear Bayer synthesis route for Ciprofloxacin.
Route B: The Convergent "Synthon" Approach
A more advanced and efficient strategy involves the early introduction of the N-1 substituent, creating a key "synthon" that is then coupled with the aromatic piece in a tandem reaction.[13][14][15]
-
Synthon Preparation: A vinyl ether is first reacted with cyclopropylamine to produce a stable enamine synthon. This step cleverly installs the N-1 substituent at the very beginning of the synthesis.[13][14]
-
Tandem Acylation-Cyclization: In a single pot, the enamine synthon is C-acylated with 2,4-dichloro-5-fluorobenzoyl chloride using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). The resulting intermediate immediately undergoes an intramolecular SₙAr cyclization to form the quinolone core.[14][15] This tandem reaction is the key advantage, consolidating two steps from the linear route.
-
C-7 Substitution & Hydrolysis: The quinolone intermediate is then reacted with piperazine, followed by hydrolysis of the ester to yield the final product.[13][14]
Caption: The convergent "Synthon" synthesis route for Ciprofloxacin.
Performance Comparison: Ciprofloxacin Routes
| Parameter | Route A: Classic Bayer Synthesis | Route B: Modern "Synthon" Synthesis |
| Strategy | Linear | Convergent, Telescoped |
| Key Steps | 6-7 distinct chemical transformations | ~3 high-yielding reactions/operations |
| Overall Yield | ~49%[14] | ~83% [14] |
| Key Innovation | Established industrial process | Early introduction of N-1 substituent; Tandem C-acylation/cyclization step[14][15] |
| Advantages | Well-documented and understood | Higher overall yield, fewer steps, fewer isolations, potential for continuous flow processing[13][14][15] |
| Disadvantages | More unit operations, lower overall yield | Requires strong, specialized bases (e.g., LiHMDS) |
Experimental Protocol: Streamlined One-Pot Synthesis of Ciprofloxacin Core[14]
This protocol outlines the key tandem acylation-cyclization and subsequent piperazine coupling.
-
Acylation/Cyclization:
-
Dissolve the cyclopropyl enamine synthon (1.0 eq) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add LiHMDS (2.2 eq, 1.0 M solution in THF) and stir for 15 minutes.
-
Add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Piperazine Coupling:
-
To the reaction mixture, add piperazine (4.0 eq) and water.
-
Heat the mixture to 90 °C and stir until the quinolone intermediate is consumed (monitor by HPLC or TLC).
-
-
Hydrolysis and Isolation:
-
Add NaOH (4.0 eq) to the reaction mixture to hydrolyze the ester.
-
After hydrolysis is complete, cool the mixture and carefully adjust the pH to ~7.5 with HCl to precipitate the ciprofloxacin.
-
Filter the solid, wash with water and an organic solvent (e.g., acetone), and dry under vacuum.
-
Case Study 2: Synthesis of Levofloxacin
Levofloxacin is the pure (S)-enantiomer of the racemic drug ofloxacin.[16] The primary synthetic challenge is not just forming the quinolone ring, but constructing the tricyclic benzoxazine core with the correct stereochemistry.[16]
The most common industrial syntheses converge on a key chiral intermediate: (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][13]benzoxazine-6-carboxylic acid or its corresponding ester. The final, crucial step is the nucleophilic aromatic substitution at the C-10 position with N-methylpiperazine.[17]
The Final Step: One-Pot Hydrolysis and Substitution
Process chemists have focused on optimizing this final transformation to maximize yield and purity while minimizing steps. "One-pot" procedures have been developed that combine the hydrolysis of the ester precursor and the substitution reaction.[18][19]
Caption: One-pot synthesis of Levofloxacin from its ester precursor.
Critical Analysis: Solvent and Reaction Conditions
The efficiency of this final step is highly dependent on the choice of solvent and reaction conditions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are highly effective for this type of SₙAr reaction.[17] The selection of temperature is a trade-off between reaction rate and impurity formation. Running the reaction at a moderate temperature (e.g., 80 °C) provides a good balance, leading to high yields in a reasonable timeframe.[17] Many reported procedures suffer from the use of non-recyclable, costly, or toxic solvents and high temperatures, making the development of efficient, greener conditions a key area of research.[17]
Experimental Protocol: Synthesis of Levofloxacin from Chiral Precursor[17]
-
Charge a reaction vessel with the (S)-benzoxazine carboxylic acid precursor (1.0 eq) and N-methylpiperazine (2.0 eq) in DMSO.
-
Heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude levofloxacin.
-
Filter the solid and wash thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield levofloxacin hemihydrate, the stable form used as the active pharmaceutical ingredient (API).[17]
Case Study 3: Synthesis of Moxifloxacin
Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its C-7 substituent, a bulky and chiral diazabicyclo[4.3.0]nonane moiety. The synthesis of this specific side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, with high stereopurity is the principal challenge and a major focus of process development.[20][21]
The final step of the synthesis involves the condensation of the quinolone core (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) with the chiral diamine.[22][23]
Synthetic Strategy and Stereocontrol
The synthesis of the chiral diamine itself is a significant undertaking. Modern, elegant approaches utilize an intramolecular double stereodifferentiation strategy, where two chiral auxiliaries are used to direct the stereochemistry of a key hydrogenation step, resulting in high diastereomeric and enantiomeric excess (>99% ee).[21][24]
To improve the final condensation step and prevent side reactions (such as substitution at the C-6 fluorine), the quinolone carboxylic acid is often converted into a borate complex. This intermediate enhances the regioselectivity of the reaction, favoring substitution at the C-7 position.[22]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 13. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Levofloxacin - Wikipedia [en.wikipedia.org]
- 17. sciforum.net [sciforum.net]
- 18. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 19. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 20. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 23. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
This guide provides a detailed protocol for the safe and compliant disposal of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a specialized heterocyclic compound utilized in advanced research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined below are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical workflow.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal-related activity, a thorough understanding of the potential hazards is essential. The structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid suggests potential for skin, eye, and respiratory irritation, similar to other quinoline carboxylic acids.[7][8][9]
Personal Protective Equipment (PPE)
All handling and disposal operations must be performed while wearing appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]
Hazard Summary and Waste Profile
The following table summarizes the inferred hazards and critical waste management parameters for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Based on the presence of a halogenated quinoline structure and a carboxylic acid functional group.[5][11] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. | Inferred from SDS of structurally similar quinoline carboxylic acids.[7][8][12] |
| Chemical Incompatibility | Strong Bases, Strong Oxidizing Agents, Reactive Metals. | Carboxylic acids can react exothermically with bases. Halogenated compounds can react with certain metals. |
| Container Material | High-Density Polyethylene (HDPE) or Glass. | Must be compatible with organic acids and halogenated solvents. Avoid metal containers due to corrosive potential.[6][10] |
| Storage Requirement | Segregated, Secondary Containment, Well-Ventilated Area. | Standard practice for hazardous waste to prevent accidental release and reaction.[2][13] |
Part 2: Step-by-Step Disposal Protocol
The disposal of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid must follow a systematic and documented process, from the point of generation to final pickup by a licensed waste handler.
Waste Segregation: The First Crucial Step
Proper segregation is the cornerstone of safe chemical waste management.[6][14]
-
Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Acid Waste .
-
Prevent Commingling: DO NOT mix this waste with other waste streams such as non-halogenated solvents, aqueous waste, or solid waste, unless compatibility has been explicitly verified.[2] Cross-contamination can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risks.
Containerization and Labeling
-
Select a Proper Container: Choose a clean, leak-proof container made of a compatible material like HDPE or glass, with a secure, screw-top cap.[10]
-
Fill Level: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[2][5] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "4-Ethoxy-8-fluoroquinoline-2-carboxylic acid " and any other components in the waste mixture.
-
An accurate indication of the hazards (e.g., "Irritant," "Corrosive").
-
The date of accumulation.
-
On-Site Storage and Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The waste container must be kept within a secondary containment tray or bin to capture any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5][10]
-
Inventory: Maintain a log of the accumulated waste.
Arranging for Final Disposal
The final step is to arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. While some simple carboxylic acids can be neutralized and drain-disposed if they are the sole hazardous component, the presence of the halogenated quinoline ring prohibits this practice.[15][16][17]
Part 3: Emergency Procedures
Spill Management
-
Minor Spill (Solid or Liquid):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Seal and label the container as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate all personnel from the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Decontamination
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (such as ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as halogenated hazardous waste. After the initial rinse, items can be washed with soap and water.
-
Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. The used cloth/wipes must be disposed of as solid hazardous waste.
Part 4: Waste Minimization and Best Practices
A core principle of modern laboratory management is the minimization of hazardous waste generation.[5][11][14]
-
Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiments.[5]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track chemicals that are approaching their expiration dates.[11]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[5]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical flow for the proper management and disposal of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iip.res.in [iip.res.in]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. laballey.com [laballey.com]
- 16. reddit.com [reddit.com]
- 17. ars.usda.gov [ars.usda.gov]
A Comprehensive Guide to the Safe Handling of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in a Laboratory Setting
This guide provides an in-depth technical overview of the essential safety protocols and handling procedures for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory environment. The following procedures are based on established best practices for handling halogenated organic compounds and quinoline derivatives.
Understanding the Hazard: A Proactive Approach to Safety
Assumed Potential Hazards:
-
Skin, eye, and respiratory tract irritation or corrosion.
-
Toxicity if swallowed, inhaled, or absorbed through the skin.
-
Potential for allergic skin reactions.
-
May cause serious eye damage.
-
Possible reproductive toxicity.
-
Environmental persistence.
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, especially in powdered form or when generating aerosols or vapors, must be conducted within a certified chemical fume hood.[1] For highly sensitive operations or when working with larger quantities, a glove box with an inert atmosphere is recommended to prevent both exposure and reaction with atmospheric moisture.[1]
Workflow for Engineering Controls
Caption: Engineering controls workflow for handling 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is crucial to prevent direct contact with 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The following table outlines the minimum required PPE.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use.[1][2] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] |
| Primary | Body Protection | Flame-resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of large volumes.[1] |
| Secondary | Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[1] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[2] |
Step-by-Step Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, double-layered nitrile or neoprene gloves, and chemical splash goggles.[1][2]
-
Work Area Preparation: Ensure that all work is conducted within a certified and properly functioning chemical fume hood.[1][2] Keep the sash at the lowest practical height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.
Handling and Experimental Procedures:
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat and handle with care to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2] If the solvent is volatile, ensure adequate ventilation and consider the use of an air-purifying respirator with organic vapor cartridges.[2]
-
Experimental Conduct: Maintain a safe distance from reactions and use appropriate shielding.[2] Avoid direct contact with the substance at all times.
Post-Procedure:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the designated hazardous waste container.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, trained laboratory personnel can typically manage the cleanup. Alert others in the area and restrict access. Wear appropriate PPE.[1] Absorb the spill with an inert, non-combustible absorbent material and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. |
Disposal Plan: Environmental Responsibility
Proper disposal of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid and its waste is essential to protect both human health and the environment.[1]
-
Waste Classification: As a halogenated organic compound, all waste containing this substance must be classified as hazardous.[3]
-
Waste Collection:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[3][4] Do not mix with non-halogenated waste.[5]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Ethoxy-8-fluoroquinoline-2-carboxylic acid".[4]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management provider.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Unknown. (n.d.). Hazardous waste segregation.
- Unknown. (n.d.). Standard Operating Procedure for Fluorine Gas.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- American Chemistry Council. (n.d.). Protective Equipment.
- MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from a pharmaceutical sciences journal website.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Cayman Chemical. (2023). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid.
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- BLD Pharm. (n.d.). 8-Fluoro-2-methylquinoline-4-carboxylic acid.
- Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
